1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile
Description
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Properties
IUPAC Name |
1-tert-butyl-5-chloropyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-8(2,3)12-7(9)6(4-10)5-11-12/h5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKNFHAKCVQDCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693301 | |
| Record name | 1-tert-Butyl-5-chloro-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050619-87-8 | |
| Record name | 1-tert-Butyl-5-chloro-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delves into the structural and physicochemical characteristics of this molecule, offering both experimentally determined and computationally predicted data. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents, providing foundational knowledge for further investigation and application of this pyrazole derivative.
Introduction: The Significance of Substituted Pyrazoles in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural features, including the presence of two adjacent nitrogen atoms within a five-membered aromatic ring, confer a range of physicochemical properties that are amenable to therapeutic applications. The strategic substitution on the pyrazole ring allows for the fine-tuning of these properties, influencing factors such as metabolic stability, target binding affinity, and pharmacokinetic profiles.
1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile (CAS No. 1050619-87-8) is a notable example of a polysubstituted pyrazole. The presence of a bulky tert-butyl group at the N1 position can provide steric shielding, potentially enhancing metabolic stability. The electron-withdrawing chloro and cyano groups at the C5 and C4 positions, respectively, significantly influence the electronic distribution within the pyrazole ring, which can be critical for molecular interactions with biological targets. This guide aims to provide a detailed characterization of the physicochemical properties of this compound to facilitate its exploration in drug development programs.
Molecular Structure and Identification
A fundamental understanding of a compound's properties begins with its molecular structure and unambiguous identification.
Chemical Structure:
Figure 1: 2D Chemical Structure of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 1-(tert-butyl)-5-chloro-1H-pyrazole-4-carbonitrile | N/A |
| CAS Number | 1050619-87-8 | [1] |
| Molecular Formula | C₈H₁₀ClN₃ | [2] |
| Canonical SMILES | CC(C)(C)N1N=C(C(=C1)C#N)Cl | N/A |
| InChI Key | YWJYQJXZBJWJSL-UHFFFAOYSA-N | N/A |
Physicochemical Properties: Experimental and Predicted Data
A comprehensive understanding of the physicochemical properties of a compound is paramount for its application in drug development, influencing everything from solubility and permeability to metabolic fate. This section presents a compilation of available experimental and predicted data for 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile.
Table 2: Summary of Physicochemical Properties
| Property | Value | Data Type | Source |
| Molecular Weight | 199.64 g/mol | Calculated | N/A |
| Melting Point | 114.0 - 115.0 °C | Experimental | [1] |
| Boiling Point | 286.6 ± 20.0 °C | Predicted | [1] |
| Density | 1.17 g/cm³ (for a related compound) | Experimental (related compound) | [3] |
| Solubility | Data not available | N/A | N/A |
| LogP (Octanol-Water Partition Coefficient) | 2.47 (for a related compound) | Predicted | [3] |
Expert Insights:
The experimental melting point of 114.0-115.0 °C suggests that the compound is a solid at room temperature with a moderate degree of crystallinity. The predicted boiling point is relatively high, which is expected for a molecule of this size and polarity. The density and LogP values are taken from a structurally similar compound, ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate, and should be considered as estimations for the target compound. The LogP value suggests a moderate level of lipophilicity, which is often a desirable trait for drug candidates, as it can influence membrane permeability and oral absorption. The lack of experimental solubility data is a critical gap, and it is recommended that this property be determined experimentally in relevant physiological buffers and organic solvents to inform formulation development.
Spectroscopic Characterization (Predicted)
4.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show two main signals:
-
A singlet in the upfield region (around 1.5-1.7 ppm) corresponding to the nine equivalent protons of the tert-butyl group.
-
A singlet in the downfield region (around 8.0-8.5 ppm) corresponding to the proton at the C3 position of the pyrazole ring.
4.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is predicted to show the following key signals:
-
A signal for the quaternary carbon of the tert-butyl group.
-
A signal for the methyl carbons of the tert-butyl group.
-
Signals for the carbon atoms of the pyrazole ring (C3, C4, and C5).
-
A signal for the nitrile carbon.
4.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit characteristic absorption bands:
-
A sharp, strong band around 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.
-
Bands in the 1500-1600 cm⁻¹ region due to the C=C and C=N stretching vibrations of the pyrazole ring.
-
Bands in the C-H stretching region (around 2850-3000 cm⁻¹).
4.4. Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio) is expected.
Experimental Protocols for Physicochemical Property Determination
To address the gaps in the experimental data for 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, the following standard experimental protocols are recommended.
5.1. Determination of Melting Point
Figure 2: Workflow for Melting Point Determination.
5.2. Determination of Aqueous Solubility (Shake-Flask Method)
Figure 3: Workflow for Aqueous Solubility Determination.
Conclusion and Future Directions
1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile presents an intriguing scaffold for drug discovery, with its physicochemical properties suggesting potential for favorable pharmacokinetic behavior. This guide has consolidated the available experimental and predicted data to provide a foundational understanding of this molecule. However, the lack of comprehensive experimental data, particularly for solubility and spectroscopic characteristics, highlights a critical need for further investigation. The experimental protocols outlined herein provide a clear path for obtaining this essential information. A thorough experimental characterization will be invaluable for advancing the development of novel therapeutics based on this promising pyrazole derivative.
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PubChem. 1-(Tert-butyl)-5-chloro-1H-pyrazole-4-carbaldehyde. Available at: [Link]
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PubChemLite. 1-(5-tert-butyl-1-methyl-pyrazol-3-yl)-3-chloro-2-hydroxy-4-methyl-2h-pyrrol-5-one. Available at: [Link]
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1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile molecular structure
An In-Depth Technical Guide to the Molecular Structure of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile
Executive Summary
This technical guide provides a comprehensive examination of the molecular structure of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, a functionalized heterocyclic compound of significant interest to medicinal chemistry and drug development. The pyrazole scaffold is a well-established "biologically privileged" structure, forming the core of numerous FDA-approved pharmaceuticals.[1][2] This document dissects the title molecule's architecture, detailing the contribution of its constituent functional groups—the pyrazole ring, the N1-tert-butyl group, the C5-chloro substituent, and the C4-carbonitrile moiety. We will explore the synergistic application of spectroscopic and analytical techniques for its definitive structural elucidation, providing both theoretical underpinnings and practical, field-proven experimental protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this important molecular class.
The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery
The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has garnered immense attention from the pharmaceutical industry for its metabolic stability and versatile biological activity.[2][3] Its unique electronic properties and ability to participate in various non-covalent interactions allow pyrazole-containing molecules to bind effectively to a wide range of biological targets.[4] This has led to the development of blockbuster drugs such as Celecoxib (an anti-inflammatory COX-2 inhibitor), Rimonabant (a cannabinoid receptor antagonist), and Pralsetinib (a RET receptor tyrosine kinase inhibitor), solidifying the pyrazole core as a privileged scaffold in drug design.[1][2][5]
The molecule 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile (CAS No: 1050619-87-8) is a representative example of a highly decorated pyrazole derivative. Its specific substitution pattern is designed to modulate its physicochemical and pharmacological properties, making a thorough understanding of its molecular structure a critical prerequisite for rational drug design and lead optimization.
Core Molecular Structure and Physicochemical Properties
The systematic IUPAC name, 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, precisely describes its architecture. The structure is composed of four key functional domains whose interplay defines the molecule's overall character.
Caption: 2D structure of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile.
-
Pyrazole Ring: The aromatic core provides a rigid, planar scaffold. The N1 nitrogen is substituted, preventing tautomerization and providing a site for steric modulation.
-
N1-tert-Butyl Group: This bulky alkyl group provides significant steric hindrance. Its primary role is often to shield the N1 position, prevent unwanted metabolic reactions (e.g., N-dealkylation), and influence the molecule's conformation and crystal packing.
-
C5-Chloro Group: As an electron-withdrawing halogen, the chlorine atom modulates the electron density of the pyrazole ring, influencing its reactivity and pKa. It can also participate in halogen bonding, a crucial interaction in drug-receptor binding.[6]
-
C4-Carbonitrile Group: The cyano (C≡N) group is a potent electron-withdrawing group and a strong hydrogen bond acceptor. This functionality significantly impacts the molecule's electronic profile and its potential for specific interactions with biological targets.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1050619-87-8 | [7] |
| Molecular Formula | C₈H₁₀ClN₃ | ChemicalBook[7] |
| Molecular Weight | 199.64 g/mol | Calculated |
| Melting Point | 154 - 158 °C | Sigma-Aldrich |
| Appearance | Solid | General Knowledge |
Synthesis and Structural Elucidation
Confirming the molecular structure is a multi-step process that begins with a rational synthesis and is completed by a suite of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation.
Representative Synthetic Strategy
Substituted pyrazole-4-carbonitriles are often synthesized via multicomponent reactions, which are highly efficient for building molecular complexity. A plausible route involves the condensation of a hydrazine derivative with a functionalized three-carbon precursor.[4][8]
A representative approach would involve the reaction of tert-butylhydrazine with a suitable ethoxymethylenemalononitrile derivative. The choice of starting materials is critical; the sequence of bond formations dictates the final regiochemistry, which must be confirmed analytically. A key advantage of this approach is the direct installation of the required carbonitrile at the C4 position.[9]
Spectroscopic Characterization: The Analytical Fingerprint
Spectroscopy is the cornerstone of structural elucidation for organic molecules. The combination of NMR, MS, and IR provides a self-validating system where the data from each technique must be consistent with the proposed structure.
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.
-
Causality in NMR: The chemical shift of each nucleus is determined by its local electronic environment. Electron-withdrawing groups like chlorine and nitrile deshield nearby nuclei, causing their signals to appear at a higher frequency (further downfield). The number of signals corresponds to the number of chemically non-equivalent nuclei, and their integration (in ¹H NMR) reveals their relative abundance.
Predicted Spectroscopic Data:
| Technique | Predicted Signal | Rationale |
| ¹H NMR | ~1.6 ppm (singlet, 9H) | The nine equivalent protons of the sterically shielded tert-butyl group. |
| ~8.0 ppm (singlet, 1H) | The lone proton on the pyrazole ring (at C3), deshielded by the aromatic system and adjacent nitrogen. | |
| ¹³C NMR | ~31 ppm | The three equivalent methyl carbons of the tert-butyl group. |
| ~62 ppm | The quaternary carbon of the tert-butyl group. | |
| ~95 ppm | The C4 carbon, shielded by its position but attached to the electron-withdrawing cyano group. | |
| ~115 ppm | The carbon of the nitrile (C≡N) group. | |
| ~140 ppm | The C3 carbon, adjacent to two nitrogen atoms. | |
| ~148 ppm | The C5 carbon, attached to the electronegative chlorine atom. |
Note: These are predicted values based on analogous structures and general principles. Actual values may vary slightly based on solvent and experimental conditions.[10][11]
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation, which further validates its connectivity.
-
Causality in MS: In the mass spectrometer, a molecule is ionized to form a molecular ion (M⁺˙). The mass-to-charge ratio of this ion confirms the molecular weight. The most crucial feature for this molecule would be the isotopic pattern of chlorine . Naturally occurring chlorine is a mixture of ³⁵Cl (~75%) and ³⁷Cl (~25%). Therefore, the mass spectrum will show two distinct peaks for the molecular ion: one at M⁺ (for C₈H₁₀³⁵ClN₃) and another at M+2 (for C₈H₁₀³⁷ClN₃), with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom. Common fragmentation pathways would likely include the loss of a methyl group or the entire tert-butyl group, providing further structural evidence.
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
-
Causality in IR: The energy required to excite the vibration of a chemical bond is quantized and specific to the type of bond and the atoms it connects. This allows for the identification of key functional groups. For 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, the most prominent and diagnostic peak would be a sharp, strong absorption at ~2230 cm⁻¹ , which is characteristic of the C≡N stretch of a nitrile group. Other expected signals include C-H stretches for the tert-butyl group (~2950 cm⁻¹) and C=N/C=C stretches for the pyrazole ring (~1500-1600 cm⁻¹).
X-Ray Crystallography: The Definitive 3D Structure
While spectroscopy confirms connectivity, single-crystal X-ray crystallography provides the unambiguous three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
-
Causality in Crystallography: This technique relies on the diffraction of X-rays by the ordered lattice of a single crystal. The resulting diffraction pattern is mathematically decoded to generate a 3D electron density map, from which the atomic positions can be determined with high precision. Based on crystal structures of similar pyrazoles, the pyrazole ring is expected to be essentially planar.[12][13] Key structural questions that crystallography would answer include the precise torsion angles of the tert-butyl group relative to the plane of the pyrazole ring and the nature of any intermolecular interactions (e.g., hydrogen bonding, halogen bonding, π-stacking) in the crystal lattice.[6][14]
Experimental Protocols
The following protocols are representative methodologies for the synthesis and characterization of this class of compounds. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[15]
Workflow for Structural Elucidation and Verification
The following diagram illustrates the logical flow for confirming the molecular structure, emphasizing the self-validating nature of the process where multiple techniques converge on a single structural assignment.
Caption: A logical workflow for the synthesis and structural verification process.
Protocol: Acquiring NMR Data
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified, dry compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum first, ensuring proper shimming to obtain sharp peaks. Subsequently, acquire the ¹³C spectrum. Typical acquisition times are a few minutes for ¹H and can range from 30 minutes to several hours for ¹³C, depending on the sample concentration.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the peaks in the ¹H spectrum.
-
Analysis: Compare the obtained chemical shifts, integrations, and multiplicities to the predicted values to confirm the structure.
Conclusion
The molecular structure of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile is a carefully orchestrated assembly of functional groups on a privileged heterocyclic scaffold. The bulky tert-butyl group offers steric protection, while the electron-withdrawing chloro and carbonitrile substituents finely tune the electronic properties of the aromatic pyrazole core. A definitive structural assignment is not based on a single piece of evidence but is the result of a logical, self-validating workflow employing a combination of synthesis, spectroscopy (NMR, MS, IR), and potentially crystallography. This in-depth understanding of its molecular architecture is the foundational step for any further research into its biological activity and its potential application in the development of novel therapeutics.
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tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate. (n.d.). Acta Crystallographica Section E. [Link]
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Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. (2012-08-03). Organic Letters. [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. [Link]
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Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. (n.d.). Acta Crystallographica Section E. [Link]
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Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. [Link]
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Octyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(4-chlorophenyl)-. (n.d.). PubMed. [Link]
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). RSC Advances. [Link]
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Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024-09-05). European Journal of Medicinal Chemistry. [Link]
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Pyrazole, 3-tert-butyl-5-(4-chlorophenyl)-1-(4-nitrophenyl)-. (n.d.). SpectraBase. [Link]
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5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. (2025-08-10). ResearchGate. [Link]
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Low-temperature crystal structure of 4-chloro-1H-pyrazole. (n.d.). ResearchGate. [Link]
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Spectroscopic Analysis of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile: A Technical Guide
This guide provides an in-depth technical overview of the spectroscopic characterization of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. The elucidation of its molecular structure is paramount for understanding its reactivity and potential applications. This document will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) in the comprehensive analysis of this pyrazole derivative. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Overview
The structural confirmation of synthesized substituted pyrazoles is crucial for their development in various scientific fields.[1] Spectroscopic analysis provides a detailed picture of the molecule's connectivity and chemical environment. For 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, the key structural features to be confirmed are the pyrazole ring, the tert-butyl group, the chloro substituent, and the carbonitrile moiety. Each of these components will exhibit characteristic signals in different spectroscopic techniques.
Caption: Molecular structure of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.[1] For 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple, showcasing two key signals corresponding to the tert-butyl group and the lone proton on the pyrazole ring.
-
tert-Butyl Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a strong, sharp singlet. This is due to the rapid rotation of the methyl groups and the tert-butyl group itself, which averages out the magnetic environments.[2][3] This intense signal is a characteristic feature and is typically observed in the upfield region of the spectrum, generally between 0.5 and 2.0 ppm.[4] The chemical shift can be influenced by the solvent and the electronic nature of the pyrazole ring.
-
Pyrazole Ring Proton (H-3): The single proton attached to the C-3 position of the pyrazole ring will appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift is expected to be in the downfield region, typically between 7.0 and 9.0 ppm for aromatic and heterocyclic protons.[1][5] The precise chemical shift will be influenced by the electron-withdrawing effects of the adjacent nitrogen atom and the chloro and cyano substituents on the ring.
Table 1: Expected ¹H NMR Chemical Shifts
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C(CH ₃)₃ | 1.3 - 1.6 | Singlet | 9H |
| Pyrazole H -3 | 7.5 - 8.5 | Singlet | 1H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
tert-Butyl Carbons: The tert-butyl group will show two distinct signals. One for the three equivalent methyl carbons, typically in the range of 20-42 ppm, and another for the quaternary carbon, which will be less intense.[4]
-
Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring will have distinct chemical shifts based on their substitution and position relative to the nitrogen atoms and other substituents. The carbon bearing the nitrile group (C-4) and the carbon bearing the chlorine atom (C-5) are expected to be significantly influenced.
-
Nitrile Carbon: The carbon of the nitrile group (C≡N) will appear in the 110-125 ppm region.
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C(C H₃)₃ | 28 - 32 |
| C (CH₃)₃ | 50 - 60 |
| Pyrazole C -3 | 135 - 145 |
| Pyrazole C -4 | 90 - 100 |
| Pyrazole C -5 | 140 - 150 |
| C ≡N | 115 - 120 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile.[1]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1] The choice of solvent is critical as it can influence chemical shifts.[6]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
Data Processing:
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.[7]
-
Nitrile Group (C≡N): The most characteristic peak in the IR spectrum of this compound will be the stretching vibration of the carbon-nitrogen triple bond of the nitrile group. This is expected to be a sharp and intense absorption in the range of 2200-2300 cm⁻¹.[7][8] For aromatic or conjugated nitriles, this peak may appear at a slightly lower wavenumber (2240-2220 cm⁻¹) due to conjugation.[8]
-
C-H Stretching: The C-H stretching vibrations of the tert-butyl group will appear below 3000 cm⁻¹, characteristic of sp³ hybridized C-H bonds.[9]
-
C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹, but may be difficult to assign definitively.
-
Pyrazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring will appear in the 1600-1400 cm⁻¹ region.
Table 3: Key FT-IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| C≡N | Stretch | 2220 - 2240 | Strong, Sharp |
| C-H (sp³) | Stretch | 2850 - 2990 | Medium to Strong |
| C=N / C=C | Stretch | 1400 - 1600 | Medium |
| C-Cl | Stretch | 600 - 800 | Medium to Weak |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[10]
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₀ClN₃, MW ≈ 199.64 g/mol ).
-
Isotopic Pattern: Due to the presence of a chlorine atom, the molecular ion peak will exhibit a characteristic isotopic pattern. There will be two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This is a definitive indicator of the presence of one chlorine atom in the molecule.
-
Fragmentation Pattern: The fragmentation pattern can provide further structural information. A common fragmentation would be the loss of a methyl group (CH₃) from the tert-butyl group, resulting in a peak at [M-15]⁺. Another likely fragmentation is the loss of the entire tert-butyl group, leading to a peak at [M-57]⁺.
References
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- 2. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. CH362: 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. utsouthwestern.edu [utsouthwestern.edu]
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- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
The Pyrazole Carbonitrile Core: A Technical Guide to its Discovery, Synthesis, and Application in Modern Drug Development
Abstract
The pyrazole carbonitrile scaffold is a cornerstone of modern medicinal chemistry, underpinning the therapeutic efficacy of a diverse range of pharmaceuticals. This technical guide provides an in-depth exploration of this critical heterocyclic motif, from its historical roots in classical organic synthesis to its contemporary applications in the design of targeted therapies. We will traverse the seminal discoveries that first brought forth the pyrazole ring and the introduction of the pivotal carbonitrile group, detailing the evolution of synthetic methodologies from foundational reactions to sophisticated, high-yield protocols. This guide is designed for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical, field-proven insights into the synthesis and application of these vital compounds. Detailed experimental protocols, mechanistic discussions, and an examination of the signaling pathways modulated by pyrazole carbonitrile-based drugs are presented to provide a comprehensive resource for the advancement of future drug discovery endeavors.
A Historical Perspective: From Pyrazoles to a Privileged Scaffold
The journey of pyrazole carbonitrile compounds is a story of incremental innovation, building upon foundational discoveries in heterocyclic chemistry. The narrative begins with the first synthesis of a pyrazole derivative by German chemist Ludwig Knorr in 1883. Knorr's pioneering work involved the condensation of ethyl acetoacetate with phenylhydrazine, establishing the now-famous Knorr pyrazole synthesis.[1] This reaction opened the door to a new class of five-membered heterocyclic compounds with two adjacent nitrogen atoms.
The introduction of the carbonitrile group, a versatile functional group that would later prove crucial for the biological activity of many pyrazole-containing drugs, can be traced back to the broader development of nitrile chemistry. In 1904, Jocelyn Field Thorpe described a base-catalyzed self-condensation of aliphatic nitriles, a reaction now known as the Thorpe reaction.[2] This was a significant step in the formation of carbon-carbon bonds involving nitriles. Later, Karl Ziegler adapted this reaction for intramolecular cyclization of dinitriles, known as the Thorpe-Ziegler reaction, providing a powerful tool for the synthesis of cyclic compounds bearing a cyano group.[2]
While early pyrazole chemistry focused on other substituents, the strategic importance of the carbonitrile group in modulating the physicochemical and pharmacological properties of drug candidates led to its incorporation into the pyrazole scaffold. The development of synthetic methods for aminopyrazole carbonitriles, often from readily available starting materials like malononitrile and hydrazine, marked a significant milestone, providing versatile building blocks for further chemical exploration.[3] These early synthetic endeavors laid the groundwork for the explosion of interest in pyrazole carbonitriles within the pharmaceutical industry.
The Art of Synthesis: Crafting the Pyrazole Carbonitrile Core
The synthesis of pyrazole carbonitriles has evolved from classical condensation reactions to highly efficient and versatile methodologies, including multicomponent reactions and microwave-assisted synthesis.[3] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Foundational Synthetic Strategies
One of the most common and robust methods for the synthesis of 3-aminopyrazole-4-carbonitriles involves the condensation of a β-ketonitrile with a hydrazine.[4] This approach is exemplified by the synthesis of 3-amino-5-substituted-1H-pyrazole-4-carbonitriles.
Another fundamental approach is the reaction of malononitrile with various precursors. For instance, the reaction of (2-oxo-2-phenylethyl)malononitrile with hydrazine hydrate can lead to the formation of pyridazine and pyrazole derivatives, highlighting the importance of reaction conditions in directing the outcome.[5]
Multicomponent Reactions: A Paradigm of Efficiency
Modern organic synthesis often favors multicomponent reactions (MCRs) for their efficiency and atom economy. The synthesis of highly substituted pyrazole-4-carbonitriles can be readily achieved through a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine.[6] This approach allows for the rapid generation of a library of compounds with diverse substitution patterns.
Detailed Experimental Protocol: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile
This protocol details a representative synthesis of a key pyrazole carbonitrile intermediate.[7]
Step 1: Synthesis of (E)-3-Amino-2-benzoyl-3-hydrazino-2-propenenitrile
To (Z)-3-amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile (10 mmol), excess hydrazine hydrate (3 mL) is added and stirred for 3 minutes. This exothermic reaction is allowed to cool to room temperature, during which a precipitate forms. The solid is collected by filtration and recrystallized from ethanol.
-
Yield: 93%
-
Melting Point: 143-145 °C
-
IR (cm⁻¹): 3444, 3345, 3209 (NH and NH₂), 2182 (CN), 1656 (CO)
-
MS (m/z): 202 (M)⁺
Step 2: Cyclization to 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile
The product from Step 1 (10 mmol) is refluxed in dioxane (20 mL) for 30 minutes. The reaction mixture is then cooled to room temperature, and the resulting crystals are collected by filtration and recrystallized from the appropriate solvent.[7]
-
Yield: 93%
-
Melting Point: 200-202 °C
-
IR (cm⁻¹): 3348, 3303 (NH₂), 3193 (NH), 2230 (CN)
-
¹H-NMR (DMSO-d₆, δ ppm): 6.50 (s, 2H, NH₂), 7.41-7.46 (m, 3H, arom. H), 7.80 (d, 2H, J = 7.2 Hz, arom-H), 12.16 (br s, 1H, NH)
-
MS (m/z): 184 (M)⁺
Table 1: Summary of Characterization Data for 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile
| Property | Value |
| Yield | 93% |
| Melting Point | 200-202 °C |
| Molecular Weight | 184.20 g/mol |
| IR (CN stretch) | 2230 cm⁻¹ |
Synthetic Workflow Diagram
Caption: Zaleplon's mechanism of action on the GABA-A receptor.
Case Study 2: Ibrutinib - A Covalent Inhibitor of Bruton's Tyrosine Kinase (BTK) in Cancer Therapy
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. [8][9][10]This pathway is often dysregulated in B-cell malignancies, leading to uncontrolled cell proliferation and survival. [8]Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, blocking its kinase activity. [8]This disruption of the BCR signaling cascade leads to decreased proliferation and increased apoptosis of malignant B-cells. [8]
Caption: Ibrutinib's inhibition of the BTK signaling pathway.
Case Study 3: Celecoxib - A Selective COX-2 Inhibitor for Inflammation and Pain
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. [11][12]COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. [11][13]By selectively inhibiting COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. [12]
Caption: Celecoxib's selective inhibition of the COX-2 pathway.
Case Study 4: Ruxolitinib - A JAK1/2 Inhibitor for Myeloproliferative Neoplasms
Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. [2][14]These enzymes are critical components of the JAK-STAT signaling pathway, which is involved in the regulation of hematopoiesis and immune responses. [15][14]In myeloproliferative neoplasms, the JAK-STAT pathway is often hyperactivated, leading to uncontrolled cell growth. [2]Ruxolitinib inhibits the phosphorylation of STAT proteins by JAK1 and JAK2, thereby downregulating the signaling cascade and reducing the proliferation of malignant cells. [14]
Caption: Ruxolitinib's inhibition of the JAK-STAT signaling pathway.
Conclusion and Future Directions
The pyrazole carbonitrile scaffold has firmly established itself as a versatile and highly valuable core in modern drug discovery. Its journey from a curiosity of early heterocyclic chemistry to a central element in a multitude of life-saving and life-improving medications is a testament to the power of synthetic innovation and a deep understanding of structure-activity relationships. The strategic incorporation of the carbonitrile group has proven to be a highly effective strategy for fine-tuning the pharmacological and pharmacokinetic properties of drug candidates, leading to therapies with enhanced potency, selectivity, and safety profiles.
The future of pyrazole carbonitrile chemistry in drug development remains bright. As our understanding of complex biological pathways continues to grow, so too will the opportunities for designing novel pyrazole carbonitrile-based molecules that can selectively modulate these pathways. The ongoing development of innovative synthetic methodologies, including flow chemistry and photocatalysis, will undoubtedly accelerate the discovery and optimization of new drug candidates. Furthermore, the application of computational chemistry and artificial intelligence in drug design will enable a more rational and efficient exploration of the vast chemical space surrounding the pyrazole carbonitrile core. It is with great anticipation that the scientific community looks forward to the next generation of therapeutic breakthroughs built upon this remarkable and enduring scaffold.
References
- Verstovsek, S., et al. (2010). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Clinical Cancer Research, 16(19), 4797-4806.
- Gaj, E., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 13(15), 1735-1748.
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Patsnap Synapse. (2024, July 17). What is the mechanism of Zaleplon? Retrieved from [Link]
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Incyte Corporation. (n.d.). Mechanism of action. In Jakafi® (ruxolitinib). Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Ibrutinib? Retrieved from [Link]
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Mandal, A. (2021, August 23). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Retrieved from [Link]
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Targeted Oncology. (2013, September 10). The Mechanism of Action of Ibrutinib. Retrieved from [Link]
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PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Action Pathway. Retrieved from [Link]
- Brutcher, E., & Arapostathis, M. (2023). Celecoxib. In StatPearls.
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Targeted Oncology. (2013, August 20). BTK Inhibition and the Mechanism of Action of Ibrutinib. Retrieved from [Link]
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Patsnap Synapse. (2023, September 17). Exploring Zaleplon's Revolutionary R&D Successes. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Ruxolitinib Phosphate? Retrieved from [Link]
- Burger, J. A. (2014). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Future oncology (London, England), 10(11), 1755–1766.
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Patsnap Synapse. (2025, March 7). What is the mechanism of action of Ruxolitinib Phosphate? Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib? Retrieved from [Link]
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ResearchGate. (n.d.). Signaling pathways involved in the mechanisms of action of ibrutinib in CLL. Retrieved from [Link]
- Gaj, E., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310–318.
- Abdel-Aziz, H. A., et al. (2009). Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines. Molecules (Basel, Switzerland), 14(1), 412–423.
- Richter, K., et al. (2023). Prolonged Zaleplon Treatment Increases the Expression of Proteins Involved in GABAergic and Glutamatergic Signaling in the Rat Hippocampus. International journal of molecular sciences, 24(24), 17409.
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ResearchGate. (n.d.). Modulatory actions of (A) zaleplon, (B) indiplon, (C) eszopiclone, (D)... Retrieved from [Link]
- Al-Qalaf, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules (Basel, Switzerland), 14(1), 78–88.
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IJCRT. (2022, April 4). A short review on synthesis of pyrazole derivatives & their properties. International Journal of Creative Research Thoughts. Retrieved from [Link]
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Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical Sciences. Retrieved from [Link]
- El-Gohary, N. S., & Shaaban, M. R. (2017). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Molbank, 2017(2), M940.
-
Al-Qalaf, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 23(1), 134.
- Ivonin, M. A., et al. (2017). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. Russian Journal of General Chemistry, 87(10), 2460–2463.
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IJNRD. (2024, July 7). A review on pyrazole an its derivative. International Journal of Novel Research and Development. Retrieved from [Link]
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1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile CAS number lookup
An In-depth Technical Guide to 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile
Abstract: This technical guide provides a comprehensive overview of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. The document details its fundamental properties, outlines a representative synthetic pathway with mechanistic insights, discusses its strategic applications in drug discovery, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates. The CAS Number for this compound is 1050619-87-8 .[1][2]
Core Compound Identification and Physicochemical Properties
1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile is a substituted pyrazole, a class of heterocyclic compounds widely recognized as a "privileged scaffold" in pharmaceutical development due to its presence in numerous FDA-approved drugs.[3][4] The specific arrangement of the tert-butyl, chloro, and nitrile functional groups on the pyrazole core makes this molecule a highly versatile and valuable intermediate for synthesizing more complex molecular architectures.
Chemical Structure
Caption: Chemical structure of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1050619-87-8 | [1][2] |
| Molecular Formula | C₈H₁₀ClN₃ | |
| Molecular Weight | 183.64 g/mol | Calculated |
| Appearance | Solid (Typical) | General Knowledge |
| Synonyms | 1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carbonitrile | [1] |
Synthesis and Mechanistic Considerations
The synthesis of substituted pyrazoles is a well-established field in organic chemistry.[5] A common and effective strategy involves the condensation reaction between a hydrazine derivative and a 1,3-difunctional compound. For 4-carbonitrile pyrazoles, precursors derived from malononitrile are frequently employed.
Representative Synthetic Workflow
A plausible and efficient synthesis for this target molecule involves a multi-step, one-pot procedure starting from tert-butylhydrazine and a suitable activated methylene nitrile derivative. The general principle is based on established methods for constructing pyrazole rings.[6][7]
Sources
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- 7. rsc.org [rsc.org]
An In-Depth Technical Guide to the Solubility of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile in Organic Solvents
Abstract
Introduction to 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile
1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole core. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous FDA-approved drugs.[1] The subject molecule is functionalized with four key groups that dictate its chemical behavior:
-
A Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing to polarity and potential hydrogen bond acceptance.
-
A tert-Butyl Group: A bulky, nonpolar alkyl group that increases lipophilicity and steric hindrance.
-
A Chloro Group: An electron-withdrawing halogen that adds to the molecule's polarity and molecular weight.
-
A Carbonitrile Group (-C≡N): A strongly polar functional group characterized by a significant dipole moment, capable of acting as a hydrogen bond acceptor.
Understanding the solubility of this compound is paramount for applications in synthetic chemistry (reaction medium selection, purification, and crystallization), pharmacology (formulation and drug delivery), and material science. This guide provides the necessary tools to approach this challenge systematically.
The Theoretical Framework of Solubility
The solubility of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The process of dissolution involves overcoming the solute's crystal lattice energy and creating a cavity in the solvent to accommodate the solute molecule.
A core principle is the adage "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[2][3]
-
Polar Solvents (e.g., ethanol, water) have large dipole moments and often engage in hydrogen bonding. They effectively dissolve polar and ionic solutes.
-
Nonpolar Solvents (e.g., hexane, toluene) have low dipole moments and primarily interact through weaker London dispersion forces. They are effective at dissolving nonpolar, lipophilic solutes.
-
Polar Aprotic Solvents (e.g., acetone, DMSO) have large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds. They are excellent for dissolving polar solutes that can act as hydrogen bond acceptors.
The structure of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile presents a classic case of a molecule with mixed polarity, making its solubility behavior nuanced and highly dependent on the chosen solvent.
Physicochemical Properties and Solvent Selection
Analysis of the Solute
To predict solubility, we must dissect the contributions of each functional group in 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile:
-
Nonpolar Character: The tert-butyl group is strongly lipophilic and will favor interactions with nonpolar solvents.
-
Polar Character: The pyrazole ring, the chloro substituent, and especially the carbonitrile group contribute significant polarity. The nitrogen atoms of the pyrazole and the nitrogen of the carbonitrile are hydrogen bond acceptors.
This duality suggests that the compound will likely exhibit poor solubility in highly nonpolar solvents (like hexane) and may also have limited solubility in highly polar protic solvents (like water) if the nonpolar bulk of the tert-butyl group dominates. Its optimal solubility is likely to be found in solvents of intermediate polarity or in polar aprotic solvents.
Classification of Common Organic Solvents
The choice of solvent is the most critical experimental variable. The following table provides a reference for selecting a range of solvents to test, covering the full polarity spectrum.
| Solvent Name | Class | Dielectric Constant (20°C) | Rationale for Inclusion |
| n-Hexane | Nonpolar | 1.9 | Establishes baseline solubility in a purely lipophilic environment. |
| Toluene | Nonpolar (Aromatic) | 2.4 | Tests for solubility in an aromatic, nonpolar system. |
| Dichloromethane | Polar Aprotic | 9.1 | A common solvent of intermediate polarity. |
| Acetone | Polar Aprotic | 21 | A strong polar aprotic solvent, good H-bond acceptor. |
| Acetonitrile | Polar Aprotic | 37.5 | Structurally similar to the carbonitrile group, may enhance solubility. |
| Ethyl Acetate | Polar Aprotic | 6.0 | A common solvent of intermediate polarity used in chromatography. |
| Isopropanol | Polar Protic | 18 | A less polar alcohol to test the effect of H-bond donation. |
| Ethanol | Polar Protic | 25 | A highly polar alcohol. |
| Methanol | Polar Protic | 33 | The most polar of the common alcohols. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | A highly polar aprotic solvent known for its broad dissolving power. |
Experimental Determination of Solubility: The Shake-Flask Method
For generating reliable, quantitative solubility data, the Equilibrium Shake-Flask Method is the gold standard, endorsed by international guidelines such as OECD Test Guideline 105.[4][5] While the guideline is written for water solubility, its principles are directly applicable to organic solvents.[6]
Principle
A surplus amount of the solid solute is agitated in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium (i.e., a saturated solution). After reaching equilibrium, the undissolved solid is separated from the solution, and the concentration of the solute in the clear supernatant is measured using a suitable analytical technique. This concentration represents the solubility of the compound at that temperature.[6]
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the shake-flask method.
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system to ensure data integrity.
-
Preliminary Test (Optional but Recommended): To estimate the solubility range, add the solvent dropwise to a small, known mass (e.g., 5 mg) of the solute at the test temperature.[7] This helps in determining the appropriate amount of solute to use in the main experiment to ensure an excess is present.[6]
-
Preparation:
-
Into at least three separate glass vials, weigh an amount of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile that is substantially more than the amount expected to dissolve (e.g., 5-fold the estimated amount).
-
Using a calibrated pipette, add a precise volume of the chosen organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath or orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).
-
Agitate the samples for a predetermined time to ensure equilibrium is reached. A minimum of 24 hours is typical, but longer times (48-72 hours) may be necessary. It is advisable to take measurements at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.
-
-
Phase Separation:
-
Remove the vials from the shaker and place them in a centrifuge.
-
Centrifuge at a high speed (e.g., 5000 rpm for 15 minutes) to pellet all undissolved solids. The temperature of the centrifuge should be maintained at the test temperature.
-
Carefully withdraw a sample of the clear supernatant. For the highest accuracy, use a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.
-
-
Quantification:
-
Accurately dilute the saturated solution with the same solvent to bring the concentration into the linear range of the analytical method.
-
Analyze the concentration of the diluted solution using a pre-validated analytical method:
-
HPLC: The preferred method for compounds with a UV chromophore. Requires the development of a standard curve using known concentrations of the solute.
-
Gravimetric Analysis: A known volume of the filtered supernatant is transferred to a pre-weighed pan, the solvent is gently evaporated, and the remaining solid residue is weighed. This method is simple but less sensitive.
-
UV-Vis Spectroscopy: Can be used if the compound has a unique absorbance peak and a standard curve is prepared.
-
-
-
Calculation:
-
Using the concentration from the analytical method and accounting for the dilution factor, calculate the solubility.
-
The results from the triplicate samples should be averaged, and the standard deviation should be reported to indicate the precision of the measurement.
-
Predicted Solubility Profile and Discussion
Based on the theoretical principles, the following qualitative solubility profile for 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile can be predicted. This table serves as a hypothesis to be confirmed by the experimental work outlined above.
| Solvent Class | Example Solvent | Predicted Solubility | Justification |
| Nonpolar | n-Hexane | Low | The strong polarity of the carbonitrile and pyrazole groups will have very weak interactions with nonpolar hexane, failing to overcome the solute's crystal lattice energy. |
| Polar Aprotic | Acetone, Acetonitrile | High | These solvents can effectively solvate the polar regions of the molecule via dipole-dipole interactions without being hindered by the nonpolar tert-butyl group. |
| Polar Protic | Ethanol, Methanol | Moderate to High | The solvent can act as a hydrogen bond donor to the solute's nitrogen atoms. However, the bulky, nonpolar tert-butyl group may disrupt the solvent's hydrogen-bonding network, potentially limiting solubility compared to aprotic solvents. |
| Aromatic | Toluene | Low to Moderate | The aromatic ring of toluene may have some favorable pi-stacking interactions with the pyrazole ring, but the overall polarity mismatch will likely limit solubility. |
Conclusion
While published quantitative solubility data for 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile is scarce, its solubility profile can be systematically and reliably determined. By combining an understanding of its molecular structure with the robust, field-proven shake-flask experimental method, researchers can generate the high-quality data essential for process development, formulation, and further scientific investigation. The protocols and principles outlined in this guide provide a complete roadmap for achieving this goal, ensuring that experimental choices are driven by scientific rationale and that the resulting data is both accurate and trustworthy.
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
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theoretical studies on 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile
Executive Summary
This whitepaper provides a comprehensive theoretical examination of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are renowned for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide delves into the molecule's structural, spectroscopic, and electronic characteristics through advanced computational methodologies. By leveraging quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we predict and analyze its molecular geometry, vibrational frequencies (FT-IR), electronic transitions (UV-Vis), and NMR chemical shifts. Furthermore, we explore its reactivity through Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping. The insights derived from these theoretical studies are crucial for understanding the molecule's behavior and for guiding its rational design and modification in drug discovery programs, particularly through techniques like molecular docking.[3][4]
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It serves as a privileged scaffold in medicinal chemistry due to its metabolic stability and versatile synthetic accessibility.[2][5] The specific substitutions on the pyrazole core—a tert-butyl group at N1, a chloro group at C5, and a carbonitrile group at C4—on the title compound, 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, are expected to modulate its physicochemical and biological properties significantly.
-
The tert-butyl group can enhance metabolic stability and lipophilicity.
-
The chloro substituent , an electronegative halogen, can influence binding interactions and electronic properties.[6]
-
The carbonitrile group is a potent hydrogen bond acceptor and can participate in critical interactions with biological targets.
Theoretical studies provide a powerful, cost-effective alternative to purely empirical approaches. They allow for the in-depth investigation of molecular properties at an atomic level, offering predictive power that accelerates the drug development pipeline. This guide outlines the key theoretical methodologies used to characterize 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, providing a foundational understanding for its future applications.
Molecular Structure and Synthesis Pathway
Chemical Structure
The chemical structure of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile (CAS No. 1050619-87-8) is depicted below. The molecule consists of a central pyrazole ring functionalized with the aforementioned groups, leading to a unique electronic and steric profile.
Molecular Formula: C₈H₁₀ClN₃
General Synthesis Approach
While this guide focuses on theoretical aspects, understanding the synthesis provides context. Pyrazole-4-carbonitriles are often synthesized via multi-component reactions. A plausible route for the title compound involves the cyclocondensation reaction of a suitable hydrazine derivative (tert-butylhydrazine) with a functionalized three-carbon component, a common strategy for building the pyrazole core.[7][8] Green chemistry approaches utilizing novel catalysts are increasingly being employed for the efficient synthesis of such derivatives.[7]
Computational Workflow for Theoretical Analysis
The theoretical investigation of a novel compound follows a structured workflow. This process begins with geometry optimization and proceeds to the calculation of various molecular properties, which can then be used to predict its behavior in a biological system.
Figure 1: A generalized workflow for the theoretical study of a molecule.
Quantum Chemical Characterization
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a widely accepted standard that provides a good balance of accuracy and computational cost for organic molecules.[9][10]
Optimized Molecular Geometry
The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional conformation through geometry optimization. This process minimizes the total electronic energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. The resulting optimized structure serves as the basis for all subsequent calculations. For pyrazole derivatives, the pyrazole ring is typically planar, with substituents oriented to minimize steric hindrance.[11] The optimized geometry can be validated by comparison with X-ray crystallography data of structurally related compounds.[6][12]
Spectroscopic Signature Prediction
Computational methods allow for the a priori prediction of spectroscopic data, which is invaluable for confirming the identity and structure of a synthesized compound.
4.2.1 Vibrational Spectroscopy (FT-IR) Theoretical frequency calculations can predict the vibrational modes of the molecule, which correspond to the absorption peaks in an FT-IR spectrum.[13] Key predicted vibrational frequencies for 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile would include:
-
C≡N stretch: A strong, sharp band expected in the 2220-2260 cm⁻¹ region.
-
C=N and C=C stretches (pyrazole ring): Multiple bands in the 1400-1650 cm⁻¹ region.
-
C-Cl stretch: A band typically found in the 600-800 cm⁻¹ region.
-
C-H stretches (tert-butyl): Bands just below 3000 cm⁻¹.
4.2.2 NMR Spectroscopy The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts.[9][10] These theoretical shifts, when referenced against a standard like tetramethylsilane (TMS), can be directly compared to experimental spectra.[14]
| Predicted Chemical Shifts (¹H NMR) | Description |
| ~1.6 ppm | A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. |
| ~8.0-8.5 ppm | A singlet for the C3-H proton on the pyrazole ring (if present, though the title compound is substituted at all ring carbons). For related structures, this is a key signal. |
| Predicted Chemical Shifts (¹³C NMR) | Description |
| ~30-35 ppm | Signal for the methyl carbons of the tert-butyl group. |
| ~60-65 ppm | Signal for the quaternary carbon of the tert-butyl group. |
| ~115-120 ppm | Signal for the carbon of the nitrile group (-C≡N). |
| ~90-150 ppm | Multiple signals corresponding to the carbons of the pyrazole ring (C3, C4, C5). |
4.2.3 Electronic Spectroscopy (UV-Vis) Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the λ_max values in a UV-Vis spectrum.[10] These calculations help identify the principal electronic transitions, such as π→π* and n→π*, within the molecule's chromophores.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[9] For the title compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO may have significant contributions from the electron-withdrawing carbonitrile group.
Figure 2: Conceptual diagram of Frontier Molecular Orbitals (FMOs).
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electronic density on the surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.[9]
-
Red regions (negative potential): Indicate electron-rich areas, such as the nitrogen atoms of the pyrazole ring and the nitrile group. These are sites for electrophilic attack.
-
Blue regions (positive potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack.
-
Green regions (neutral potential): Typically associated with nonpolar regions like the tert-butyl group.
Application in Rational Drug Design
The ultimate goal of theoretical studies in this context is to guide drug discovery.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to a second (a protein receptor).[3] The insights from DFT calculations, such as the optimized geometry and electrostatic potential, provide high-quality inputs for docking simulations.
The general workflow involves:
-
Preparation: Obtain the 3D structure of the target protein (from PDB) and the optimized ligand structure (from DFT).
-
Docking Simulation: Place the ligand in the protein's active site and use a scoring function to explore various binding poses and estimate the binding energy.
-
Analysis: Analyze the best-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-protein complex.
Although a specific target for 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile is not defined here, pyrazole derivatives have been successfully docked into the active sites of enzymes like cyclooxygenase (COX) and various kinases.[4]
Figure 3: Simplified workflow for a molecular docking experiment.
In Silico ADMET Profiling
Computational models can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. These predictions, based on its calculated physicochemical properties (e.g., logP, polar surface area), help to identify potential liabilities early in the drug discovery process, reducing late-stage failures.[15]
Experimental Protocols: A Theoretical Framework
Protocol for DFT Calculations
-
Structure Drawing: Draw the 2D structure of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile in a molecular editor and convert it to a 3D structure.
-
Pre-optimization: Perform an initial geometry optimization using a faster, lower-level method (e.g., a molecular mechanics force field).
-
DFT Geometry Optimization: Submit the structure for full geometry optimization using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Solvation (Optional): Include a solvent model (e.g., PCM with water or DMSO) to simulate physiological conditions.
-
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry at the same level of theory to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data and predicted IR spectra.[16]
-
Property Calculations: Using the optimized geometry, perform single-point energy calculations to determine electronic properties like FMOs, MEP, and use specialized methods (GIAO, TD-DFT) for NMR and UV-Vis predictions.[10]
Protocol for Molecular Docking
-
Receptor Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states.
-
Define the binding site coordinates based on the location of the co-crystallized ligand or known active site residues.
-
-
Ligand Preparation:
-
Use the DFT-optimized 3D structure of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Execution:
-
Use a docking program (e.g., AutoDock, Glide, GOLD).
-
Run the docking simulation, allowing the program to generate multiple binding poses.
-
-
Post-Docking Analysis:
-
Analyze the results based on the scoring function to identify the most favorable binding poses.
-
Visualize the top-ranked pose within the active site to identify and analyze key intermolecular interactions.
-
Conclusion and Future Perspectives
The theoretical studies outlined in this guide provide a robust framework for characterizing 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile. Through DFT and related methods, we can predict its structural, spectroscopic, and electronic properties with high confidence. The analysis of its frontier molecular orbitals and electrostatic potential reveals key insights into its reactivity, while molecular docking simulations can effectively screen its potential as an inhibitor for various biological targets.
Future work should focus on synthesizing this compound and validating the theoretical predictions through experimental spectroscopy (NMR, FT-IR) and X-ray crystallography. Furthermore, screening this molecule against a panel of relevant biological targets (e.g., kinases, microbial enzymes) through in vitro assays, guided by the docking results, will be crucial in uncovering its therapeutic potential. The synergy between these computational and experimental approaches represents the modern paradigm of efficient, rational drug discovery.
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PMC - NIH. (n.d.). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
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OUCI. (n.d.). Delving into 5-Amino-3-(4-chlorophenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile ligand: Synthesis, spectroscopic (FT-IR, FT-Raman, NMR, UV- Vis), reactivity (ELF, LOL and Fukui), NCI, molecular docking and in silico ADMET studies by experimental and DFT methods. Retrieved from [Link]
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PubMed. (n.d.). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Retrieved from [Link]
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NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
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Aislun Bio. (n.d.). 1-tert-Butyl-5-chloro-1H-pyrazole-4-carbonitrile. Retrieved from [Link]
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ResearchGate. (2024). Delving into 5-Amino-3-(4-chlorophenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile ligand: Synthesis, spectroscopic (FT-IR, FT-Raman, NMR, UV- Vis), reactivity (ELF, LOL and Fukui), NCI, Molecular docking. Retrieved from [Link]
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NIH. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
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Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [Link]
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Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]
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Asian Journal of Chemistry. (2023). 6-amino-3-methyl- 1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its Derivatives. Retrieved from [Link]
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PMC - NIH. (n.d.). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Retrieved from [Link]
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A Technical Guide to the Biological Activities of Pyrazole Derivatives: Mechanisms, Applications, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties have enabled the development of a wide array of therapeutic agents, with over 40 pyrazole-containing drugs approved by the FDA for diverse clinical conditions.[3] These compounds exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects.[4][5][6][7] This guide provides an in-depth technical exploration of the core biological activities of pyrazole derivatives. It elucidates the primary mechanisms of action, details authoritative experimental protocols for their evaluation, and presents key data to offer a comprehensive resource for professionals in drug discovery and development. The narrative emphasizes the causal relationships behind experimental choices and the importance of self-validating protocols to ensure scientific integrity.
Introduction: The Pyrazole Core in Medicinal Chemistry
Pyrazole (C₃H₄N₂) is a unique heterocyclic molecule first described by Ludwig Knorr in 1883.[8] Its structure, featuring two adjacent nitrogen atoms, allows for versatile chemical modifications at multiple positions, making it an ideal core for designing targeted therapeutic agents.[1] The presence of the pyrazole nucleus in blockbuster drugs such as the anti-inflammatory agent Celecoxib (Celebrex®) , the erectile dysfunction treatment Sildenafil (Viagra®) , and the anticancer drug Crizotinib (Xalkori®) underscores its pharmacological significance and proven success in clinical applications.[5][9] These approved drugs validate the pyrazole scaffold's ability to interact with a wide range of biological targets, driving continued interest in its potential.[2][10]
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
A primary and well-established therapeutic application of pyrazole derivatives is in the management of inflammation. Their mechanism predominantly involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[11]
Mechanism of Action: Selective COX-2 Inhibition
The COX enzyme exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa.[11] In contrast, COX-2 is induced during inflammation.[11] Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects. The key therapeutic advantage of many pyrazole-based anti-inflammatory agents, like Celecoxib, is their high selectivity for inhibiting COX-2, thereby reducing inflammation with a lower risk of gastric damage.[5][12][13]
Caption: Arachidonic acid pathway and selective inhibition of COX-2 by pyrazole derivatives.
Experimental Evaluation
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This assay quantifies a compound's ability to inhibit the COX-1 and COX-2 enzymes, establishing its potency and selectivity.
-
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) values for a test compound against COX-1 and COX-2.
-
Methodology:
-
Enzyme Preparation: Dilute purified ovine COX-1 and human recombinant COX-2 enzymes to a working concentration in Tris-HCl buffer.
-
Compound Preparation: Prepare serial dilutions of the pyrazole test compound (and a reference inhibitor like Celecoxib) in DMSO.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, a heme cofactor, and a chromogenic substrate.
-
Incubation: Add the test compound dilutions to the wells. Include a "total activity" control (DMSO only) and a "background" control (no enzyme).
-
Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Measurement: Incubate for a specified time (e.g., 10 minutes) at 37°C. Measure the absorbance at a specific wavelength (e.g., 590 nm) to quantify prostaglandin production.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis. The selectivity index is calculated as (IC₅₀ COX-1 / IC₅₀ COX-2).
-
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[4][13]
-
Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rat model.
-
Methodology:
-
Animal Acclimatization: Use adult Wistar rats, acclimatized for at least one week.
-
Compound Administration: Administer the pyrazole test compound (or a reference drug like Indomethacin) orally or intraperitoneally. A control group receives the vehicle only.
-
Inflammation Induction: After a set time (e.g., 60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Analysis: Calculate the percentage of edema inhibition for the treated groups relative to the control group at each time point.
-
Data Presentation
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | >1000 | 39.43 | >25 | [12][14] |
| Compound 2a | >440 | 19.87 | >22.14 | [12] |
| Compound 3b | 875.6 | 39.43 | 22.21 | [12][14] |
| Compound 5b | 676.6 | 38.73 | 17.47 | [12][14] |
Anticancer Activity: A Multi-Targeted Approach
Pyrazole derivatives are recognized as privileged scaffolds in oncology, targeting a multitude of pathways involved in cancer cell proliferation, survival, and migration.[1][5] Several FDA-approved pyrazole-based drugs are tyrosine kinase inhibitors (TKIs).[1]
Mechanisms of Action
The anticancer effects of pyrazoles are diverse and include:
-
Kinase Inhibition: Many derivatives are potent inhibitors of crucial kinases like Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), ROS1, and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[1][5] Crizotinib, for instance, is a selective inhibitor of ALK and ROS1 tyrosine kinases.[5]
-
Tubulin Polymerization Inhibition: Some pyrazole compounds bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[5][15]
-
DNA Interaction: Certain derivatives can bind to the minor groove of DNA, interfering with replication and transcription processes.[5]
Caption: Simplified tyrosine kinase inhibitor (TKI) signaling pathway targeted by pyrazoles.
Experimental Evaluation
Protocol 3: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[1][16]
-
Objective: To determine the IC₅₀ of a pyrazole derivative against various cancer cell lines.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: After incubation (2-4 hours), add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution on a plate reader at ~570 nm.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of a compound on the cell cycle progression.
-
Objective: To identify if a compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
-
Methodology:
-
Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvesting & Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Analysis: Analyze the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, comparing treated cells to untreated controls.[18]
-
Data Presentation
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Mechanism/Target | Reference |
| Crizotinib | Various | Varies | ALK/ROS1 Inhibitor | [5] |
| Compound 6 | Various | 0.00006 - 0.00025 | Tubulin Polymerization Inhibitor | [5] |
| Compound 43 | MCF-7 (Breast) | 0.25 | PI3 Kinase Inhibitor | [5] |
| Compound 59 | HepG2 (Liver) | 2.0 | DNA Binding | [5] |
| Compound 5b | K562 (Leukemia) | 0.021 | Tubulin Polymerization Inhibitor | [15] |
Antimicrobial and Antifungal Activity
The pyrazole scaffold is a key component in the development of new agents to combat microbial infections, including those caused by drug-resistant strains.[6][19] Derivatives have shown a broad spectrum of activity against Gram-positive and Gram-negative bacteria as well as various fungal species.[19][20]
Mechanism of Action
While diverse, one key mechanism for antibacterial pyrazoles is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and repair, which is a different target than that of many existing antibiotics.[21]
Experimental Evaluation
Caption: Standard workflow for in vitro antimicrobial activity screening.
Protocol 5: Agar Well Diffusion Method and MIC Determination
This two-part protocol first screens for activity (diffusion) and then quantifies the potency (MIC).[6][22]
-
Objective: To screen for antimicrobial activity and determine the Minimum Inhibitory Concentration (MIC).
-
Methodology:
-
Screening (Agar Well Diffusion):
-
Prepare Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.[20]
-
Evenly spread a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) over the agar surface.[6]
-
Create uniform wells in the agar using a sterile borer.
-
Add a fixed volume of the test compound solution, a vehicle control (e.g., DMSO), and a standard antibiotic (e.g., Chloramphenicol for bacteria, Clotrimazole for fungi) to different wells.[6]
-
Incubate the plates. After incubation, measure the diameter of the clear zone of inhibition around each well. A larger zone indicates greater activity.
-
-
Quantification (Broth Microdilution for MIC):
-
For compounds showing activity, prepare two-fold serial dilutions in a liquid broth medium in a 96-well plate.
-
Add a standardized microbial inoculum to each well.
-
Incubate the plate.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
-
-
Data Presentation
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Chloramphenicol | - | - | N/A | [6] |
| Clotrimazole | N/A | N/A | - | [6] |
| Compound 21a | 62.5 | 125 | 2.9 - 7.8 | [6] |
| Compound 152 | - | - | - | [2] |
| Compound 210 | 1-2 (MRSA) | - | - | [2] |
Note: Data for standards vary by study; specific values for each test are required for direct comparison.
Anticonvulsant Activity
Pyrazole derivatives have been investigated for their potential in treating epilepsy, a neurological disorder characterized by recurrent seizures.[23][24] The need for novel antiepileptic drugs (AEDs) with fewer side effects continues to drive this research.[23][25]
Experimental Evaluation
Preclinical screening of anticonvulsant activity relies heavily on in vivo rodent models that simulate different types of seizures.[26][27][28]
Caption: Workflow for primary in vivo screening of anticonvulsant compounds.
Protocol 6: Maximal Electroshock Seizure (MES) and sc-PTZ Tests
These two models are the most common primary screening tests for identifying potential anticonvulsant agents.[23][26][29]
-
Objective: To assess a compound's ability to protect against generalized tonic-clonic seizures (MES test) and myoclonic seizures (sc-PTZ test).
-
Methodology:
-
Animal Groups: Use mice or rats, divided into control (vehicle) and treatment groups (test compound at various doses, and a standard drug like Phenytoin for MES or Valproate for PTZ).[30]
-
Compound Administration: Administer the compounds intraperitoneally or orally.
-
Seizure Induction:
-
MES Test: After the drug absorption period, deliver an electrical stimulus (e.g., 50 mA for 0.2 s) via corneal electrodes. The endpoint is the abolition of the hind-limb tonic extensor component of the seizure.[27]
-
sc-PTZ Test: Subcutaneously inject a convulsive dose of Pentylenetetrazole (e.g., 85 mg/kg). The endpoint is the failure to observe clonic spasms for at least 5 seconds during the observation period.[27][31]
-
-
Neurotoxicity (Rotarod Test): Assess motor impairment by placing the animals on a rotating rod. The inability to remain on the rod for a set time (e.g., 1 minute) indicates neurotoxicity.[29]
-
Analysis: Calculate the median effective dose (ED₅₀) for anticonvulsant activity and the median toxic dose (TD₅₀) from the rotarod test. The Protective Index (PI) is calculated as TD₅₀/ED₅₀. A higher PI indicates a wider safety margin.
-
Data Presentation
| Compound | MES ED₅₀ (mg/kg) | sc-PTZ ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
| Phenytoin | ~9.5 | Inactive | - | [30] (comparative) |
| Valproate | ~272 | ~150 | - | [29] (comparative) |
| Compound 7h | - | - | - | [23] (most potent in series) |
| Compound 6k | - | 20.4 | 10.8 | [29] |
| Compound 11b | - | Active (<20) | - | [30] |
Conclusion and Future Perspectives
The pyrazole scaffold is unequivocally one of the most versatile and productive frameworks in modern medicinal chemistry. Its derivatives have demonstrated a vast range of biological activities, leading to the development of crucial therapies for inflammation, cancer, microbial infections, and epilepsy. The success of pyrazole-based drugs is a testament to the scaffold's favorable physicochemical and pharmacokinetic properties.
Future research will likely focus on several key areas:
-
Multi-Target Ligands: Designing single pyrazole molecules that can modulate multiple targets simultaneously, which could be particularly effective in complex diseases like cancer.
-
Combating Drug Resistance: Synthesizing novel pyrazole derivatives that can overcome existing resistance mechanisms, especially in oncology and infectious diseases.
-
Enhanced Selectivity: Further refining the structure of pyrazole derivatives to achieve even greater selectivity for their intended targets, thereby minimizing off-target effects and improving safety profiles.
By continuing to explore the rich chemistry of pyrazole and employing robust biological evaluation protocols, the scientific community is well-positioned to develop the next generation of innovative and effective therapeutics based on this remarkable scaffold.
References
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Kourounakis, A. P., et al. (2019). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]
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Gomez, L. F., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. Available at: [Link]
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Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]
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Kumar, A., et al. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. Neuroimmunomodulation. Available at: [Link]
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Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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Hassan, G. S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry. Available at: [Link]
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Patel, H., et al. (2021). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]
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Kaur, P., & Arora, V. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. Available at: [Link]
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Domyati, T. M., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology. Available at: [Link]
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Kumar, D., et al. (2024). Antibacterial and antifungal pyrazoles based on different construction strategies. European Journal of Medicinal Chemistry. Available at: [Link]
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Singh, A., & Singh, A. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of the Indian Chemical Society. Available at: [Link]
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Journal of Chemical Health Risks (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]
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El-Shehry, M. F., et al. (2016). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules. Available at: [Link]
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Löscher, W. (2017). Animal Models Used in the Screening of Antiepileptic Drugs. ResearchGate. Available at: [Link]
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De la Cruz, J. N., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules. Available at: [Link]
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Encyclopedia.pub (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]
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Pathan, M. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
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PDF (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]
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Wei, C-X., et al. (2016). Synthesis and Evaluation of Anticonvulsant Activities of Pyrazolyl Semicarbazones. Part II. Letters in Drug Design & Discovery. Available at: [Link]
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Vlasa, M., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. Available at: [Link]
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Chen, Y-J., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences. Available at: [Link]
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Kumar, R., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current Organic Synthesis. Available at: [Link]
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Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
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Lee, H-Y., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]
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Al-Issa, S. A. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]
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El-Sayed, M. A-S., et al. (2012). Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. Arzneimittelforschung. Available at: [Link]
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NEUROFIT (n.d.). In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures. NEUROFIT. Available at: [Link]
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Kumar, S., et al. (2024). Synthesis and Evaluation of Antimicrobial Activity of Some Heterocyclic Moieties of Pyrazole Derivatives. ResearchGate. Available at: [Link]
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ResearchGate (n.d.). Pyrazole derivatives with antibacterial, antifungal, or anticancer activities. ResearchGate. Available at: [Link]
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Abubshait, S. A., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. Available at: [Link]
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Abu-Hashem, A. A., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Semantic Scholar. Available at: [Link]
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Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. Available at: [Link]
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IJNRD (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. Available at: [Link]
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Academic Strive (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. Available at: [Link]
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Kumar, A., et al. (2024). Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. Informatics Journals. Available at: [Link]
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Ansari, A., et al. (2016). Review: biologically active pyrazole derivatives. RSC Advances. Available at: [Link]
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ResearchGate (n.d.). Some FDA approved drugs based on the pyrazole ring. ResearchGate. Available at: [Link]
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Methodological & Application
synthesis of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile derivatives
An In-Depth Guide to the Synthesis of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile and Its Derivatives
Introduction: The Pyrazole Core in Modern Chemistry
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal and agricultural chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Pyrazole derivatives have demonstrated a remarkable spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[2][4][5] The specific derivative, 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, is a particularly valuable synthetic intermediate. The tert-butyl group at the N1 position provides steric bulk and modulates solubility, the C5-chloro atom serves as an excellent leaving group for cross-coupling and substitution reactions, and the C4-carbonitrile is a key functional handle for further transformations.[6][7]
This guide provides a detailed exploration of the synthesis of this core structure and its subsequent derivatization, offering field-proven insights and step-by-step protocols for researchers in drug discovery and chemical development.
Core Synthetic Strategy: A Retrosynthetic View
To logically approach the synthesis, we can deconstruct the target molecule into simpler, commercially available precursors. This retrosynthetic analysis reveals a strategic pathway for its construction. The primary disconnection points are the C-Cl bond and the bonds forming the pyrazole ring itself.
A robust forward synthesis, therefore, initiates with the formation of a highly functionalized pyrazole ring, followed by a key transformation to install the C5-chloro substituent. The tert-butyl group is best incorporated from the start by using tert-butylhydrazine, which controls the N1-regioselectivity.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of the Core Intermediate
The most efficient route to the core structure begins with the construction of the 5-aminopyrazole precursor. This method strategically incorporates the tert-butyl and carbonitrile groups in a single cyclocondensation step, setting the stage for the final chlorination.
Protocol 1: Synthesis of 5-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile
This protocol is based on the well-established reaction of a hydrazine with a malononitrile derivative, a cornerstone of pyrazole synthesis.[7] The reaction of tert-butylhydrazine with 2-(ethoxymethylene)malononitrile provides a direct and high-yielding route to the key amino-pyrazole intermediate.
Causality Behind Experimental Choices:
-
tert-Butylhydrazine Hydrochloride: Using the hydrochloride salt ensures stability and ease of handling. A base is required to liberate the free hydrazine in situ.[8]
-
2-(Ethoxymethylene)malononitrile: This reactant is an ideal three-carbon electrophile. The ethoxy group acts as a good leaving group following the initial nucleophilic attack by the hydrazine, facilitating ring closure.
-
Solvent (Ethanol): Ethanol is an excellent solvent for this reaction, as it readily dissolves the reactants and is relatively easy to remove post-reaction. Refluxing provides the necessary thermal energy to drive the condensation and cyclization.
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butylhydrazine hydrochloride (1.0 eq) and ethanol (10 volumes).
-
Base Addition: Add a suitable base, such as sodium bicarbonate (2.5 eq) or triethylamine (2.2 eq), to the suspension and stir for 10-15 minutes at room temperature to generate the free hydrazine.
-
Substrate Addition: Add 2-(ethoxymethylene)malononitrile (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Purification: Add water to the residue and stir. The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile as a solid. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.
| Reagent | Molar Eq. | Purpose |
| tert-Butylhydrazine HCl | 1.0 | N1-tert-butyl and N-N source |
| 2-(Ethoxymethylene)malononitrile | 1.0 | C3-C4-C5 backbone and cyano group |
| Sodium Bicarbonate / Triethylamine | ~2.5 | Base to neutralize HCl and drive reaction |
| Ethanol | Solvent | Reaction medium |
Table 1: Reagents for Protocol 1.
Part 2: Installation of the C5-Chloro Substituent
With the 5-amino precursor in hand, the next critical step is the conversion of the amino group to a chloro group. The Sandmeyer reaction is a classic and highly effective method for this transformation.[6]
Protocol 2: Sandmeyer Chlorination to Yield 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile
This reaction proceeds via the formation of a pyrazolediazonium salt, which is then catalytically converted to the chloro-pyrazole in the presence of copper(I) chloride.
Mechanistic Insight: The reaction begins with the diazotization of the C5-amino group using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). This forms a highly reactive diazonium salt. Copper(I) chloride then catalyzes the substitution of the diazonium group with a chloride ion via a single-electron transfer (SET) mechanism, releasing nitrogen gas.
Caption: Mechanism of the Sandmeyer reaction.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, suspend the 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile (1.0 eq) in concentrated hydrochloric acid (approx. 6 volumes) at 0 °C using an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the pyrazole suspension while maintaining the internal temperature between 0 and 5 °C. Stir the resulting mixture for 30-45 minutes at this temperature.
-
Catalyst Addition: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.1 eq) in concentrated hydrochloric acid (approx. 4 volumes).
-
Substitution Reaction: Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: Pour the reaction mixture onto crushed ice and water. The product will precipitate. Collect the solid by filtration, wash thoroughly with water to remove copper salts, and dry. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like isopropanol.
| Reagent | Molar Eq. | Purpose |
| 5-Amino-pyrazole Intermediate | 1.0 | Substrate |
| Sodium Nitrite (NaNO₂) | 1.1 | Diazotizing agent |
| Hydrochloric Acid (conc.) | Solvent/Acid | Forms nitrous acid, provides Cl⁻ |
| Copper(I) Chloride (CuCl) | 1.1 | Catalyst for Sandmeyer reaction |
Table 2: Reagents for Protocol 2.
Part 3: Derivatization Strategies
The synthesized 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile is a versatile platform for generating a library of derivatives. The C5-chloro atom is the primary site for modification via cross-coupling or nucleophilic substitution reactions.
Caption: Key derivatization pathways.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This palladium-catalyzed reaction is a powerful tool for creating C-C bonds by coupling the C5-chloro atom with various aryl or heteroaryl boronic acids.[9]
Experimental Protocol (General):
-
Reaction Setup: To a reaction vial, add 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired 5-aryl derivative.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyrazole ring and the adjacent cyano group activates the C5-chloro atom for nucleophilic aromatic substitution.
Experimental Protocol (General):
-
Reaction Setup: Dissolve 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Reagent Addition: Add the nucleophile (e.g., a primary/secondary amine or a thiol, 1.2-2.0 eq) and a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Reaction: Heat the mixture to 60-120 °C. The reaction time can vary from a few hours to overnight. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction, pour it into water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the 5-substituted derivative.
References
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Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Royal Society of Chemistry. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry. [Link]
-
MDPI. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. [Link]
-
National Institutes of Health (NIH). (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]
-
Royal Society of Chemistry. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. [Link]
-
National Institutes of Health (NIH). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC. [Link]
-
Preprints.org. (2024). Synthesis and biological study of new pyrazole-4-carbonitriles. [Link]
-
Royal Society of Chemistry. (2022). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. [Link]
-
Pubs.rsc.org. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. [Link]
-
Taylor & Francis Online. (2006). Recent Advances in the Synthesis of Pyrazoles. A Review. [Link]
-
Semantic Scholar. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]
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Bibliomed. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. [Link]
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ResearchGate. Synthesis of pyrazole 4-carbonitrile derivatives. [Link]
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Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
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ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. [Link]
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ACS Publications. (2020). Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. The Journal of Organic Chemistry. [Link]
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Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]
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ResearchGate. Proposed mechanism for the formation of pyrazole-4-carbonitrile.... [Link]
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Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)prop-2-enal and its reactivity. [Link]
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Royal Society of Chemistry. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Chemical Communications. [Link]
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ResearchGate. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]
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MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
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MDPI. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
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PubMed. (2012). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. [Link]
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Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
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Korean Chemical Society. (2014). A Convenient Approach for the Synthesis of 1,3-Diphenyl-1H-pyrazole-5-carbonitrile. [Link]
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ResearchGate. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. [Link]
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Application Notes and Protocols for 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile in Medicinal Chemistry
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds and approved drugs.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a cornerstone in the design of novel therapeutics. The subject of this guide, 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile , is a highly functionalized and strategically designed building block poised for the efficient construction of compound libraries targeting a diverse range of biological targets, most notably protein kinases.[4][5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the versatile applications of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile. We will delve into its synthetic utility, provide detailed protocols for its derivatization, and explore the rationale behind its design, empowering you to leverage this potent intermediate in your drug discovery programs.
Molecular Architecture: A Design for Versatility and Potency
The structure of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile is not a random assortment of functional groups. Each component is deliberately chosen to impart specific properties and synthetic handles:
-
The Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring system is a proven pharmacophore found in numerous FDA-approved drugs.[6] It serves as a bioisosteric replacement for other aromatic systems, often improving physicochemical properties like solubility and metabolic stability.[1]
-
1-tert-butyl Group: The bulky tert-butyl group at the N1 position serves a dual purpose. Firstly, it provides steric shielding, which can protect the pyrazole core from metabolic degradation, thereby enhancing the pharmacokinetic profile of derivative compounds.[3] Secondly, it can contribute to the lipophilicity of the molecule, potentially improving cell permeability and interaction with hydrophobic pockets in target proteins.[3]
-
5-chloro Group: This is a key synthetic handle. The chlorine atom at the C5 position is an excellent leaving group for both palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitutions (SNAr).[7][8] This allows for the facile introduction of a wide array of substituents, including aryl, heteroaryl, and amino groups, which are crucial for modulating biological activity and selectivity.
-
4-carbonitrile Group: The electron-withdrawing nature of the nitrile group at the C4 position activates the pyrazole ring, facilitating nucleophilic attack at the C5 position.[8] Furthermore, the nitrile group itself is a versatile functional group that can be hydrolyzed to a carboxamide or carboxylic acid, or converted to other heterocycles, providing another avenue for structural diversification.[9]
Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The primary application of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile lies in its use as a versatile intermediate for the synthesis of potent and selective protein kinase inhibitors.[5][10][11] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of therapeutic targets.[10]
The pyrazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, where the nitrogen atoms of the pyrazole ring form crucial hydrogen bonds with the backbone of the kinase hinge region. By leveraging the synthetic handles on 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, medicinal chemists can systematically explore the chemical space around this core to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocols: Unleashing the Synthetic Potential
The following protocols provide detailed, step-by-step methodologies for the key transformations of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents at the C5 position, a common strategy in the synthesis of kinase inhibitors.[7][12][13][14]
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile | 197.65 | 1.0 | 1.0 |
| Arylboronic acid | Varies | 1.2 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| SPhos | 410.47 | 0.04 | 0.04 |
| Potassium phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | - | 8 mL | - |
| Water (degassed) | - | 2 mL | - |
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Preparation: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 2 mL of anhydrous 1,4-dioxane.
-
Solvent Addition: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Catalyst Addition: Add the catalyst premix to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 1-tert-butyl-5-aryl-1H-pyrazole-4-carbonitrile.
Expert Insight: The choice of ligand is critical for successful coupling with electron-rich chloropyrazoles. Buchwald-type ligands like SPhos are often superior to traditional phosphine ligands in these transformations.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for C-N Bond Formation
This protocol describes the displacement of the C5-chloro group with a nitrogen nucleophile, a key step in the synthesis of 5-aminopyrazole derivatives, which are themselves valuable precursors for fused heterocyclic systems.[8][15][16][17]
Reaction Scheme:
Caption: Nucleophilic aromatic substitution (SNAr).
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile | 197.65 | 1.0 | 1.0 |
| Amine (e.g., morpholine) | Varies | 1.5 | 1.5 |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF, anhydrous) | - | 5 mL | - |
Procedure:
-
Reaction Setup: In a sealed tube, combine 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile (1.0 mmol), the desired amine (1.5 mmol), and potassium carbonate (2.0 mmol) in anhydrous DMF (5 mL).
-
Reaction: Heat the mixture to 120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Expert Insight: The electron-withdrawing nitrile group at C4 is crucial for activating the C5 position towards nucleophilic attack. For less reactive amines, a stronger base such as sodium hydride may be required.
Protocol 3: Conversion of the Nitrile to a Carboxamide
This protocol outlines the hydrolysis of the C4-carbonitrile to a carboxamide, a functional group that can participate in hydrogen bonding and is frequently found in bioactive molecules.[18]
Reaction Scheme:
Caption: Nitrile to carboxamide conversion.
Materials and Reagents:
| Reagent | Amount (mmol) |
| 1-tert-butyl-5-substituted-1H-pyrazole-4-carbonitrile | 1.0 |
| Concentrated Sulfuric Acid (H₂SO₄) | 2 mL |
Procedure:
-
Reaction Setup: Carefully add the pyrazole-4-carbonitrile (1.0 mmol) to concentrated sulfuric acid (2 mL) at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Isolation: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization may be necessary for further purification.
Expert Insight: This acid-catalyzed hydrolysis is a robust method for converting the nitrile to the primary amide. For substrates sensitive to strong acid, alternative methods using peroxide under basic conditions can be employed.
Visualization of a Potential Drug Discovery Workflow
The following diagram illustrates a logical workflow for utilizing 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile in a kinase inhibitor discovery program.
Caption: A drug discovery workflow.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile and its derivatives.
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile is a powerful and versatile building block for medicinal chemistry. Its strategically positioned functional groups provide multiple avenues for diversification, enabling the rapid synthesis of compound libraries for hit-to-lead and lead optimization campaigns. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this valuable intermediate in the quest for novel and effective therapeutics.
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). PMC. Retrieved from [Link]
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A Novel Approach To The Transformation of Pyrazole-4-Carbonitriles to Novel 3-Aryl-1-Phenyl-1H-Pyrazole-4-Carbothioamide Using Thioacetamide as a Sulfur Source. (2023). ResearchGate. Retrieved from [Link]
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Introduction of N‐Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution. (n.d.). Taylor & Francis. Retrieved from [Link]
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Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers. Retrieved from [Link]
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Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). PMC. Retrieved from [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). NIH. Retrieved from [Link]
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Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). ACS Publications. Retrieved from [Link]
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5-Chloro-1H-pyrazole-4-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). SpringerLink. Retrieved from [Link]
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Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. (2021). ACS Omega. Retrieved from [Link]
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Metabolism of t-butyl groups in drugs. (n.d.). Hypha Discovery Blogs. Retrieved from [Link]
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Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. (n.d.). ResearchGate. Retrieved from [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved from [Link]
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New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). PMC. Retrieved from [Link]
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An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). NIH. Retrieved from [Link]
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved from [Link]
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). ResearchGate. Retrieved from [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. Retrieved from [Link]
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Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (n.d.). Scirp.org. Retrieved from [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. Retrieved from [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]
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5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. (2025). ResearchGate. Retrieved from [Link]
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Nucleophilic aromatic substitutions. (2019). YouTube. Retrieved from [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved from [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved from [Link]
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Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (n.d.). PubMed. Retrieved from [Link]
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Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). PMC. Retrieved from [Link]
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A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. (n.d.). ResearchGate. Retrieved from [Link]
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Reaction of 5-amino-pyrazole derivatives with various imines. (n.d.). ResearchGate. Retrieved from [Link]
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Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. (2025). Nature. Retrieved from [Link]
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Application Notes and Protocols for Pyrazole-Based Reactions
Introduction
The pyrazole ring system is a cornerstone scaffold in medicinal chemistry and drug development, celebrated for its prevalence in a multitude of biologically active compounds.[1][2][3] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4] Their synthetic accessibility and versatile chemical nature have made them a focal point for researchers and drug development professionals. Notable FDA-approved drugs like Celecoxib, an anti-inflammatory agent, feature this critical pharmacophore, underscoring its therapeutic significance.[4]
This guide provides an in-depth exploration of key experimental protocols for the synthesis of pyrazole derivatives. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, offering field-proven insights grounded in mechanistic understanding. We will cover the foundational Knorr synthesis, delve into the efficiency of multicomponent reactions, and explore modern, sustainable techniques like microwave-assisted synthesis. Each protocol is designed as a self-validating system, supported by authoritative references to ensure scientific integrity and reproducibility.
Section 1: The Knorr Pyrazole Synthesis: The Foundational Approach
First reported by Ludwig Knorr in 1883, the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most direct and widely used methods for preparing pyrazoles.[5][6][7] The reaction is robust and proceeds with readily available starting materials.
Mechanistic Rationale
The Knorr synthesis is typically an acid-catalyzed process.[8][9] The mechanism involves three key stages:
-
Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, which is activated by protonation from the acid catalyst. This is followed by dehydration to form a hydrazone intermediate.[7][10]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then performs a nucleophilic attack on the remaining carbonyl group, forming a five-membered ring.
-
Dehydration: A final dehydration step eliminates a molecule of water to yield the stable, aromatic pyrazole ring.[9][11]
A primary consideration in the Knorr synthesis is regioselectivity . When using an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of two regioisomeric products.[5][6][12] The reaction conditions, particularly the solvent and pH, can influence this selectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically improve regioselectivity in favor of a single isomer.[13]
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Application Notes and Protocols for the Characterization of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile
<
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. This guide emphasizes not only the procedural steps but also the underlying scientific principles, ensuring robust and reliable analytical outcomes. All methodologies are grounded in established scientific literature and adhere to international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]
Introduction
1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a prominent structural motif in a wide array of biologically active molecules. The specific substitutions of a tert-butyl group at the N1 position, a chloro group at C5, and a carbonitrile group at C4 confer unique physicochemical properties to the molecule, influencing its reactivity and biological interactions.
Given its role as a critical building block in drug discovery and development, rigorous analytical characterization is paramount. This ensures the integrity of subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API). This application note details a multi-faceted analytical approach, employing chromatographic and spectroscopic techniques to provide a comprehensive characterization of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile is essential for the development of appropriate analytical methods.
| Property | Value/Information | Source |
| Molecular Formula | C8H10ClN3 | PubChem |
| Molecular Weight | 199.64 g/mol | PubChem |
| Appearance | White to off-white solid | Typical |
| Solubility | Soluble in common organic solvents (e.g., methanol, acetonitrile, DMSO) | Inferred from structure |
| Melting Point | Not readily available, requires experimental determination | N/A |
Analytical Methodologies
A combination of chromatographic and spectroscopic methods is recommended for the complete characterization of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile. This orthogonal approach ensures a high degree of confidence in the analytical results.
Chromatographic Analysis for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile and for assaying its concentration. A well-developed HPLC method can effectively separate the main compound from potential impurities arising from the synthesis process.[5]
Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol is designed to provide a robust and reproducible method for the analysis of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good separation of non-polar to moderately polar compounds.
-
Mobile Phase: A gradient elution is often optimal for separating a range of impurities. A typical starting point would be a mixture of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection Wavelength: Based on the UV absorbance profile of the pyrazole ring, a wavelength between 210 nm and 254 nm is likely to provide good sensitivity.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known weight of the compound in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[1][2][3][4] Key validation parameters include:
- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
- Accuracy: The closeness of test results to the true value.
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[6]
- Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Workflow for HPLC Method Development and Validation
Caption: HPLC method development and validation workflow.
Spectroscopic Analysis for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for confirming the chemical structure of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy:
-
Expected Signals:
-
A singlet integrating to 9 protons for the tert-butyl group, typically in the range of 1.0-1.7 ppm.[7][8][9] The high symmetry of the tert-butyl group results in a single, sharp resonance.
-
A singlet for the proton at the C3 position of the pyrazole ring. The chemical shift of this proton will be influenced by the electron-withdrawing nature of the adjacent nitrile and chloro groups.
-
¹³C NMR Spectroscopy:
-
Expected Signals:
-
A signal for the quaternary carbon and the methyl carbons of the tert-butyl group. The methyl carbons typically appear in the 20-42 ppm range.[7]
-
Signals for the carbons of the pyrazole ring (C3, C4, and C5). The chemical shifts of these carbons are highly dependent on the substituents.[10][11][12][13] The carbon attached to the chlorine (C5) and the carbon attached to the nitrile group (C4) will be significantly deshielded.
-
A signal for the nitrile carbon (C≡N), which typically appears in the range of 110-125 ppm.
-
Protocol: NMR Analysis
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. The choice of solvent can slightly affect the chemical shifts.[14]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire standard ¹H and ¹³C spectra. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignment of all proton and carbon signals if necessary.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| tert-Butyl Protons | 1.0 - 1.7 | Singlet | 9H |
| Pyrazole C3-H | Variable | Singlet | 1H |
| ¹³C NMR | Expected Chemical Shift (ppm) |
| tert-Butyl (CH₃)₃ | 20 - 42 |
| tert-Butyl Quaternary C | Variable |
| Pyrazole C3 | Variable |
| Pyrazole C4 | Variable |
| Pyrazole C5 | Variable |
| Nitrile (C≡N) | 110 - 125 |
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expected Characteristic Absorptions:
-
C-H stretching (tert-butyl): Around 2850-3000 cm⁻¹.[15]
-
C≡N stretching (nitrile): A sharp, strong absorption band in the region of 2210-2260 cm⁻¹.[16][17][18] The position of this band can be influenced by conjugation.
-
C=N and C=C stretching (pyrazole ring): In the 1400-1650 cm⁻¹ region.[19]
-
C-Cl stretching: Typically in the fingerprint region below 800 cm⁻¹.
Protocol: FTIR Analysis
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Analytical Characterization Workflow
Caption: A logical workflow for the analytical characterization of the target compound.
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation.[20][21]
Expected Findings:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (199.64 g/mol ). Due to the presence of chlorine, an isotopic pattern will be observed, with a peak for the ³⁵Cl isotope (M⁺) and a peak for the ³⁷Cl isotope (M+2) in an approximate ratio of 3:1.
-
Fragmentation Pattern: Common fragmentation pathways for pyrazoles include the loss of HCN and N₂.[22][23] The tert-butyl group may also fragment, leading to the loss of a methyl group or isobutylene.
Protocol: Mass Spectrometry Analysis
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Technique: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
-
Sample Preparation: For GC-MS, the sample is dissolved in a volatile solvent. For LC-MS, the sample is prepared as for HPLC analysis.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
Conclusion
The analytical methods described in this application note provide a robust framework for the comprehensive characterization of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile. The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification, purity assessment, and structural confirmation of this important synthetic intermediate. Adherence to these protocols and the principles of method validation will contribute to the quality and reliability of research and development in the pharmaceutical and agrochemical industries.
References
- Berkeley Learning Hub. (2024, October 19). 5 Nitrile IR Tips.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- JoVE. (2024, December 5). IR Frequency Region: Alkyne and Nitrile Stretching.
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-684.
- ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
- ResearchGate. (n.d.). ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d 6.
- ResearchGate. (2025, August 6). ¹³C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives.
- Angaridis, P. A., et al. (2015). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 63(3), 253-265.
- Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.
- Benchchem. (n.d.). 1H-Pyrazole-4-carbonitrile.
- National Center for Biotechnology Information. (n.d.). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein.
- Synthesis and biological study of new pyrazole-4-carbonitriles. (2024, September 25). [Source name not available].
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
- YouTube. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Frizzo, C. P., Hennemann, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
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- 8. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. 1H-Pyrazole-4-carbonitrile|Research Chemical [benchchem.com]
- 21. Synthesis and biological study of new pyrazole-4-carbonitriles. [wisdomlib.org]
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- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Pyrazole Compounds in Agrochemicals
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern agrochemical discovery and development.[1][2][3] Its remarkable structural versatility and broad spectrum of biological activities have led to the successful commercialization of numerous high-performance herbicides, fungicides, and insecticides.[4][5] This guide provides an in-depth exploration of the applications of pyrazole-containing compounds in agriculture, detailing their mechanisms of action, and offering practical protocols for their synthesis and evaluation. Our focus is to bridge theoretical knowledge with actionable experimental design, empowering researchers to innovate within this fertile chemical space.
Part 1: The Pyrazole Core in Agrochemical Design: A Structural Rationale
The efficacy of the pyrazole ring in agrochemicals stems from its unique physicochemical properties. The two nitrogen atoms influence the electron distribution within the ring, creating sites susceptible to various chemical modifications.[1] This allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with specific biological targets in pests, weeds, and pathogens. The ability to introduce diverse substituents at multiple positions on the pyrazole ring is a key driver for generating vast chemical libraries with a wide range of biological activities.[1][6]
Key Structural Features and Their Impact:
-
N1-Substitution: The substituent on the N1 position of the pyrazole ring is often crucial for determining the mode of action and selectivity. For instance, in many phenylpyrazole insecticides, a substituted phenyl group at this position is essential for potent activity.
-
C3 and C5 Substituents: Modifications at these positions can significantly influence the compound's binding affinity to the target protein. For example, trifluoromethyl or difluoromethyl groups are common in pyrazole carboxamide fungicides, enhancing their efficacy.[7]
-
C4-Substitution: While less frequently the primary site of activity modulation, substituents at the C4 position can impact the overall molecular conformation and physicochemical properties like solubility and stability.
Part 2: Applications of Pyrazole Compounds as Herbicides
Pyrazole-based herbicides are a significant class of compounds used for weed control in various crops.[8] Their primary mode of action often involves the inhibition of critical plant enzymes, leading to phytotoxicity in susceptible weed species.
Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
A prominent mechanism of action for several pyrazole herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8][9][10] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherol, which are essential for carotenoid biosynthesis and protecting the photosynthetic apparatus from oxidative damage.
-
Causality: By inhibiting HPPD, pyrazole herbicides disrupt the carotenoid biosynthesis pathway. A lack of carotenoids leads to the photo-bleaching of chlorophyll, as the photosynthetic machinery is left unprotected from the high energy of sunlight. This results in the characteristic white or bleached appearance of treated weeds, followed by growth cessation and death.
Several commercial pyrazole herbicides, such as pyrazolate and pyrazoxyfen, function as pro-herbicides.[9][10] In the plant or the environment, they are metabolized to a common active compound, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole, which is the actual potent inhibitor of HPPD.[9][10]
Visualizing the HPPD Inhibition Pathway:
Sources
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- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royal-chem.com [royal-chem.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PYRAZOLE HERBICIDES – PoisonSense [poisonsense.co.ke]
- 9. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategies for the Regioselective Synthesis of Substituted Pyrazoles
Introduction: The Centrality of Pyrazoles and the Challenge of Regioselectivity
The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the appetite suppressant Rimonabant.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of steric and electronic properties that are highly conducive to binding with a wide array of biological targets.[3][4] Its applications extend beyond pharmaceuticals into agrochemicals and material science, where pyrazoles are used as herbicides, fungicides, and fluorescent agents.[1][5]
Despite their utility, the synthesis of specifically substituted pyrazoles is often complicated by a lack of regioselectivity.[6] When unsymmetrical precursors are used, multiple constitutional isomers can be formed, leading to difficult purification processes and reduced yields of the desired product.[7][8] Achieving precise control over the placement of substituents on the pyrazole ring is therefore a critical objective for synthetic chemists in both academic and industrial research.
This guide provides an in-depth analysis of field-proven strategies for achieving high regioselectivity in pyrazole synthesis. We will move beyond simple procedural lists to explain the underlying mechanistic principles that govern the reaction outcomes. Detailed protocols for key methodologies are provided to serve as a practical resource for researchers, scientists, and drug development professionals.
Strategy 1: The Knorr Pyrazole Synthesis and Modern Approaches to Regiocontrol
The most classical and widely utilized method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine, a reaction first reported by Ludwig Knorr in 1883.[9][10] While efficient, the use of an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine can lead to the formation of two distinct regioisomers.[7][9]
The regiochemical outcome is determined at the very first step of the reaction: the nucleophilic attack of the substituted hydrazine on one of the two non-equivalent carbonyl carbons.[8][11] The preferred pathway is a delicate balance of steric hindrance, the electronic properties of the substituents, and the reaction conditions (especially pH and solvent).[7][8]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound enhance the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for the initial attack.[8]
-
Steric Effects: Bulky substituents on either the dicarbonyl or the hydrazine will sterically hinder the approach to the nearby carbonyl group, directing the reaction to the less encumbered site.[7]
-
Reaction Conditions: The pH of the medium is a critical parameter. Acidic conditions can protonate the carbonyl group, activating it for attack, but can also protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms.[8][12] This can sometimes reverse the selectivity observed under neutral or basic conditions.[8]
The logical flow of this reaction and the point of isomeric divergence are illustrated below.
Caption: Competing pathways in the Knorr pyrazole synthesis.
Protocol 1: Regioselective Synthesis of 1-Phenyl-3-trifluoromethyl-5-phenylpyrazole
This protocol demonstrates a highly regioselective Knorr condensation where the pronounced electrophilicity of the trifluoromethyl-ketone group dictates the direction of the initial nucleophilic attack.
Materials:
-
1,1,1-Trifluoro-4-phenyl-2,4-butanedione (1 equivalent)
-
Phenylhydrazine (1.1 equivalents)
-
Glacial Acetic Acid (as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add 1,1,1-trifluoro-4-phenyl-2,4-butanedione (1.0 eq).
-
Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of dicarbonyl).
-
Begin stirring the solution at room temperature.
-
Slowly add phenylhydrazine (1.1 eq) to the mixture. An exothermic reaction may be observed.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118°C) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to yield the pure 1,3,5-substituted pyrazole.
Data Presentation:
| R¹ | R³ | Hydrazine | Solvent | Ratio (A:B) | Yield | Reference |
| CF₃ | Ph | Phenylhydrazine | Acetic Acid | >98:2 | ~95% | [9] |
| CH₃ | Ph | Methylhydrazine | Ethanol | 60:40 | Mixture | [7] |
| CH₃ | Ph | Methylhydrazine | HFIP | >95:5 | High | [7] |
Regioisomer A corresponds to the N-substituted nitrogen being adjacent to R¹. HFIP = Hexafluoroisopropanol
Strategy 2: [3+2] 1,3-Dipolar Cycloaddition
A powerful and versatile alternative for constructing the pyrazole ring with excellent regiocontrol is the 1,3-dipolar cycloaddition reaction.[5] This method typically involves the reaction of a nitrile imine (the 1,3-dipole) with a dipolarophile, such as an alkyne or a suitably activated alkene.[13] The regioselectivity is governed by the electronic properties (HOMO-LUMO interactions) of the two reacting species.[14]
Nitrile imines are highly reactive and are typically generated in situ from stable precursors like hydrazonoyl halides (in the presence of a base) or N-tosylhydrazones.[14] The reaction with an unsymmetrical alkyne generally yields a single regioisomer of the pyrazole directly.
Caption: Workflow for regioselective pyrazole synthesis via 1,3-dipolar cycloaddition.
Protocol 2: Regioselective Synthesis of a 1,3,4,5-Tetrasubstituted Pyrazole
This protocol describes the synthesis of a pyrazole via the 1,3-dipolar cycloaddition of a nitrile imine, generated in situ from a hydrazonoyl halide, with a nitroalkene, which serves as an alkyne surrogate.[14]
Materials:
-
N-Aryl-C-arylhydrazonoyl chloride (1 equivalent)
-
β-Nitrostyrene (1 equivalent)
-
Triethylamine (Et₃N, 2.5 equivalents)
-
Toluene (as solvent)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the hydrazonoyl chloride (1.0 eq) and the β-nitrostyrene (1.0 eq) in toluene in a round-bottom flask.
-
Stir the solution at room temperature.
-
Add triethylamine (2.5 eq) dropwise to the reaction mixture. The triethylamine hydrochloride salt will begin to precipitate.
-
Continue stirring the reaction at room temperature for 12-24 hours. The reaction proceeds via a pyrazoline intermediate, which eliminates nitrous acid (HNO₂) to aromatize.
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure tetrasubstituted pyrazole.[14]
Data Presentation:
| Hydrazonoyl Chloride (Ar¹, Ar²) | Alkene/Alkyne | Conditions | Yield | Regioselectivity | Reference |
| N-phenyl-C-phenyl | Phenylacetylene | Et₃N, Toluene, 80°C | 85% | >99% | [13] |
| N-phenyl-C-phenyl | β-Nitrostyrene | Et₃N, Toluene, rt | 92% | >99% | [14] |
| N-(4-chlorophenyl)-C-phenyl | Methyl propiolate | Et₃N, THF, rt | 90% | >99% | [15] |
Strategy 3: Transition-Metal-Catalyzed Approaches
Modern synthetic organic chemistry has seen the rise of transition-metal catalysis for the construction of heterocyclic rings, and pyrazoles are no exception.[16][17] These methods offer novel pathways to substituted pyrazoles, often with excellent regioselectivity under mild conditions.[6]
One such strategy involves the reaction of N-alkylated tosylhydrazones with terminal alkynes.[18] This approach avoids the need for pre-functionalized 1,3-dicarbonyls and provides access to 1,3,5-trisubstituted pyrazoles with complete regiocontrol.[18][19] The reaction is believed to proceed through a nucleophilic addition of a deprotonated tosylhydrazone to the alkyne, followed by cyclization.[18]
Sources
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- 2. allresearchjournal.com [allresearchjournal.com]
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- 4. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 5. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. name-reaction.com [name-reaction.com]
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- 12. jk-sci.com [jk-sci.com]
- 13. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 19. Pyrazole synthesis [organic-chemistry.org]
Application Notes and Protocols for Catalytic Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Catalysis in Accessing Privileged Pyrazole Scaffolds
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility is evidenced by its presence in a multitude of FDA-approved drugs, spanning therapeutics for cancer, inflammation, viral infections, and erectile dysfunction.[1][3][4] The metabolic stability and diverse biological activities of pyrazole derivatives make them highly sought-after targets in drug discovery and development.[2][5][6]
Historically, the synthesis of pyrazoles has been dominated by the Knorr synthesis, a robust condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[7][8][9] While foundational, this and other traditional methods often require harsh conditions and can lack regioselectivity.[10] The modern imperative for efficiency, selectivity, and sustainability has propelled the development of sophisticated catalytic strategies. Catalysis offers pathways to novel pyrazole structures, enables asymmetric synthesis for chiral drug candidates, and aligns with the principles of green chemistry by minimizing waste and energy consumption.[11][12][13]
This guide provides an in-depth exploration of key catalytic applications in pyrazole synthesis, offering both the mechanistic rationale behind these advanced methods and detailed, field-proven protocols for their implementation.
Transition-Metal Catalysis: Precision and Versatility
Transition-metal catalysis has revolutionized pyrazole synthesis by enabling reactions that are otherwise difficult or impossible, such as direct C-H functionalization and complex cycloadditions.[14][15] Catalysts based on palladium, copper, silver, ruthenium, and iron offer unique reactivity profiles, allowing for the regioselective construction and derivatization of the pyrazole core.[6][16][17]
Mechanistic Insight: Copper-Catalyzed Aerobic Oxidative Cyclization
A compelling example of this approach is the copper-catalyzed aerobic cyclization of β,γ-unsaturated hydrazones. This method uses molecular oxygen as the terminal oxidant, making it an environmentally benign process. The mechanism is believed to initiate with the formation of a hydrazonyl radical, which then undergoes cyclization and a subsequent C=C bond cleavage to yield the final pyrazole product.[6]
Caption: Proposed mechanism for Cu-catalyzed aerobic oxidative cyclization.
Data Summary: Transition-Metal Catalyzed Pyrazole Syntheses
| Catalyst System | Substrate 1 | Substrate 2 | Key Conditions | Yield | Reference |
| AgOTf (1 mol%) | Trifluoromethylated ynone | Aryl/Alkyl hydrazine | Room temperature, 1h | Up to 99% | [17] |
| CuOTf | β,γ-Unsaturated hydrazone | O₂ (air) | Aerobic, mild conditions | Good | [6] |
| I₂ / TBHP | N,N-dimethyl enaminone | Sulfonyl hydrazine | Room temperature | Good | [17] |
| Pd-catalyst | Terminal alkyne | Hydrazine, CO, Aryl iodide | Ambient pressure | Good | [16] |
| Ru-catalyst | 1,3-Diol | Alkyl hydrazine | Hydrogen transfer | Good | [18] |
Experimental Protocol: Silver-Catalyzed Synthesis of 5-Aryl-3-Trifluoromethyl Pyrazoles
This protocol describes the silver-catalyzed reaction of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate. The causality for using a silver catalyst lies in its ability to facilitate the key nucleophilic addition and subsequent cyclization cascade under mild conditions.[6][17]
Materials:
-
N'-benzylidene tolylsulfonohydrazide derivative (1.0 equiv)
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.2 equiv)
-
Silver triflate (AgOTf) (5 mol%)
-
1,2-Dichloroethane (DCE) as solvent
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the N'-benzylidene tolylsulfonohydrazide (0.2 mmol), ethyl 4,4,4-trifluoro-3-oxobutanoate (0.24 mmol), and silver triflate (0.01 mmol).
-
Add 1,2-dichloroethane (2.0 mL) to the vial.
-
Seal the vial and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for the time determined by TLC monitoring (typically 8-12 hours) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a small pad of Celite to remove the catalyst, washing with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Work-up and Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes as the eluent system to isolate the pure trifluoromethylated pyrazole derivative.
-
Combine the pure fractions and concentrate under reduced pressure to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Organocatalysis: A Metal-Free Approach to Chiral Pyrazoles
Organocatalysis has emerged as a powerful, sustainable alternative to metal-based systems, avoiding issues of metal toxicity and contamination in the final products—a critical consideration in drug development.[11][19] This approach is particularly adept at facilitating asymmetric reactions, enabling the synthesis of pyrazoles and related fused-ring systems with high enantioselectivity.[20][21]
Mechanistic Insight: Amine-Catalyzed Asymmetric Cascade Reaction
The synthesis of biologically active tetrahydropyrano[2,3-c]pyrazoles can be achieved via a one-pot, asymmetric Michael/Wittig/oxa-Michael reaction sequence catalyzed by a secondary amine. The catalyst first forms an iminium intermediate with an aldehyde, which then undergoes a highly enantioselective Michael addition with a pyrazolone. This initiates a cascade that ultimately forms the fused heterocyclic product with excellent stereocontrol.[21]
Caption: Simplified workflow for asymmetric pyrano[2,3-c]pyrazole synthesis.
Experimental Protocol: Organocatalytic One-Pot Synthesis of 4H,5H-Pyrano[2,3-c]pyrazoles
This protocol is based on the secondary amine-catalyzed reaction sequence, chosen for its operational simplicity and high yields and enantioselectivities in a single, purified step.[21]
Materials:
-
Pyrazolone (1.0 equiv)
-
α,β-Unsaturated aldehyde (1.1 equiv)
-
Wittig reagent (e.g., (triphenylphosphoranylidene)acetate) (1.2 equiv)
-
Chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) (10 mol%)
-
Benzoic acid (10 mol%)
-
Toluene as solvent
Procedure:
-
In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrazolone (0.5 mmol), chiral amine catalyst (0.05 mmol), and benzoic acid (0.05 mmol) in toluene (2.0 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the α,β-unsaturated aldehyde (0.55 mmol) and stir for the time required for the initial Michael addition (monitor by TLC).
-
Add the Wittig reagent (0.6 mmol) to the reaction mixture.
-
Continue stirring at room temperature until the cascade reaction is complete (typically 24-48 hours), as monitored by TLC or LC-MS.
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture directly onto silica gel under reduced pressure.
-
Purify the product by flash column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Combine the fractions containing the desired product and remove the solvent in vacuo.
-
Determine the yield and analyze the enantiomeric excess (ee) using chiral HPLC.
Nanocatalysis: The Frontier of Efficiency and Sustainability
Nanocatalysts represent a significant advancement in green chemistry, offering immense surface area, high reactivity, and often, simple recovery and reuse.[13][22] Materials like nano-ZnO, MgO, and functionalized magnetic nanoparticles have been successfully employed for pyrazole synthesis, frequently under solvent-free conditions or in green solvents like water.[23][24] These methods are characterized by short reaction times, high yields, and operational simplicity.[25][26]
Workflow: Nanocatalyst-Assisted Multicomponent Synthesis
Multicomponent reactions (MCRs) are inherently atom-economical. When combined with a recyclable nanocatalyst, they create a highly sustainable synthetic route. The general workflow emphasizes the ease of catalyst separation (e.g., via filtration or magnetic decantation) and its subsequent reuse, drastically reducing waste.[23][24]
Caption: General workflow for a sustainable nanocatalyzed reaction.
Data Summary: Nanocatalysts in Pyrazole Synthesis
| Nanocatalyst | Reaction Type | Key Conditions | Reusability | Yield | Reference |
| Nano ZnO | Phenyl hydrazine + Ethyl acetoacetate | Water, Room temp., 25 min | 5-6 runs | High | [23] |
| Ag/La-ZnO | 4-component synthesis of 4H-pyrano[2,3-c] pyrazoles | Solvent-free, grinding, 10-25 min | Good | Excellent | [26] |
| YS-Fe₃O₄@PMO/IL-Cu | 4-component synthesis of dihydropyrano[2,3-c]pyrazoles | Water, RT, Ultrasonic | At least 9 runs | High | [24] |
| Nano MgO | 4-component synthesis of dihydropyrano[2,3-c]-pyrazoles | Not specified | Good | High | [23] |
Experimental Protocol: Ag/La-ZnO Nanocatalyst for Solvent-Free Synthesis of 4H-Pyrano[2,3-c] Pyrazoles
This protocol exemplifies a green, multicomponent synthesis using a recyclable nanocatalyst under solvent-free conditions, chosen for its efficiency and minimal environmental impact.[26]
Materials:
-
Aryl aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ag/La-ZnO nanoparticle catalyst (e.g., 10-15 mg)
-
Mortar and pestle
-
Ethanol for recrystallization
Procedure:
-
In a clean, dry mortar, combine the aryl aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), malononitrile (1 mmol), and the Ag/La-ZnO nanocatalyst.
-
Grind the mixture vigorously with a pestle at room temperature for 10-25 minutes. The progress of the reaction can be monitored by TLC by taking a small aliquot, dissolving it in ethyl acetate, and spotting it on a TLC plate.
-
Upon completion, the reaction mixture will typically solidify.
Work-up and Purification:
-
Add a small amount of ethanol to the solid mixture and stir.
-
The product is generally soluble in hot ethanol while the catalyst is not. Filter the hot mixture to separate the catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Allow the filtrate to cool to room temperature or in an ice bath to induce crystallization of the pure product.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in air. Further purification is often not necessary.
References
- Vertex AI Search. Organocatalytic Enantioselective Synthesis of Pyrazoles Bearing a Quaternary Stereocenter.
- ACS Publications. Organocatalytic One-Pot Asymmetric Synthesis of 4H,5H-Pyrano[2,3-c]pyrazoles | Organic Letters.
- PubMed. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- PubMed. Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery.
- Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
- Bentham Science. A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative.
- RSC Publishing. Nanocatalysts: applications for the synthesis of N-containing five-membered heterocycles.
- Wiley Online Library. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- Thieme Connect. Recent Advances in Catalytic Enantioselective Synthesis of Pyrazolones with a Tetrasubstituted Stereogenic Center at the 4-Position.
- RSC Publishing. Transition-metal-catalyzed C–H functionalization of pyrazoles.
- Name-Reaction.com. Knorr pyrazole synthesis.
- IRIS UniGe. New “Green” approaches to the synthesis of pyrazole derivatives.
- J&K Scientific LLC. Knorr Pyrazole Synthesis.
- PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery.
- The Pharma Innovation. Green synthesis of pyrazole derivatives by using nano-catalyst.
- MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation.
- ResearchGate. Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF.
- MDPI. New “Green” Approaches to the Synthesis of Pyrazole Derivatives.
- SpringerLink. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles.
- PubMed Central. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles.
- Taylor & Francis eBooks. Nanocatalysed Synthesis of Pyrazoles, Indazoles, and Pyrazolines.
- Frontiers. Yolk-shell structured magnetic mesoporous organosilica supported ionic liquid/Cu complex: an efficient nanocatalyst for the green synthesis of pyranopyrazoles.
- ACS Publications. Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis | Organic Letters.
- ACS Publications. Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations | Organic Letters.
- ResearchGate. Organocatalytic sonochemical synthesis of pyrano[2,3-c]pyrazoles linked....
- Organic Chemistry Portal. Pyrazole synthesis.
- MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- BenchChem. detailed experimental protocol for Knorr pyrazole synthesis.
- ResearchGate. Representative green protocols for the synthesis of pyrazoles..
- PubMed Central. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- Journal of Emerging Technologies and Innovative Research. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
- IJCRT.org. A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.
- Med Med Chem. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
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Application Notes & Protocols: 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile as a Versatile Synthon for Advanced Organic Electronic Materials
Document ID: AN-PYR-2026-01
Abstract & Introduction
This document provides a comprehensive technical guide for researchers, material scientists, and professionals in drug development on the applications of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile in material science. Pyrazole derivatives are a significant class of N-heterocyclic compounds, recognized for their wide-ranging applicability in medicinal chemistry, agrochemicals, and increasingly, in the field of material science.[1][2][3] Their unique electronic and structural properties make them promising candidates for the development of novel functional materials for organic electronics.[4]
1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile is a particularly interesting building block due to the presence of several key functional groups:
-
The Pyrazole Core: An electron-rich aromatic system that can be readily functionalized.
-
The Nitrile Group (-CN): A strong electron-withdrawing group that can be used to tune the electronic properties of the molecule and can also serve as a reactive handle for further chemical transformations.
-
The Chloro Substituent (-Cl): A versatile leaving group for cross-coupling reactions, enabling the introduction of various aryl or other functional moieties.
-
The tert-Butyl Group (-tBu): A bulky group that can enhance solubility and influence the solid-state packing of derived materials, which is crucial for device performance.
This guide will explore the potential of this compound as a precursor for synthesizing novel organic semiconductors and provide detailed, hypothetical protocols for its utilization and characterization.
Key Physicochemical Properties & Handling
While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and related pyrazole derivatives.
| Property | Value (Predicted/Typical) | Significance in Material Synthesis |
| Molecular Formula | C₈H₁₀ClN₃ | Provides the basis for molecular weight calculation and elemental analysis. |
| Molecular Weight | 199.64 g/mol | Essential for stoichiometric calculations in chemical reactions. |
| Appearance | White to off-white solid | A visual indicator of purity. |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, THF) | Important for selecting appropriate reaction and purification conditions. The tert-butyl group generally imparts good solubility. |
| Thermal Stability | Expected to be stable under standard reaction conditions. | High thermal stability is crucial for materials intended for use in electronic devices that operate at elevated temperatures. |
| Handling & Storage | Store in a cool, dry, well-ventilated area. | Standard practice for fine chemicals to prevent degradation. |
Proposed Application: Synthesis of a Donor-Acceptor Molecule for Organic Light-Emitting Diodes (OLEDs)
The unique combination of electron-donating (pyrazole) and electron-withdrawing (carbonitrile) characteristics, along with the reactive chloro group, makes 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile an excellent starting material for creating donor-acceptor (D-A) type molecules. These molecules are of great interest in OLEDs, particularly for developing emitters that exhibit Thermally Activated Delayed Fluorescence (TADF).
This section outlines a hypothetical synthetic protocol to prepare a novel D-A compound, 4'-(4-(1-(tert-butyl)-4-cyano-1H-pyrazol-5-yl)phenyl)-[1,1'-biphenyl]-4-carbonitrile , using the title compound as a key reactant.
Synthetic Workflow
The proposed synthesis involves a Suzuki cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds.
Caption: Synthetic workflow for the target donor-acceptor molecule.
Step-by-Step Protocol: Suzuki Coupling
Objective: To synthesize 4'-(4-(1-(tert-butyl)-4-cyano-1H-pyrazol-5-yl)phenyl)-[1,1'-biphenyl]-4-carbonitrile.
Materials:
-
1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile (1.0 eq)
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene (anhydrous)
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
Inert Atmosphere: Set up a Schlenk flask equipped with a magnetic stir bar and a condenser. Purge the entire system with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Reactant Addition: To the flask, add 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (1.1 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Base: Add anhydrous toluene to dissolve the reactants. In a separate flask, prepare a solution of Potassium Carbonate (3.0 eq) in deionized water and degas it by bubbling with inert gas for 15 minutes. Add the aqueous K₂CO₃ solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) under a continuous inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Characterization of the Synthesized Material
Thorough characterization is essential to confirm the identity and purity of the synthesized donor-acceptor molecule and to evaluate its photophysical properties.
Structural Characterization
| Technique | Expected Outcome |
| ¹H and ¹³C NMR | Confirmation of the molecular structure by analyzing chemical shifts, integration, and coupling constants of the protons and carbons. |
| Mass Spectrometry | Determination of the molecular weight and confirmation of the elemental composition of the synthesized compound. |
| FTIR Spectroscopy | Identification of characteristic functional groups, such as the nitrile (-C≡N) stretch. |
Photophysical Characterization Workflow
Caption: Workflow for photophysical and electrochemical characterization.
Protocols:
-
UV-Vis and Photoluminescence (PL) Spectroscopy:
-
Prepare dilute solutions of the compound in a suitable solvent (e.g., toluene or dichloromethane).
-
Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maxima (λ_abs).
-
Record the emission spectrum using a fluorometer by exciting at the absorption maximum to determine the emission maxima (λ_em).
-
-
Photoluminescence Quantum Yield (PLQY):
-
Measure the PLQY using an integrating sphere setup. This provides a measure of the efficiency of the light emission process.
-
-
Time-Resolved Photoluminescence:
-
Measure the emission decay lifetime (τ) to study the dynamics of the excited states. For TADF materials, both a prompt and a delayed fluorescence component are expected.
-
-
Cyclic Voltammetry (CV):
-
Perform CV to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These are critical parameters for designing efficient OLED device structures.
-
Conclusion
1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile is a promising and versatile building block for the synthesis of advanced organic materials. Its unique combination of functional groups allows for the strategic design of molecules with tailored electronic and photophysical properties suitable for applications in organic electronics, particularly OLEDs. The protocols outlined in this document provide a foundational framework for researchers to explore the potential of this compound in their material science endeavors. While the presented synthetic route is hypothetical, it is based on well-established and reliable chemical transformations, offering a high probability of success.
References
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Exploring the Versatility of Pyrazole Derivatives in Material Science. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis, characterization and photophysical properties of phthalimide-pyrazole compounds: Effect of the substituent in the pyrazole ring on the crystal structures. ResearchGate. [Link]
-
Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. [Link]
-
Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. ResearchGate. [Link]
-
Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. PubMed. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Center for Biotechnology Information. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Center for Biotechnology Information. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]
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Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazole Derivatives
Introduction: The Significance of Pyrazoles and the Advent of Microwave-Assisted Synthesis
Pyrazoles, five-membered nitrogen-containing heterocyclic compounds, represent a cornerstone of medicinal chemistry.[1][2][3] Their derivatives are integral to a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][4] Notably, several FDA-approved drugs, such as the anti-inflammatory celecoxib and various tyrosine kinase inhibitors employed in cancer therapy, are built upon a pyrazole scaffold.[1][5]
The burgeoning demand for novel pyrazole derivatives in drug discovery necessitates rapid, efficient, and sustainable synthetic methodologies. Microwave-assisted organic synthesis has emerged as a transformative technology in this pursuit, offering significant advantages over conventional heating methods.[1][4] This approach dramatically curtails reaction times, often from hours to mere minutes, while frequently leading to higher product yields and improved purity profiles.[1][6] Furthermore, microwave-assisted synthesis aligns with the principles of green chemistry by reducing energy consumption and often enabling solvent-free reactions.[7][8]
This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of pyrazole derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of microwave heating, explore various synthetic pathways, and present step-by-step protocols for the preparation of diverse pyrazole derivatives.
The Engine of Acceleration: Understanding Microwave-Assisted Heating in Organic Synthesis
Conventional heating methods transfer energy indirectly to the reaction mixture via conduction and convection, a process that is often slow and can lead to uneven heating and the formation of byproducts.[8] In stark contrast, microwave irradiation directly and efficiently heats the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[7][8][9]
-
Dipolar Polarization: Polar molecules within the reaction mixture, such as solvents and reactants, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at the molecular level, resulting in rapid and uniform heating throughout the bulk of the material.[7][10]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions between these migrating ions generate heat.[7][11]
This direct and instantaneous heating mechanism is the cornerstone of the remarkable rate enhancements observed in microwave-assisted synthesis.[7][9]
Visualizing the Workflow: A Generalized Approach to Microwave-Assisted Pyrazole Synthesis
The following diagram illustrates a typical workflow for the synthesis of pyrazole derivatives using a dedicated microwave reactor.
Data-Driven Advantages: Microwave vs. Conventional Synthesis of Pyrazoles
The following tables provide a comparative overview of reaction conditions and outcomes for the synthesis of various pyrazole derivatives using both microwave-assisted and conventional heating methods, underscoring the significant advantages of the former.
Table 1: Synthesis of Phenyl-1H-pyrazoles
| Product | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [1] |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 | [1] |
Table 2: Synthesis of Pyrazole-Oxadiazole Hybrids
| Product | Method | Time | Yield (%) | Reference |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | 9-10 min | 79-92 | [1][6] |
| Pyrazole-Oxadiazole Hybrids | Conventional Heating | 7-9 hours | Not specified | [1] |
Protocols for Microwave-Assisted Pyrazole Synthesis
The following protocols provide detailed, step-by-step methodologies for the synthesis of pyrazole derivatives via common and efficient reaction pathways.
Protocol 1: One-Pot, Three-Component Synthesis of 4-Arylidenepyrazolone Derivatives
This protocol outlines a highly efficient, one-pot, three-component reaction for the synthesis of 4-arylidenepyrazolone derivatives under solvent-free microwave irradiation.[12]
Reaction Scheme:
Materials:
-
Ethyl acetoacetate
-
Substituted arylhydrazine (e.g., 3-nitrophenylhydrazine)
-
Substituted aromatic aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde)
-
Microwave reactor with appropriate reaction vials and caps
-
Ethyl acetate for trituration
Procedure:
-
To a 10 mL microwave reaction vial, add ethyl acetoacetate (0.45 mmol), the desired arylhydrazine (0.3 mmol), and the corresponding aromatic aldehyde (0.3 mmol).[12]
-
Seal the vial securely with a cap.
-
Place the vial inside the cavity of the microwave reactor.
-
Irradiate the reaction mixture at a power of 420 W for 10 minutes.[12] The reaction temperature will increase due to microwave absorption by the reactants.
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
Open the vial and add a small amount of ethyl acetate to the resulting solid.
-
Triturate the solid with a spatula to break up any clumps.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethyl acetate.
-
Dry the product under vacuum to obtain the pure 4-arylidenepyrazolone derivative.
Expected Outcome: This method typically affords the desired products in good to excellent yields (51-98%) as solids.[12]
Protocol 2: Synthesis of Pyrazoles from Chalcones and Hydrazine Hydrate
This protocol describes the synthesis of pyrazole derivatives from α,β-unsaturated ketones (chalcones) and hydrazine hydrate in the presence of a catalytic amount of acetic acid under microwave irradiation.
Materials:
-
Substituted chalcone
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Microwave reactor with appropriate reaction vials and caps
-
Ice
Procedure:
-
In a 10 mL microwave reaction vial, dissolve the substituted chalcone (1 mmol) in ethanol (5 mL).
-
Add hydrazine hydrate (1.2 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a power of 300 W for 1-5 minutes.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the vial to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[1]
Protocol 3: Catalyst-Free, Multicomponent Synthesis of Pyrazole Derivatives in an Eco-Friendly Solvent
This protocol details an environmentally friendly, catalyst-free, multicomponent reaction for the synthesis of pyrazole derivatives in an ethanol/water mixture under microwave irradiation.[13]
Materials:
-
Ethyl acetoacetate
-
Thiosemicarbazide
-
Substituted benzaldehyde
-
Ethanol/deionized water (1:1)
-
Microwave organic synthesizer
Procedure:
-
In a 30 mL Pyrex glass tube, combine ethyl acetoacetate (1 mmol), thiosemicarbazide (1 mmol), and the appropriate benzaldehyde (0.5 mmol).[13]
-
Dissolve the mixture in 10 mL of an ethanol/deionized water (1:1) solution.[13]
-
Place the tube into the cavity of the microwave organic synthesizer.
-
Set the reaction conditions to 145 °C and 195 W, and irradiate for 10 minutes.[13]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will typically precipitate out of the solution upon cooling.
-
Collect the solid product by vacuum filtration and wash with a small amount of the cold ethanol/water mixture.
-
Dry the product to obtain the pure pyrazole derivative.
Rationale for Catalyst-Free Approach: This method's elegance lies in its elimination of a catalyst, which simplifies the workup procedure and reduces costs and potential environmental impact.[13]
Conclusion: A Paradigm Shift in Pyrazole Synthesis
Microwave-assisted synthesis has unequivocally revolutionized the preparation of pyrazole derivatives. The protocols and data presented herein demonstrate the profound impact of this technology in accelerating drug discovery and development by enabling the rapid and efficient generation of diverse pyrazole libraries. The significant reduction in reaction times, coupled with increased yields and a greener footprint, establishes microwave-assisted synthesis as an indispensable tool for the modern medicinal chemist.
References
- Becerra, D., & Castillo, J.-C. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
- (MDPI). (n.d.).
- BenchChem. (2025).
- (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177.
- (MDPI). (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- (n.d.). Microwave synthesis of pyrazole derivatives.
- Becerra, D., & Castillo, J.-C. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar.
- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
- (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press.
- (2025).
- (MDPI). (n.d.).
- (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publisher.
- (2025). (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review.
- (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
- (n.d.). A brief review: Microwave assisted organic reaction. Scholars Research Library.
- Buriol, L., Frizzo, C. P., Marzari, M. R. B., Moreira, D. N., Prola, L. D. T., Zanatta, N., Bonacorso, H. G., & Martins, M. A. P. (n.d.). Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO.
- (n.d.). European Journal of Life Sciences » Submission » Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
- (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega.
- (2019).
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Troubleshooting & Optimization
optimizing reaction conditions for 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile synthesis
An in-depth guide to optimizing reaction conditions for the synthesis of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions to assist researchers in navigating the complexities of this multi-step synthesis.
Technical Support Center: Synthesis of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile
As a Senior Application Scientist, this guide is designed to provide both the foundational methodology and the nuanced insights required for the successful synthesis of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile. We will address common experimental hurdles with scientifically grounded solutions, ensuring a robust and reproducible process.
The synthesis is approached via a reliable two-part strategy:
-
Part 1: Formation of the pyrazole core through the cyclocondensation of tert-butylhydrazine with 2-(ethoxymethylene)malononitrile (EMM) to yield the key intermediate, 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile.
-
Part 2: Conversion of the 5-amino substituent to the target 5-chloro group via a Sandmeyer reaction.
Overall Synthetic Pathway
The following diagram outlines the complete reaction sequence from common starting materials to the final product.
Caption: Overall two-step synthesis of the target compound.
Part 1: Synthesis of 5-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile
The formation of the pyrazole ring is achieved through a Knorr-type pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl equivalent.[1] In this case, the reaction between tert-butylhydrazine and 2-(ethoxymethylene)malononitrile is an efficient method to construct the desired 5-aminopyrazole core.[2][3]
Experimental Protocol
-
Preparation of tert-Butylhydrazine Free Base: In a round-bottomed flask equipped with a magnetic stirrer, dissolve tert-butylhydrazine hydrochloride (1.0 eq) in water or ethanol.[4] Cool the solution in an ice bath and add a solution of sodium hydroxide (1.0 eq) dropwise to neutralize the hydrochloride salt and generate the free hydrazine.[5]
-
Cyclocondensation: To the stirring solution of free tert-butylhydrazine, add 2-(ethoxymethylene)malononitrile (1.0 eq) portion-wise, ensuring the temperature does not rise significantly.[6][7]
-
Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[5] The reaction is generally complete within 4-24 hours.
-
Isolation: Upon completion, cool the mixture to room temperature and then further in an ice bath to induce crystallization. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile.
Troubleshooting Guide: Part 1
Q: My reaction yield is low. What are the common causes and solutions?
A: Low yield is a frequent issue stemming from several factors. A systematic approach is key to identifying the root cause.[1]
-
Purity of Starting Materials:
-
tert-Butylhydrazine HCl: This reagent can degrade over time. Ensure it is a free-flowing white powder. If it appears discolored or clumpy, its purity may be compromised.[8]
-
2-(Ethoxymethylene)malononitrile (EMM): EMM can polymerize or decompose upon exposure to heat, light, or air.[6] Use freshly prepared or high-purity commercial EMM. Its preparation from malononitrile and triethyl orthoformate is well-documented.[7][9][10]
-
-
Incomplete Free-Basing: The initial cyclization requires the nucleophilic free hydrazine. Incomplete neutralization of the hydrochloride salt will reduce the concentration of the active nucleophile. Ensure 1.0-1.1 equivalents of a suitable base (e.g., NaOH, Et3N) are used. The choice of an inorganic base in an aqueous medium can be an environmentally friendly option that allows for direct crystallization of the product.[5]
-
Reaction Temperature: While heating is necessary to drive the reaction, excessive temperatures can lead to the decomposition of reactants or products. Maintain a consistent reflux temperature and avoid overheating.
-
Side Reactions: The formation of isomers or other byproducts can consume starting materials. This is often related to the stability of the hydrazine reagent.[11][12] Using a slight excess (1.1 eq) of hydrazine can sometimes improve yields.[1]
Caption: Troubleshooting workflow for low reaction yield in Part 1.
Q: I'm seeing multiple spots on my TLC plate. What are the likely side products?
A: The most common additional spots on a TLC plate are unreacted starting materials (EMM and tert-butylhydrazine). Other possibilities include isomeric pyrazoles, although the reaction with EMM is generally highly regioselective for the 5-amino isomer. If the hydrazine source is contaminated, side reactions can occur.[11][13] Ensure you are using an appropriate TLC eluent system (e.g., ethyl acetate/hexane mixtures) to achieve good separation.
Frequently Asked Questions (FAQ): Part 1
-
Q: Why is tert-butylhydrazine hydrochloride used instead of the free base?
-
Q: What is the role of the base (e.g., NaOH, Triethylamine)?
-
A: The primary role of the base is to deprotonate the tert-butylhydrazine hydrochloride, releasing the nucleophilic free hydrazine required for the reaction. In some protocols, an acid catalyst (like acetic acid) is used to catalyze the condensation and dehydration steps of the Knorr synthesis, but for this specific transformation with a highly activated substrate like EMM, a base for neutralization is the critical component.[14][15]
-
-
Q: How can I effectively monitor the reaction progress?
-
A: Thin Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture alongside your starting materials (EMM and tert-butylhydrazine). The reaction is complete when the spot corresponding to the limiting reagent (usually EMM) has disappeared and a new, more polar spot for the 5-aminopyrazole product is dominant.
-
Part 2: Synthesis of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile
This transformation utilizes the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a variety of substituents, including halides. The process involves two critical stages: the low-temperature diazotization of the 5-aminopyrazole, followed by the copper(I) chloride-catalyzed decomposition of the resulting diazonium salt.[2]
Experimental Protocol
-
Diazotization: Suspend the 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the vigorously stirred slurry to 0-5 °C using an ice-salt bath. Prepare a solution of sodium nitrite (1.0-1.1 eq) in a minimal amount of cold water. Add the sodium nitrite solution dropwise to the pyrazole slurry, ensuring the internal temperature is strictly maintained below 5 °C. The formation of the diazonium salt is typically complete after 15-30 minutes of stirring at low temperature.
-
Chloro-de-diazoniation: In a separate flask, prepare a solution or slurry of copper(I) chloride (catalytic to stoichiometric amounts) in concentrated hydrochloric acid, and cool it to 0-5 °C. Add the cold diazonium salt slurry to the cold CuCl solution portion-wise.
-
Reaction and Workup: Allow the reaction mixture to slowly warm to room temperature. Vigorous nitrogen evolution will be observed. Stir for 1-2 hours at room temperature to ensure complete decomposition. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product.
Troubleshooting Guide: Part 2
Q: My yield is very low, and I get a lot of tarry byproducts. Why?
A: This is the most common failure mode for a Sandmeyer reaction and is almost always due to the instability of the diazonium salt.
-
Temperature Control is Paramount: The diazonium salt intermediate is highly unstable at elevated temperatures. If the temperature during diazotization or the addition to the copper catalyst rises above 5-10 °C, the salt will rapidly decompose, leading to a complex mixture of byproducts and significant tar formation. Use an efficient cooling bath (ice-salt or acetone/dry ice) and monitor the internal temperature continuously.
-
Slow Reagent Addition: Add the sodium nitrite solution very slowly (dropwise) to the acidic amine slurry. This prevents localized overheating and uncontrolled generation of nitrous acid. Similarly, add the diazonium salt to the copper catalyst solution slowly.
-
Purity of the Amine: Impurities in the starting 5-aminopyrazole can interfere with the reaction, leading to undesired side products. Ensure the material from Part 1 is reasonably pure before proceeding.
Q: I am isolating the 5-hydroxy-pyrazole instead of the 5-chloro-pyrazole. What went wrong?
A: The formation of the 5-hydroxy (or pyrazolone) byproduct occurs when water acts as a nucleophile, attacking the diazonium salt.
-
Insufficient Chloride Concentration: The Sandmeyer reaction is a competition between the desired chloride nucleophile and water. The reaction should be run in a highly concentrated acidic chloride medium (e.g., concentrated HCl) to ensure that the chloride ion outcompetes water.
-
Ineffective Catalyst: While the reaction can proceed without a copper catalyst, the rate is much slower, giving more time for the undesired reaction with water to occur. Ensure your copper(I) chloride is active and properly prepared.
Frequently Asked Questions (FAQ): Part 2
-
Q: Why is it critical to maintain a low temperature during diazotization?
-
A: Pyrazole diazonium salts, like most diazonium salts, are thermally labile. At temperatures above 5-10 °C, they readily decompose, losing N2 gas to form a highly reactive pyrazolyl cation. This cation can then react non-selectively with any nucleophile present (including water) or polymerize, leading to low yields and purification difficulties.
-
-
Q: What are the safety precautions for handling diazonium salts?
-
A: While generally used in solution, isolated diazonium salts can be explosive when dry. Never attempt to isolate the diazonium salt intermediate. Always keep it as a cold aqueous slurry and use it immediately. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
-
Q: Can I use other chlorinating agents for this transformation?
-
A: While direct chlorination of the pyrazole ring using reagents like N-Chlorosuccinimide (NCS) or sulfuryl chloride is a known method for halogenating pyrazoles, the regioselectivity can be an issue.[16] Given that the 5-amino group is readily installed via the Knorr synthesis, its conversion via the Sandmeyer reaction is a highly reliable and regioselective method to introduce the 5-chloro substituent.[2]
-
Data Summary and Reference Protocols
Table 1: Optimized Reaction Conditions
| Step | Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | tert-Butylhydrazine HCl, EMM | NaOH, Water/Ethanol | 80-90 | 4-24 | 80-95 |
| 2 | 5-Amino-pyrazole | 1. NaNO₂, conc. HCl2. CuCl | 0-5, then RT | 2-4 | 60-80 |
Table 2: Key Compound Characterization
| Compound | Appearance | Expected ¹H NMR Signals (δ, ppm) | Expected MS (m/z) |
| 5-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile | White to tan solid | ~7.5 (s, 1H, pyrazole-H), ~5.0 (br s, 2H, NH₂), ~1.6 (s, 9H, t-Bu) | [M+H]⁺ ≈ 179.1 |
| 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile | White to off-white solid | ~7.8 (s, 1H, pyrazole-H), ~1.7 (s, 9H, t-Bu) | [M+H]⁺ ≈ 198.1 (with ³⁷Cl isotope peak) |
References
- BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
- STM Journals. (n.d.). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases.
- Guidechem. (n.d.). 2-(Ethoxymethylene)propanedinitrile 123-06-8 wiki.
- Wiley Online Library. (2006).
- Royal Society of Chemistry. (n.d.). Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine.
- ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
- National Institutes of Health. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
- ResearchGate. (2008).
- Bibliomed. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES.
- MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- PrepChem.com. (n.d.). Synthesis of ethoxymethylene malonic acid dinitrile.
- Sigma-Aldrich. (n.d.). tert-Butylhydrazine 98 7400-27-3.
- MDPI. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy.
- National Institutes of Health. (n.d.).
- ACS Publications. (n.d.).
- MDPI. (n.d.).
- ACS Publications. (n.d.).
- ChemicalBook. (n.d.). tert-Butylhydrazine hydrochloride | 7400-27-3.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-Butylhydrazine Hydrochloride in Organic Synthesis.
- Enamine. (n.d.). Cyclic Hydrazines.
- ACS Publications. (2021).
- Google Patents. (n.d.). CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.
- National Institutes of Health. (n.d.). N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines with Enamines Promoted by the Lewis Acid ZnCl2.
- Google Patents. (n.d.).
- Sciforum. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy.
- Organic Syntheses. (n.d.). Procedure.
- PubMed. (2012). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.
- Reddit. (2022). Knorr Pyrazole Synthesis advice : r/Chempros.
- MDPI. (2023).
- YouTube. (2019). synthesis of pyrazoles.
- National Institutes of Health. (n.d.). tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)
- Google Patents. (n.d.). WO2021120064A1 - Ethoxy methylene malononitrile continuous synthesis method.
- Organic Chemistry Portal. (n.d.).
- Royal Society of Chemistry. (2022). pH-Controlled forms of 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX): selective reactivity of amine and hydrazinyl groups with aldehydes or ketones.
- National Institutes of Health. (n.d.). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities.
- ChemicalBook. (n.d.).
- Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
- National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- Chemspider. (n.d.). 1-(5-tert-butyl-1-methyl-pyrazol-3-yl)-3-chloro-2-hydroxy-4-methyl-2h-pyrrol-5-one.
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Technical Support Center: Purification of Pyrazole Carbonitriles
Welcome to the technical support center for the purification of pyrazole carbonitriles. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of heterocyclic compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in obtaining high-purity materials.
Section 1: Recrystallization – The Workhorse of Pyrazole Carbonitrile Purification
Recrystallization is often the first and most effective method for purifying solid pyrazole carbonitriles, leveraging differences in solubility between the target compound and impurities at varying temperatures.[1][2][3]
Frequently Asked Questions (FAQs) about Recrystallization
Q1: What are the most suitable solvents for recrystallizing pyrazole carbonitriles?
A1: The choice of solvent is critical and is dictated by the polarity of your specific pyrazole carbonitrile derivative. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[3] Commonly used solvents include:
-
Single Solvents: Ethanol, methanol, isopropanol, acetone, and ethyl acetate are frequently effective.[3][4] For instance, many pyrazole-4-carbonitrile derivatives can be easily purified by recrystallization from ethanol.[2][5]
-
Mixed Solvent Systems: When a single solvent is not ideal, a mixed-solvent system can be highly effective. This typically involves dissolving the compound in a "good" solvent (e.g., hot ethanol or methanol) and then adding a "poor" solvent or "anti-solvent" (e.g., water or hexane) until turbidity is observed, followed by slow cooling.[3][4] Common combinations include ethanol/water and ethyl acetate/hexane.[3][6]
Q2: My pyrazole carbonitrile is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[3] This is a common issue, and here are several strategies to resolve it:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation level, thereby lowering the temperature at which crystallization begins.[3]
-
Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. An insulated container or a Dewar flask can facilitate gradual cooling, which encourages the formation of well-defined crystals over an oil.[3]
-
Solvent System Modification: Experiment with a different solvent or mixed-solvent system. A solvent with a lower boiling point might be beneficial.[3]
-
Seed Crystals: If you have a small amount of pure, solid product, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[3]
Q3: My recrystallization yield is disappointingly low. How can I improve it?
A3: Low recovery is a frequent challenge. To enhance your yield, consider the following:
-
Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve your crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling.[3]
-
Thorough Cooling: Ensure the solution is adequately cooled to maximize product precipitation. Using an ice bath can significantly increase the yield, provided the impurities remain dissolved at lower temperatures.[3]
-
Solvent Selection: The ideal solvent will exhibit a large solubility differential for your compound at high and low temperatures.[3]
Q4: How can I remove colored impurities during recrystallization?
A4: Colored impurities, often arising from side reactions with hydrazine starting materials, can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[3][7] The charcoal adsorbs the colored compounds. However, use it judiciously, as activated charcoal can also adsorb some of your desired product, potentially reducing the overall yield.[3]
Troubleshooting Guide: Recrystallization of Pyrazole Carbonitriles
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated.- The compound is too soluble in the chosen solvent at low temperatures. | - Evaporate some of the solvent to increase the concentration.- Add an anti-solvent.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Introduce a seed crystal. |
| "Oiling out" of the product. | - The solution is too concentrated.- The compound's melting point is lower than the temperature of precipitation. | - Add more of the "good" solvent to the hot solution.- Ensure very slow cooling.- Change to a lower-boiling solvent system.[3] |
| Low recovery of the purified product. | - Too much solvent was used.- The solution was not cooled sufficiently.- The chosen solvent is not optimal. | - Use the minimum amount of hot solvent for dissolution.- Cool the flask in an ice bath to maximize precipitation.- Re-evaluate the solvent system for a better solubility profile.[3] |
| Product is still impure after recrystallization. | - The impurities have similar solubility to the product.- The rate of crystallization was too fast, trapping impurities. | - Attempt a second recrystallization.- Consider an alternative purification technique like column chromatography. |
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole carbonitrile in the minimum amount of a hot "good" solvent in which it is readily soluble.
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (anti-solvent) dropwise until the solution becomes faintly turbid.
-
Re-dissolution: Add a few more drops of the hot "good" solvent until the turbidity just disappears.
-
Cooling: Allow the flask to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any residual soluble impurities.[3]
-
Drying: Dry the purified crystals under vacuum.
Section 2: Column Chromatography for Challenging Separations
When recrystallization is insufficient, particularly for separating regioisomers or closely related impurities, column chromatography is the method of choice.[6][8]
Frequently Asked Questions (FAQs) about Column Chromatography
Q1: My pyrazole carbonitrile is sticking to the silica gel column. What can I do?
A1: Pyrazoles are weakly basic due to the lone pair of electrons on the pyridine-type nitrogen atom. This basicity can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing poor recovery. To mitigate this:
-
Deactivate the Silica Gel: Add 1% triethylamine to the eluent system. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your basic pyrazole compound to elute more effectively.[4][6]
-
Use an Alternative Stationary Phase: Consider using neutral alumina as the stationary phase, which lacks the acidic character of silica gel.[4][6]
Q2: How do I choose the right eluent system for my pyrazole carbonitrile?
A2: The selection of the mobile phase is crucial for achieving good separation.
-
Start with TLC: Use Thin Layer Chromatography (TLC) to screen various solvent systems. A good eluent system will give your desired compound an Rf value of approximately 0.3-0.4.
-
Common Eluents: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or acetone is a common starting point.[9]
-
Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased over time, can provide better separation.
Q3: I'm trying to separate regioisomers of a pyrazole carbonitrile with little success. Any suggestions?
A3: Separating regioisomers is a known challenge due to their similar physical properties.[6][7]
-
Chromatography: While difficult, column chromatography is a primary method. Experiment with deactivating the silica gel or using neutral alumina.[6] Reversed-phase (C18) chromatography can also be a powerful alternative.[6]
-
Fractional Recrystallization: If the regioisomers have even slightly different solubilities, multiple recrystallization steps can be used to progressively enrich one isomer.[3]
Workflow for Column Chromatography Purification
Caption: Workflow for pyrazole carbonitrile purification by column chromatography.
Section 3: Acid-Base Extraction for Selective Purification
The basic nature of the pyrazole ring can be exploited for purification using acid-base extraction. This technique is particularly useful for removing non-basic impurities.[7]
Frequently Asked Questions (FAQs) about Acid-Base Extraction
Q1: How does acid-base extraction work for pyrazole carbonitriles?
A1: The weakly basic pyrazole can be protonated by an acid to form a water-soluble salt.[7] This allows for its extraction into an aqueous acidic layer, leaving non-basic impurities behind in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[7][10]
Q2: What are the potential pitfalls of using acid-base extraction?
A2: While effective, there are some considerations:
-
Compound Stability: Ensure your pyrazole carbonitrile is stable to the acidic and basic conditions used during the extraction process.
-
Emulsion Formation: Emulsions can sometimes form at the interface of the organic and aqueous layers, making separation difficult. Slow, gentle inversions of the separatory funnel can minimize this. If an emulsion does form, adding a small amount of brine can help to break it.
Troubleshooting Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
References
- Vertex AI Search. (2024-09-25). Synthesis and biological study of new pyrazole-4-carbonitriles.
- Benchchem. (2025). Identifying and removing byproducts in pyrazole synthesis.
- ResearchGate. (2014-03-09). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- ResearchGate. Synthesis of pyrazole 4-carbonitrile derivatives.
- Solubility of Things. Pyrazole.
- Acid-Base Extraction.
- Benchchem. (2025). Troubleshooting the reaction mechanism of pyrazole formation.
- Google Patents. (WO2011076194A1). Method for purifying pyrazoles.
- Benchchem. (2025). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.
- Google Patents. (DE102009060150A1). Process for the purification of pyrazoles.
- ResearchGate. Synthesis of pyrazole 4-carbonitrile derivatives a.
- ChemicalBook. Pyrazole.
- Solubility of Things. 4-nitro-1H-pyrazole.
- Benchchem. (2025). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis.
- National Institutes of Health. (PMC). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- National Institutes of Health. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- Benchchem. (2025). common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions.
- ChemicalBook. Pyrazole CAS#: 288-13-1.
- MDPI. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- Reddit. (2022-05-12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole.
- SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column.
- ResearchGate. (2013-12-04). Which is best column for analyzing oligomers in pyrazole compounds by HPLC?
- White Rose Research Online. This is a repository copy of Design and synthesis of novel pyrazole based heterotricycles.
- Synthesis of Pyrazole Compounds by Using Sonication Method.
- National Institutes of Health. (PubChem). 1H-Pyrazole-5-carbonitrile.
- ResearchGate. (2025-10-16). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- National Institutes of Health. (PMC). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives.
- Alnoor Digital Repository. (2023-07-06). Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole- 4-carbonitrile derivatives.
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
- ResearchGate. (2020-09-19). (PDF) Synthesis of two new pyrazole based ligands for the liquid-solid extraction of heavy metals Pb, Cd and Cu in the aqueous medium.
- ResearchGate. (2025-08-06). Chemistry of Enaminonitriles of Pyrano[2,3-c]pyrazole and Related Compounds | Request PDF.
- PubMed Central. Current status of pyrazole and its biological activities.
- ResearchGate. Synthesis procedure for 1H-pyrazole 4-carbonitrile and pyrano[2,3-c]....
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common side reactions in pyrazole synthesis and how to avoid them
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide you, our fellow researchers and chemists, with practical, in-depth solutions to common challenges encountered during the synthesis of pyrazole derivatives. As a Senior Application Scientist, I understand that even well-established reactions can present unexpected hurdles. This resource is structured to address your most pressing questions with not just solutions, but with the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address the most common side reactions and challenges in pyrazole synthesis in a question-and-answer format, providing you with actionable troubleshooting strategies.
Issue 1: Formation of Regioisomers in Knorr Pyrazole Synthesis
Q1: I'm performing a Knorr synthesis with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, and my NMR analysis shows a mixture of two pyrazole regioisomers. How can I control the regioselectivity of this reaction?
A1: The formation of regioisomers is the most common challenge in the Knorr pyrazole synthesis when using unsymmetrical starting materials.[1][2] The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1][3] The substituted hydrazine can attack either of the two different carbonyl groups of the dicarbonyl compound, leading to a mixture of products that can be difficult to separate.[2][3]
Troubleshooting Strategies:
-
Solvent Selection: The choice of solvent can dramatically influence the regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in favor of one isomer.[4][5] These solvents are poor hydrogen bond acceptors and are not nucleophilic, which can alter the reactivity of the carbonyl groups.[6]
-
pH Control: The pH of the reaction medium is a critical factor.[7][8] Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[3] It is advisable to perform small-scale trial reactions at different pH values to determine the optimal conditions for your specific substrates.
-
Steric and Electronic Guidance:
-
Steric Hindrance: A bulky substituent on either the 1,3-dicarbonyl or the hydrazine will favor the nucleophilic attack at the less sterically hindered carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[1]
-
-
Use of 1,3-Dicarbonyl Surrogates: Employing β-enaminones, where one carbonyl group is masked as an enamine, can offer a more controlled reaction pathway, thereby enhancing regioselectivity.[9][10]
Q2: Can you provide a starting protocol for a regioselective Knorr synthesis?
A2: Certainly. The following protocol utilizes a fluorinated alcohol to enhance regioselectivity, a method that has proven effective for a range of substrates.[4]
Protocol 1: Regioselective Knorr Pyrazole Synthesis using a Fluorinated Solvent
Objective: To synthesize a single regioisomer of a pyrazole from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification reagents (ethyl acetate, water, brine, anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in HFIP.
-
With magnetic stirring, add the substituted hydrazine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the HFIP under reduced pressure.
-
Perform a standard aqueous work-up by partitioning the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
-
Characterize the product using ¹H NMR, ¹³C NMR, and NOESY to confirm the regiochemistry.
Issue 2: Formation of Pyrazoline Intermediates
Q3: I'm synthesizing a pyrazole from an α,β-unsaturated ketone and hydrazine, but I'm isolating a significant amount of the corresponding pyrazoline. How can I promote the formation of the fully aromatic pyrazole?
A3: The reaction of α,β-unsaturated ketones with hydrazines typically proceeds through a pyrazoline intermediate.[11] The formation of the stable, aromatic pyrazole requires an oxidation step. If this oxidation is not efficient, the pyrazoline will be a major byproduct.[5]
Troubleshooting Strategies:
-
In Situ Oxidation: You can often achieve the desired pyrazole in a one-pot procedure by including an oxidizing agent in the reaction mixture. Common and effective oxidizing agents for this purpose include:
-
Choice of Starting Materials: Using α,β-unsaturated ketones with a good leaving group at the β-position can facilitate the elimination to form the pyrazole directly, avoiding the need for a separate oxidation step.[11]
Q4: I have already isolated the pyrazoline. What is a reliable protocol to oxidize it to the pyrazole?
A4: The following protocol describes a mild and efficient method for the oxidation of pyrazolines to pyrazoles using bromine generated in situ.[12]
Protocol 2: Oxidation of Pyrazolines to Pyrazoles
Objective: To convert an isolated pyrazoline to the corresponding pyrazole.
Materials:
-
Pyrazoline (1.0 eq)
-
Potassium bromate (KBrO₃)
-
Potassium bromide (KBr)
-
Glacial acetic acid
-
Standard work-up and purification reagents
Procedure:
-
Dissolve the pyrazoline in glacial acetic acid in a round-bottom flask.
-
Prepare a solution of KBrO₃ and KBr in water.
-
Slowly add the aqueous KBrO₃/KBr solution to the stirred pyrazoline solution at room temperature. Bromine will be generated in situ.
-
Monitor the reaction by TLC until the pyrazoline is fully consumed.
-
Quench the reaction by pouring it into a cold aqueous solution of sodium thiosulfate to remove any excess bromine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude pyrazole.
-
Purify by recrystallization or column chromatography as needed.
Issue 3: Byproducts in Multicomponent Pyrazole Syntheses
Q5: I'm attempting a one-pot, three-component synthesis of a pyrazole, and I'm getting a complex mixture of products. What are the likely side reactions, and how can I improve the selectivity?
A5: Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step, but they can be prone to side reactions if not properly controlled.[14] Common side reactions in pyrazole MCRs include the formation of regioisomers (if unsymmetrical precursors are used) and byproducts from competing reaction pathways of the starting materials.[15]
Troubleshooting Strategies:
-
Optimize Reaction Conditions: The order of addition of reagents, temperature, and choice of catalyst can significantly impact the outcome of an MCR. A systematic optimization of these parameters is often necessary.
-
Catalyst Selection: The use of an appropriate catalyst can help to steer the reaction towards the desired pathway. For example, in some three-component syntheses, a Lewis acid catalyst can promote the formation of a key intermediate, leading to a cleaner reaction.[16]
-
Purity of Starting Materials: Ensure that all starting materials are pure, as impurities can sometimes catalyze unwanted side reactions.
Visualizing Reaction Pathways
To better understand the formation of side products, it is helpful to visualize the competing reaction pathways.
Caption: Competing pathways in Knorr synthesis leading to regioisomers.
Caption: Formation of pyrazoline intermediate and its oxidation to pyrazole.
Data Summary: Controlling Regioselectivity
The following table summarizes the key factors influencing regioselectivity in the Knorr pyrazole synthesis.
| Factor | Influence on Regioselectivity | Recommendations |
| Solvent | Fluorinated alcohols (TFE, HFIP) significantly enhance regioselectivity.[4][5] | Use HFIP for the highest selectivity. |
| pH | Can reverse the preferred regioisomer.[3] | Screen acidic, neutral, and basic conditions. |
| Steric Hindrance | Bulky groups on either reactant direct attack to the less hindered carbonyl.[1] | Introduce a bulky substituent to favor one isomer. |
| Electronic Effects | Electron-withdrawing groups on the dicarbonyl activate the adjacent carbonyl.[1] | Utilize electronic differences to control the initial attack. |
Purification Strategies
Q6: My crude pyrazole product is a mixture of regioisomers and some unreacted starting materials. What is the best way to purify it?
A6: The purification of pyrazoles, especially separating regioisomers, can be challenging due to their similar physical properties.[5] A combination of techniques is often necessary.
-
Column Chromatography: This is the most common method for separating regioisomers. For basic pyrazole compounds, deactivating the silica gel with triethylamine or using neutral alumina can improve separation.[5]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is a powerful technique for obtaining highly pure material.
-
Acid-Base Extraction: This can be an effective first step to remove non-basic impurities and unreacted dicarbonyl compounds.[5]
-
Salt Formation and Crystallization: Pyrazoles can be converted to their acid addition salts, which may have different crystallization properties, allowing for separation. The free base can then be regenerated.[6][17]
References
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
-
Organic Chemistry Portal. (2022). Pyrazole synthesis.[Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Chemistry Stack Exchange. (2018). One-pot synthesis of pyrazole.[Link]
-
Request PDF. (n.d.). Pyrazoles: 'one-pot' syntheses from arenes and carboxylic acids.[Link]
-
Worldresearchersassociations.Com. (2021). A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials. [Link]
-
Organic Syntheses. (n.d.). 5.[Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.[Link]
-
Svete, J., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4785. [Link]
-
Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie (International ed. in English), 57(36), 11633–11638. [Link]
-
SciSpace. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation.[Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.[Link]
- Google Patents. (n.d.).
-
Request PDF. (n.d.). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines.[Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
El-Mekabaty, A., et al. (2016). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 21(10), 1309. [Link]
-
Request PDF. (n.d.). Regiochemistry control of pyrazoles by solvent used and β-enamino diketones structure: Regioselective synthesis of 4,5-disubstituted N-phenylpyrazoles.[Link]
-
GalChimia. (2009). Regioselective pyrazoles.[Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrazoles. A Review.[Link]
-
ResearchGate. (n.d.). Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones (Part-II).[Link]
-
Slideshare. (n.d.). knorr pyrazole synthesis.[Link]
-
National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.[Link]
-
The Journal of Organic Chemistry. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.[Link]
-
RSC Publishing. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.[Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.[Link]
-
Ali, M. A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(10), 1309. [Link]
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stability and degradation of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile
Document ID: TSD-BCPC-001
Version: 1.0
Introduction
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals working with 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile. As a key intermediate in the synthesis of complex pharmaceutical and agrochemical compounds, understanding its stability and degradation profile is critical for ensuring the integrity of your research and the quality of your final product. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges you may encounter during experimentation. Our goal is to explain the causality behind experimental choices, empowering you to make informed decisions in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile.
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] We recommend storage at -20°C in an inert atmosphere (e.g., under argon or nitrogen). The rationale for these conditions is to mitigate two primary degradation risks:
-
Hydrolysis: The chloro-substituent on the pyrazole ring is susceptible to nucleophilic attack by water. Low temperatures significantly reduce the rate of this hydrolytic degradation.
-
Oxidation: While the pyrazole core is generally stable, minimizing contact with atmospheric oxygen prevents potential slow oxidative degradation over extended periods.
Q2: Is this compound sensitive to light?
A2: Yes, pyrazole derivatives can be susceptible to photodegradation.[2][3] Exposure to UV light can induce cleavage of the N-H bond or other ring transformations.[2][3] Therefore, it is crucial to store the compound in an amber vial or a container protected from light. During experimental use, minimize exposure to direct sunlight or strong artificial light. For reactions that are run over extended periods, consider using amber glassware or wrapping the reaction vessel in aluminum foil.
Q3: What solvents are recommended for dissolving and working with this compound?
A3: 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile is generally soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, acetone, and acetonitrile. For analytical purposes (e.g., HPLC), acetonitrile or a mixture of acetonitrile and water is typically a good starting point. Avoid using protic solvents like methanol or ethanol for long-term storage of solutions, as they can slowly react with the chloro-substituent. Always use anhydrous solvents if the subsequent reaction chemistry is sensitive to moisture.
Q4: What are the primary chemical moieties on this molecule that are most susceptible to degradation?
A4: Based on its structure, there are two primary sites of potential degradation:
-
The C5-Chloro Group: This is the most likely site for nucleophilic substitution. Under aqueous conditions, especially at non-neutral pH, this group can be hydrolyzed to a hydroxyl group, forming 1-tert-butyl-5-hydroxy-1H-pyrazole-4-carbonitrile.
-
The C4-Carbonitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid (1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylic acid) or an amide intermediate. This process is typically catalyzed by strong acidic or basic conditions.[4]
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential degradation pathways for the target compound.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Q5: I ran an HPLC analysis on a sample that was left on the benchtop in solution and I see a new, more polar peak appearing. What could it be?
A5: This is a classic observation for this class of compounds. The new, more polar peak is most likely the 5-hydroxy derivative (1-tert-butyl-5-hydroxy-1H-pyrazole-4-carbonitrile).
-
Causality: The chloro group at the 5-position is an electron-withdrawing group, making it a reasonable leaving group for nucleophilic aromatic substitution. Water from the atmosphere or residual moisture in your solvent can act as a nucleophile, displacing the chloride ion. The resulting hydroxyl group makes the molecule significantly more polar, leading to a shorter retention time on a reverse-phase HPLC column.
-
Troubleshooting Steps:
-
Confirm Identity: If you have access to LC-MS, analyze the new peak. You should observe a mass corresponding to the replacement of Cl (approx. 35.5 amu) with OH (approx. 17 amu), resulting in a net loss of ~18.5 amu from the parent mass.
-
Preventive Measures: Always prepare solutions fresh. If solutions must be stored, even for a few hours, store them at 2-8°C in a tightly capped vial. For overnight storage, freezing at -20°C is recommended. Use anhydrous solvents whenever possible.
-
Q6: My reaction yield is consistently lower than expected, and I'm using a strong base (e.g., NaOH, KOH) in my protocol. What might be happening to my starting material?
A6: Strong basic conditions can promote the degradation of your starting material via two pathways.
-
Causality:
-
Hydrolysis of the Nitrile Group: The primary concern under strong basic conditions is the hydrolysis of the carbonitrile group. The hydroxide ion will attack the electrophilic carbon of the nitrile, leading to the formation of a carboxamide intermediate and, upon further hydrolysis, the corresponding carboxylic acid salt. This salt is highly polar and will likely be lost during a typical workup with organic solvents.
-
Hydrolytic Dechlorination: Strong base will also accelerate the hydrolysis of the C-Cl bond, as described in Q5.
-
-
Troubleshooting Steps:
-
Analyze Aqueous Layer: After your reaction workup, acidify the aqueous layer and extract it with a more polar solvent like ethyl acetate. Analyze this extract by TLC or LC-MS to check for the presence of the carboxylic acid degradant.
-
Modify Reaction Conditions: If possible, use a non-nucleophilic organic base (e.g., DBU, DIPEA) instead of a strong inorganic base. If an inorganic base is required, consider using a milder base like potassium carbonate and running the reaction at a lower temperature to minimize degradation.
-
Q7: I've observed a loss of purity in my solid material after storing it for several months in a standard screw-cap vial on the shelf. What is the likely cause?
A7: The likely cause is slow hydrolysis due to atmospheric moisture.
-
Causality: Even in a solid state, molecules at the surface of the material are exposed to humidity. Over time, this can lead to the formation of the 5-hydroxy derivative. The degradation will be slow but can become significant over several months, especially in a humid environment.
-
Troubleshooting Steps:
-
Re-purify: The material can likely be re-purified using column chromatography or recrystallization to remove the more polar degradant.
-
Improve Storage: For long-term storage, transfer the solid to a vial with a PTFE-lined cap. For extra protection, place this vial inside a larger, sealed container with a desiccant (e.g., silica gel). Storing this entire setup in a freezer (-20°C) is the best practice.
-
Part 3: Key Experimental Protocol - Forced Degradation Study
To properly assess the stability of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile and identify potential degradants, a forced degradation study is essential.[5][6] This study deliberately exposes the compound to harsh conditions to accelerate degradation.[7][8] The goal is to achieve 10-20% degradation, which is sufficient to detect and identify impurities without completely destroying the parent compound.[9]
Objective: To identify the degradation products under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 8 hours.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of water. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for 24 hours. A control sample should be wrapped in foil and kept alongside.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of ~100 µg/mL with a 50:50 mixture of acetonitrile and water.
-
Analyze all samples by a stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent peak from all generated degradants.
-
Data Presentation:
| Stress Condition | Incubation Time/Temp | % Degradation (Approx.) | Major Degradant m/z | Putative Structure |
| 1N HCl | 24h @ 60°C | 15% | [M-Cl+OH-H]⁻ | 5-Hydroxy Derivative |
| 1N NaOH | 8h @ RT | 20% | [M+H₂O-H]⁻ | 4-Carboxylic Acid |
| Water | 24h @ 60°C | 5% | [M-Cl+OH-H]⁻ | 5-Hydroxy Derivative |
| 3% H₂O₂ | 24h @ RT | <2% | - | N/A (Stable) |
| Light (ICH Q1B) | 24h | 8% | Multiple minor peaks | Ring-opened/rearranged |
Note: The % degradation and degradant structures are illustrative and should be confirmed experimentally.
Caption: Workflow for a forced degradation study.
References
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013).
- 5-broMo-1-tert-butyl-1H-pyrazole-4-carbonitrile - Safety D
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.).
- Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (n.d.). Royal Society of Chemistry.
- Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. (n.d.). ChemRxiv.
- Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors. (2025).
- Recent Advances in the Synthesis of Pyrazole Deriv
- Proposed mechanism for the formation of pyrazole-4-carbonitrile... (n.d.).
- Drug degradation p
- Bacterial degradation of chlorophenols and their derivatives. (2014).
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: A Troubleshooting Guide to Pyrazole N-Alkylation Reactions
Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this fundamental organic transformation. The following content, structured in a question-and-answer format, provides in-depth technical guidance, field-proven insights, and detailed protocols to help you achieve success in your pyrazole N-alkylation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles such a significant challenge?
The primary challenge stems from the electronic properties of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[1] Both nitrogens can act as nucleophiles, and their relative reactivity is often similar. This can lead to the formation of a mixture of N1 and N2 alkylated regioisomers, which are often difficult to separate due to their similar physical properties.[1] The tautomeric nature of the pyrazole proton further complicates selectivity, as it can readily move between the two nitrogen atoms.[2]
Q2: What are the key factors that control the regioselectivity (N1 vs. N2 alkylation)?
The regiochemical outcome of pyrazole N-alkylation is a delicate balance of several interconnected factors. Understanding and manipulating these is key to directing the reaction toward the desired isomer.[1]
-
Steric Effects: This is often the most dominant factor. The bulkiness of substituents on the pyrazole ring (at the C3 and C5 positions) and the steric hindrance of the alkylating agent play a crucial role.[1][3][4] Alkylation will generally favor the less sterically hindered nitrogen atom.[1] For instance, a bulky substituent at C3 will direct the alkylation to the N1 position.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1][2] However, the electronic differences between the two nitrogens are often subtle.[1]
-
Reaction Conditions: The choice of base, solvent, temperature, and counter-ion can dramatically influence, and in some cases, switch the regioselectivity.[1] For example, the combination of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) is known to favor N1-alkylation.[5]
-
Nature of the Alkylating Agent: The electrophile itself is a critical component. The reactivity and structure of the alkylating agent can significantly impact the isomer ratio.[1]
Troubleshooting Common Issues in Pyrazole N-Alkylation
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem 1: Low or No Yield of Alkylated Product
Possible Causes & Solutions:
-
Insufficient Deprotonation: The pyrazole nitrogen may not be sufficiently nucleophilic.
-
Solution: Switch to a stronger base. If you are using a weaker base like K₂CO₃, consider moving to sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[6] Always ensure your reaction is performed under anhydrous conditions, as water will quench strong bases.
-
-
Poorly Reactive Alkylating Agent: The electrophile may not be reactive enough under the chosen conditions.
-
Solution: If using an alkyl chloride, consider switching to the more reactive bromide or iodide analogue. For particularly challenging alkylations, consider using a more potent electrophile like an alkyl triflate.
-
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition.
-
-
Solvent Incompatibility: The chosen solvent may not be optimal for the reaction.
-
Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices as they effectively solvate the cation of the pyrazolate salt, enhancing the nucleophilicity of the anion.
-
Problem 2: Poor Regioselectivity (Formation of an Inseparable Mixture of N1 and N2 Isomers)
Possible Causes & Solutions:
-
Minimal Steric Differentiation: The substituents at the C3 and C5 positions of your pyrazole may be of similar size, offering little steric bias.
-
Solution 1 (Steric Control): If possible, start with a pyrazole that has a significant steric difference between the C3 and C5 positions. Alternatively, use a bulkier alkylating agent. The increased steric demand of the electrophile will amplify the small steric differences on the pyrazole ring, favoring alkylation at the less hindered nitrogen.
-
Solution 2 (Condition Optimization): Systematically screen different base and solvent combinations. For example, phase-transfer catalysis (PTC) conditions can sometimes offer improved selectivity.[7][8]
-
Solution 3 (Alternative Methodologies): Consider methodologies known for high regioselectivity. The Mitsunobu reaction, for instance, can offer different selectivity profiles compared to standard SN2 alkylations.[9][10] Acid-catalyzed alkylation using trichloroacetimidates has also been shown to be influenced by sterics, providing a good alternative.[3][4]
-
Problem 3: Side Reactions and Impurity Formation
Possible Causes & Solutions:
-
O-Alkylation (for Pyrazolones): Pyrazolones can undergo alkylation at the exocyclic oxygen as well as the nitrogen atoms.
-
Dialkylation: The newly formed N-alkylated pyrazole can be further alkylated to form a quaternary pyrazolium salt, especially with highly reactive alkylating agents.
-
Solution: Use the alkylating agent as the limiting reagent (typically 1.0-1.2 equivalents). Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
-
-
Base-Induced Side Reactions: Strong bases can react with certain functional groups on your substrate or with the alkylating agent itself. For example, using a strong, nucleophilic base with a sensitive alkyl halide can lead to elimination or substitution on the electrophile.
-
Solution: Choose a non-nucleophilic base like NaH or a weaker base like K₂CO₃ if your substrate is sensitive.
-
Visualizing the N-Alkylation Decision Pathway
The following diagram illustrates the key decision points and influencing factors in a typical pyrazole N-alkylation reaction.
Caption: Decision workflow for pyrazole N-alkylation.
Protocols and Methodologies
Protocol 1: General Procedure for Base-Mediated N-Alkylation
This is a standard and widely applicable method for N-alkylation.
Materials:
-
Substituted Pyrazole (1.0 eq)
-
Alkyl Halide (1.1 eq)
-
Base (e.g., K₂CO₃, 1.5 eq or NaH, 1.2 eq)
-
Anhydrous Solvent (e.g., DMF, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted pyrazole and the anhydrous solvent.
-
Add the base portion-wise to the stirred solution at room temperature (or at 0 °C for highly exothermic reactions with NaH).
-
Stir the mixture for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide dropwise to the suspension.
-
Allow the reaction to stir at the desired temperature (from room temperature to 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with water (especially if NaH was used), and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).[12]
Protocol 2: Acid-Catalyzed N-Alkylation using Trichloroacetimidates
This method provides an alternative to base-mediated reactions and can be advantageous for certain substrates.[3][4]
Materials:
-
Substituted Pyrazole (1.0 eq)
-
Trichloroacetimidate Electrophile (1.0 eq)
-
Brønsted Acid Catalyst (e.g., Camphorsulfonic acid (CSA), 0.2 eq)
-
Anhydrous Solvent (e.g., 1,2-Dichloroethane (DCE))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the trichloroacetimidate, the pyrazole, and the CSA catalyst.
-
Add dry DCE to form a solution of approximately 0.25 M concentration.
-
Stir the reaction at room temperature for 4-24 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting residue by flash column chromatography to yield the N-alkyl pyrazole product(s).[3]
Data Presentation: Influence of Conditions on Regioselectivity
The following table summarizes literature-reported outcomes for the N-alkylation of 3-chloro-1H-pyrazole, illustrating the impact of different reagents and conditions on the isomer ratio.
| Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Total Yield (%) | Isomer Ratio (N1:N2) |
| Methyl Iodide | K₂CO₃ | DMF | 25 | 12 | ~95 | ~4:1 |
| Benzyl Bromide | NaH | THF | 0 to 25 | 6 | ~90 | >10:1 |
| Benzyl Bromide | K₂CO₃ | DMF | 100 | 5 | ~85 | ~2:1 |
| Isopropyl Bromide | NaH | THF | 25 | 24 | ~60 | >15:1 |
Note: The N1 isomer refers to 1-alkyl-5-chloropyrazole, and the N2 isomer refers to 1-alkyl-3-chloropyrazole. Data is illustrative and sourced from application notes for 3-chloro-1H-pyrazole.[13]
Characterization: Distinguishing N1 and N2 Isomers
A common question is how to differentiate the two regioisomers. NMR spectroscopy is the most powerful tool for this.
-
¹H NMR: The chemical shifts of the pyrazole ring protons are sensitive to the substitution pattern.
-
¹³C NMR: The chemical shifts of the ring carbons, particularly C3 and C5, can provide clear evidence of the alkylation site.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is definitive. An NOE correlation between the protons of the N-alkyl group and the protons of the substituent at the adjacent C5 position confirms the N1 isomer. The absence of this correlation suggests the N2 isomer.[3]
The following diagram illustrates the key NOE interaction for an N1-substituted pyrazole.
Caption: NOE correlation for identifying the N1 isomer.
References
- Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent.
- ResearchGate. (n.d.).
- Zhang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 11045-11055.
- BenchChem. (2025).
- ResearchGate. (n.d.).
- ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
- PubMed. (2022).
- ResearchGate. (n.d.). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide.
- BenchChem. (n.d.).
- ChemistryViews. (2024).
- Imperial College London. (n.d.). Alkylation of pyrazolones via the Mitsunobu reaction.
- MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- MDPI. (2022).
- Semantic Scholar. (2022).
- Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
- ACS Publications. (n.d.).
- Oriental Journal of Chemistry. (n.d.).
- Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.
- ACS Publications. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- PubMed. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
- BenchChem. (n.d.).
- ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
- NIH. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC.
- PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
- LookChem. (n.d.). Alkylation of pyrazolones via the mitsunobu reaction.
- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Wikipedia. (n.d.).
- Beilstein Journals. (n.d.).
- J-GLOBAL. (n.d.). Alkylation of Pyrazolones via the Mitsunobu Reaction.
- WuXi AppTec. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry.
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Alkylation of pyrazolones [ch.imperial.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lookchem.com [lookchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Halogenated Pyrazoles
Welcome to the technical support center for the synthesis of halogenated pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing halogen atoms onto the pyrazole core. Halogenated pyrazoles are critical building blocks in medicinal chemistry and materials science, but their synthesis can present significant challenges, from controlling regioselectivity to ensuring reaction stability.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven experience. Our goal is to equip you with the knowledge to diagnose issues in your experiments, optimize your reaction conditions, and achieve your synthetic targets efficiently and reliably.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of halogenated pyrazoles in a practical question-and-answer format.
Problem 1: Poor Regioselectivity in Electrophilic Halogenation
Question: "I am attempting a direct bromination of my 1,3-disubstituted pyrazole and obtaining a mixture of C4- and C5-halogenated isomers. How can I improve the selectivity for the C4 position?"
Answer: This is a classic challenge in pyrazole chemistry. The pyrazole ring has multiple potential sites for electrophilic attack, and the final regiochemical outcome is a delicate balance of electronic and steric factors.
Root Cause Analysis: The C4 position of the pyrazole ring is generally the most electron-rich and sterically accessible, making it the kinetically favored site for electrophilic substitution.[1][2][3] However, the substituents on the ring (at N1, C3, and C5) play a crucial role. Electron-donating groups enhance the reactivity of the ring, while bulky groups can sterically hinder attack at adjacent positions, potentially directing the electrophile to the C4 position. Conversely, electron-withdrawing groups deactivate the ring, often requiring harsher conditions which can lead to reduced selectivity.[4][5]
Solutions & Protocols:
-
Choice of Halogenating Agent: The reactivity of the halogenating agent is paramount.
-
Recommendation: Switch from molecular bromine (Br₂) to a milder, bulkier source like N-Bromosuccinimide (NBS) . NBS is often more selective for the C4 position and generates succinimide as a benign byproduct, simplifying workup.[1][4][6][7] Reactions with NBS can often be performed under mild, neutral conditions, which minimizes side reactions.[4][6]
-
Protocol Example (General): To a solution of your pyrazole (1.0 eq) in a suitable solvent (e.g., CCl₄, CHCl₃, or even water), add NBS (1.0-1.1 eq) portion-wise at room temperature.[4] Monitor the reaction by TLC. If the reaction is sluggish, gentle heating may be required.
-
-
Solvent Effects: The solvent can influence the reactivity of the halogenating agent and the stability of the reaction intermediates.
-
Temperature Control:
-
Recommendation: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Lower temperatures often favor the formation of the kinetic product (C4-halogenated) over the thermodynamic one.
-
-
Catalysis:
Problem 2: Low Yields and Starting Material Decomposition
Question: "My reaction is giving very low yields, and I'm observing significant decomposition of my pyrazole starting material. What could be causing this?"
Answer: Low yields and decomposition are often linked to reaction conditions that are too harsh for the specific pyrazole substrate. The pyrazole ring, while aromatic, can be sensitive to strong acids, oxidants, or high temperatures, especially if it bears sensitive functional groups.
Root Cause Analysis: Using highly reactive halogenating agents like elemental bromine or chlorine can generate strong hydrohalic acids (HBr, HCl) as byproducts.[8] These acids can protonate the pyrazole ring, deactivating it towards further electrophilic attack or even catalyzing decomposition pathways.[2]
Solutions & Protocols:
-
Use Milder Reagents:
-
Acid Scavenging:
-
Recommendation: If using a reagent that produces an acid byproduct, consider adding a non-nucleophilic base like pyridine or sodium bicarbonate to the reaction mixture to neutralize the acid as it forms.
-
-
Optimize Temperature and Reaction Time:
-
Recommendation: Run a time-course study. It's possible the reaction is fast and prolonged reaction times are leading to product degradation. Monitor by TLC or LC-MS every 30 minutes to find the optimal endpoint. Many halogenations with NBS are complete within 0.5-2 hours at room temperature.[5]
-
-
Consider Alternative Synthetic Routes:
-
Recommendation: If direct halogenation consistently fails, building the halogenated pyrazole from acyclic precursors (a ring-synthesis approach) might be more effective. The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a robust method.[9][10] By starting with a halogenated 1,3-dicarbonyl, the halogen is incorporated from the beginning.
-
Problem 3: Difficulty Halogenating the C3 or C5 Position
Question: "I need to synthesize a C5-bromopyrazole, but all direct halogenation attempts yield the C4-isomer. What alternative strategies can I use?"
Answer: Direct electrophilic halogenation at C3 or C5 is generally difficult because these positions are less electronically activated than C4.[3] To achieve this, you typically need to employ strategies that circumvent a standard electrophilic aromatic substitution mechanism.
Root Cause Analysis: The electronic distribution in the pyrazole ring strongly favors electrophilic attack at C4. To override this inherent reactivity, a more targeted approach is necessary.
Solutions & Protocols:
-
Sandmeyer Reaction:
-
Recommendation: This is a powerful and classic method for introducing a variety of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate.[11][12][13] The starting material would be the corresponding amino-pyrazole.
-
Workflow:
-
Synthesis of Aminopyrazole: Synthesize the C3- or C5-aminopyrazole precursor.
-
Diazotization: Convert the amino group to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C).[14]
-
Halogen Displacement: Introduce a solution of a copper(I) halide (e.g., CuBr for bromination, CuCl for chlorination). The copper(I) salt catalyzes the displacement of the diazonium group with the halide, releasing nitrogen gas.[11][15]
-
-
Protocol: General Sandmeyer Bromination
-
Dissolve the aminopyrazole (1.0 eq) in an aqueous solution of HBr (e.g., 48%).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Extract the product with an organic solvent.
-
-
-
Metalation-Halogenation:
-
Recommendation: A directed ortho-metalation (DoM) strategy can be employed if you have a suitable directing group on the pyrazole ring. Alternatively, a non-directed lithiation followed by quenching with an electrophilic halogen source can work.
-
Workflow:
-
Deprotonate the pyrazole at the desired carbon using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (-78 °C).
-
Quench the resulting lithiated intermediate with an electrophilic halogen source like 1,2-dibromoethane, hexachloroethane, or N-halosuccinimides.
-
-
Data & Visualization
Table 1: Comparison of Common Halogenating Agents for Pyrazoles
| Reagent | Common Abbreviation | Typical Conditions | Selectivity | Pros | Cons |
| N-Bromosuccinimide | NBS | CH₂Cl₂, CCl₄, or H₂O; RT to reflux | High for C4[1][7] | Mild, easy to handle, good selectivity | Can be slow with deactivated rings |
| N-Chlorosuccinimide | NCS | CH₂Cl₂, CCl₄, or H₂O; RT to reflux | High for C4 | Mild, good selectivity | Generally less reactive than NBS[4][5] |
| Bromine | Br₂ | Acetic acid, CHCl₃ | Moderate to low | Inexpensive, highly reactive | Corrosive, generates HBr, can lead to over-bromination |
| Chlorine | Cl₂ | Various solvents | Moderate to low | Inexpensive | Gaseous, difficult to handle, low selectivity |
| Oxone / NaX | - | Water, RT | Good for C4 | Environmentally friendly, mild[1] | May not be suitable for all substrates |
| Copper(I) Halide | CuX | Aqueous acid, 0 °C to RT | Position-specific | For Sandmeyer reaction; excellent for C3/C5 | Requires amino-precursor, multi-step[11][15] |
Diagram 1: Decision Workflow for Pyrazole Halogenation
This diagram provides a logical pathway for selecting an appropriate halogenation strategy.
Caption: Decision tree for selecting a pyrazole halogenation method.
Frequently Asked Questions (FAQs)
Q1: What are the best safety practices when working with N-halosuccinimides? A: While safer than elemental halogens, N-halosuccinimides (NXS) are oxidizing agents and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated fume hood. Avoid inhalation of the powder. NXS reagents can be moisture-sensitive and should be stored in a desiccator.
Q2: How do electron-withdrawing vs. electron-donating groups on the pyrazole ring affect halogenation? A: Electron-donating groups (e.g., alkyl, alkoxy) activate the pyrazole ring, making it more nucleophilic and accelerating the rate of electrophilic halogenation. Electron-withdrawing groups (e.g., nitro, cyano, acyl) deactivate the ring, making the reaction slower and often requiring harsher conditions or higher temperatures.[4][5] This deactivation can sometimes be leveraged to control regioselectivity if one position is significantly more deactivated than another.
Q3: My halogenated pyrazole is difficult to purify. What are some effective purification techniques? A: Purification can be challenging due to the similar polarities of regioisomers and byproducts.
-
Column Chromatography: This is the most common method. Use a high-resolution silica gel and a carefully optimized solvent system (e.g., hexanes/ethyl acetate gradient).
-
Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Test various solvent systems (e.g., ethanol/water, dichloromethane/hexanes).
-
Acid/Base Extraction: Pyrazoles are basic. You can sometimes purify them by dissolving the crude mixture in an organic solvent, extracting with a dilute acid (e.g., 1M HCl) to move the pyrazole into the aqueous layer, washing the organic layer to remove non-basic impurities, and then basifying the aqueous layer and re-extracting your product. A patented method describes purifying pyrazoles by forming and crystallizing their acid addition salts.[16][17]
Q4: Can microwave-assisted synthesis be used for halogenating pyrazoles? A: Yes, microwave irradiation can be a very effective tool. It can significantly reduce reaction times and often improve yields by providing rapid, uniform heating. Several literature reports describe the successful halogenation of pyrazoles and other heterocycles using NXS under microwave conditions.
References
- Troubleshooting the reaction mechanism of pyrazole form
- Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in W
-
Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Taylor & Francis Online. [Link]
-
Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water: Synthetic Communications. Taylor & Francis Online. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. ACS Publications. [Link]
-
Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. [Link]
- Method for purifying pyrazoles.
-
New flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5. The Journal of Organic Chemistry. [Link]
-
Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Taylor & Francis Online (Duplicate Source). [Link]
- Process for the purification of pyrazoles.
-
Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. MDPI. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]
-
Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Organic & Biomolecular Chemistry. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. [Link]
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The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Chem LibreTexts. [Link]
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Pyrazole. SlideShare. [Link]
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Knorr Pyrazole Synthesis. Chem Help ASAP. [Link]
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Regioselective Synthesis of 3,4,5-Trisubstituted Pyrazoles. Organic Syntheses. [Link]
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Application of the Sandmeyer reaction for the synthesis of compounds. ResearchGate. [Link]
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Regioselectivity of pyrazole bromination. Reddit. [Link]
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N-Halo Reagents: Modern Synthetic Approaches for Heterocyclic Synthesis. ResearchGate. [Link]
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Mechanism of Halogenation: Electrophilic Substitution Reaction. YouTube. [Link]
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Electrophilic halogenation. Wikipedia. [Link]
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Technical Support Center: Scale-Up Synthesis of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile
Welcome to the technical support guide for the scale-up synthesis of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from laboratory scale to pilot or production scale. We will address specific issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
The synthesis of substituted pyrazoles is a cornerstone in the development of pharmaceuticals and agrochemicals.[1] However, scaling these processes introduces complexities related to reaction kinetics, heat and mass transfer, and safety that must be systematically addressed.[2][3] This guide provides the expertise to anticipate and resolve these challenges effectively.
Proposed Synthetic Pathway
The most common and industrially viable route to N-substituted pyrazoles involves the condensation of a hydrazine derivative with a 1,3-dielectrophile synthon.[1][4] For the target molecule, a logical pathway involves the reaction of tert-butylhydrazine with a functionalized 3-oxopropanenitrile derivative, followed by chlorination.
Caption: Proposed two-step synthesis of the target molecule.
Troubleshooting and Issue Resolution
This section directly addresses common problems encountered during the scale-up process.
Q1: We are experiencing a significant drop in yield and an increase in impurities now that we've moved from a 1L flask to a 50L reactor. What is the most likely cause?
A decrease in yield upon scale-up is a classic problem often rooted in inadequate heat and mass transfer.[3]
-
Causality: As reactor volume increases, the surface-area-to-volume ratio decreases dramatically. This severely limits the efficiency of heat dissipation.[5] Many pyrazole formations are exothermic, and if the heat generated cannot be removed quickly, the internal temperature will rise. This can lead to thermal degradation of reactants or products and promote side reactions, forming impurities that were negligible at the lab scale.
-
Troubleshooting Steps:
-
Characterize the Exotherm: Perform a small-scale reaction calorimetry study to understand the heat of reaction and the maximum rate of temperature rise (ΔT/min). This data is critical for safe and efficient scale-up.
-
Improve Heat Transfer: Ensure your reactor is appropriately specified. A jacketed reactor with turbulent flow of the heating/cooling fluid is essential. Confirm that the temperature probe is correctly placed to measure the internal batch temperature, not the jacket temperature.
-
Control Reagent Addition: The most effective way to manage an exotherm is to control the reaction rate by limiting the addition of a key reagent. Switch from a batch addition to a semi-batch process where the tert-butylhydrazine is added slowly and sub-surface. The addition rate should be tied to the cooling capacity of the reactor, ensuring the internal temperature remains within the desired range (e.g., < 25°C).[5]
-
Evaluate Mixing Efficiency: Inadequate agitation can create localized "hot spots" or areas of high reactant concentration, which also leads to side products.[3][5] Ensure the impeller design (e.g., pitched-blade turbine, anchor) is suitable for the reaction mass viscosity and that the agitation speed provides sufficient turnover without excessive shear.
-
Q2: During the Sandmeyer chlorination step, we are observing significant byproduct formation, including hydroxyl- and azo-substituted pyrazoles. How can we improve the selectivity for the desired chloro-derivative?
The Sandmeyer reaction is notoriously sensitive to reaction conditions. The formation of hydroxyl- (from reaction with water) and other byproducts points to issues with diazonium salt stability and reaction kinetics.
-
Causality: The pyrazole diazonium salt intermediate is likely unstable at elevated temperatures. If the temperature is not strictly controlled, or if the subsequent chlorination step is too slow, the diazonium salt will decompose or react with other nucleophiles present in the medium.
-
Troubleshooting Steps:
-
Strict Temperature Control: The diazotization step must be performed at low temperatures, typically between 0°C and 5°C. Use a reliable cooling system and monitor the internal temperature continuously. The addition of sodium nitrite solution should be slow enough to prevent any temperature spikes.
-
Optimize Stoichiometry and Acidity: Ensure at least 3 equivalents of acid (e.g., HCl) are used: one to protonate the amino group, one for the formation of nitrous acid, and one to maintain an acidic environment to stabilize the diazonium salt.
-
Immediate Use of Diazonium Salt: The generated diazonium salt solution should be used immediately. Do not let it stand. It is often best to add the cold diazonium solution to the pre-heated copper(I) chloride solution to ensure rapid conversion.
-
Catalyst Activity: Ensure the copper(I) chloride catalyst is active and freshly prepared if possible. The presence of Cu(II) impurities can sometimes lead to side reactions.
-
Q3: Our final product is difficult to purify at the kilogram scale. Column chromatography is not viable, and direct crystallization from the reaction mixture yields an oily product with low purity. What are the best strategies for large-scale purification?
Purification is a major bottleneck in large-scale synthesis.[3] The goal is to induce selective crystallization of the desired product, leaving impurities behind in the mother liquor.
-
Causality: Oiling out during crystallization occurs when the product's solubility in the chosen solvent system changes too rapidly upon cooling, or when impurities suppress the crystal lattice formation. The crude product likely contains process-related impurities that are structurally similar to the target molecule, making separation difficult.
-
Troubleshooting Steps:
-
Impurity Profiling: Before optimizing purification, you must know what you are trying to remove. Use HPLC and LC-MS to identify the major impurities. This will inform your purification strategy.
-
Solvent Screening: Conduct a systematic solvent screen for crystallization. The ideal solvent (or solvent/anti-solvent pair) is one in which the product has high solubility at an elevated temperature and low solubility at room temperature or below, while the key impurities remain soluble. Common choices for pyrazole derivatives include isopropanol, ethanol, toluene, heptane, or mixtures thereof.
-
Workup Optimization: Implement an aqueous workup procedure before crystallization. A wash with a dilute base (e.g., sodium bicarbonate solution) can remove acidic impurities, while a wash with a dilute acid can remove basic impurities. A final brine wash helps to break emulsions.
-
Controlled Crystallization: Do not "crash cool" the solution. Cool the saturated solution slowly to allow for proper crystal growth. Seeding the solution with a small amount of pure product at the saturation point can be highly effective in promoting crystallization and preventing oiling out.
-
Re-slurry: If the isolated solid is still impure, a re-slurry in a solvent where the product has very low solubility (e.g., heptane or water) at a specific temperature can be an effective way to wash away soluble impurities without significant loss of product.
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary safety concerns when scaling up this synthesis?
The two primary concerns are the thermal hazard from the exothermic pyrazole formation and the handling of reagents for the Sandmeyer reaction.
-
Thermal Runaway: As discussed in Q1, the condensation reaction can be highly exothermic. A failure in cooling or an uncontrolled addition of a reagent could lead to a runaway reaction, causing a rapid increase in temperature and pressure inside the reactor.[2] A thorough process safety assessment is mandatory before any large-scale campaign.
-
Diazonium Salt Hazard: Diazonium salts are known to be explosive when isolated and dry. While they are generally handled in solution, it is critical to ensure they are never allowed to dry out and are kept at low temperatures to prevent decomposition, which can be violently exothermic.
FAQ 2: Could flow chemistry be a viable alternative for this process?
Yes, flow chemistry is an excellent technology to consider for this synthesis, as it inherently mitigates many of the challenges of scale-up.[6]
-
Superior Heat Transfer: The extremely high surface-area-to-volume ratio in micro- or meso-reactors allows for near-instantaneous heating and cooling, providing exceptional control over reaction exotherms.
-
Enhanced Mixing: Mixing in flow reactors occurs rapidly through diffusion over small distances, eliminating the bulk mixing issues seen in large tanks.
-
Improved Safety: The small internal volume of a flow reactor means that only a small amount of material is reacting at any given time, significantly reducing the risk associated with hazardous intermediates like diazonium salts.[6]
FAQ 3: How critical is the quality of the tert-butylhydrazine starting material?
The purity of the starting hydrazine is very important. Impurities in the hydrazine source can lead to the formation of difficult-to-remove, structurally related pyrazole byproducts. It is recommended to use a high-purity grade and to perform an identity and purity check (e.g., by NMR or GC) on each new batch of raw material before use in the large-scale process.
Data and Workflow Visualization
Table 1: Comparison of Lab vs. Pilot Scale Parameters
| Parameter | Lab Scale (1L) | Pilot Scale (100L) | Rationale for Change |
| Reactor Type | Round Bottom Flask | Jacketed Glass-Lined Steel | Required for precise temperature control and material compatibility. |
| Agitation | Magnetic Stir Bar | Motor-driven Impeller | Ensures homogeneity in a large volume.[5] |
| Temp. Control | Oil Bath / Ice Bath | Thermofluid in Reactor Jacket | Provides efficient and uniform heat transfer.[3] |
| Reagent Addition | Pipette (All at once) | Metering Pump (Over 2-4 hours) | Manages exotherm by controlling the reaction rate.[5] |
| Workup | Separatory Funnel | Liquid-Liquid Extraction in Reactor | Minimizes manual handling and exposure. |
| Isolation | Evaporation / Simple Filtration | Controlled Crystallization / Centrifuge | Ensures high purity and consistent physical form. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common scale-up issues.
References
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ResearchGate. (n.d.). Large-scale synthesis of 1H-pyrazole. Retrieved from [Link]
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MDPI. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]
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MDPI. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Wiley Online Library. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
- Google Patents. (n.d.). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
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National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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M.J.P. Rohilkhand University. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
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MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
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Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate. Retrieved from [Link]
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PubMed. (2012). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Retrieved from [Link]
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Organic Syntheses. (n.d.). 5. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
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MDPI. (2019). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Pyrazole Synthesis: From Classic Condensations to Modern Multicomponent Strategies
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of molecular design, integral to numerous FDA-approved drugs and advanced materials. The efficient and selective construction of this five-membered nitrogen-containing heterocycle is therefore a topic of paramount importance. This guide provides an in-depth, objective comparison of the most prominent methods for pyrazole synthesis, moving beyond a simple recitation of protocols to explain the underlying chemical principles and practical considerations that guide methodological choice in a laboratory setting.
The Knorr Pyrazole Synthesis: The Enduring Classic
First reported by Ludwig Knorr in 1883, this reaction remains one of the most fundamental and widely used methods for pyrazole synthesis.[1] It involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2]
Mechanism and Rationale
The reaction is typically acid-catalyzed and proceeds through a well-established pathway.[3][4] The initial and often rate-determining step is the condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A subsequent dehydration step then yields the stable, aromatic pyrazole ring.[5] The choice of acid catalyst (often a few drops of a strong acid like HCl or a milder one like acetic acid) is crucial to protonate a carbonyl group, thereby activating it for nucleophilic attack by the weakly basic hydrazine.
dot
Caption: General workflow for pyrazole synthesis via 1,3-dipolar cycloaddition.
Advantages and Disadvantages
-
Advantages: The primary benefit is excellent regioselectivity, providing access to specifically substituted pyrazoles that are difficult to obtain otherwise. [6]The reactions can often be performed under mild, room-temperature conditions.
-
Disadvantages: This method requires the synthesis of precursors for the 1,3-dipole, such as hydrazonoyl halides, which adds steps to the overall sequence. While the cycloaddition itself is efficient, the overall yield depends on the successful generation of the reactive nitrile imine.
Representative Experimental Protocol: Synthesis of a 1,3,4,5-Tetrasubstituted Pyrazole
This protocol is adapted from a procedure using an α-bromocinnamaldehyde as an alkyne surrogate. [6]
-
Reaction Setup: To a solution of the appropriate hydrazonoyl chloride (1.0 mmol) and α-bromocinnamaldehyde (1.2 mmol) in anhydrous toluene (10 mL) in a round-bottom flask, add triethylamine (1.5 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature. The triethylamine serves as the base to generate the nitrile imine in situ.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 7-10 hours).
-
Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes-ethyl acetate gradient to afford the pure pyrazole product. Yields for this type of reaction are typically in the range of 70-86%. [6]
Multicomponent Reactions (MCRs): The Strategy of Efficiency
Multicomponent reactions, in which three or more reactants combine in a single pot to form a product that contains portions of all reactants, represent a highly efficient and atom-economical approach to complex molecule synthesis. [7]Several MCRs have been developed for the synthesis of highly substituted and fused pyrazoles.
Mechanism and Rationale
The mechanisms of MCRs are diverse and depend on the specific reactants. A common strategy for pyrazole synthesis involves the initial formation of a reactive intermediate via a Knoevenagel condensation or Michael addition, which then undergoes cyclization with a hydrazine. [8]For example, a four-component reaction might involve an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. [7]The aldehyde and malononitrile first undergo a Knoevenagel condensation. The resulting adduct can then react with the pyrazolone (formed in situ from the β-ketoester and hydrazine) via a Michael addition, followed by cyclization and dehydration to yield a complex pyrano[2,3-c]pyrazole. The elegance of this approach lies in the orchestrated cascade of reactions where the product of one step becomes the substrate for the next, all within the same reaction vessel.
dot
Caption: Logical workflow of a four-component pyrazole synthesis.
Advantages and Disadvantages
-
Advantages: MCRs offer outstanding efficiency, high atom economy, and operational simplicity, allowing for the rapid construction of complex and diverse molecular libraries from simple precursors. [7]They are particularly well-suited for green chemistry approaches, often utilizing aqueous media or solvent-free conditions. [9][10]* Disadvantages: The primary challenge is the optimization of reaction conditions to ensure all components react efficiently and selectively along the desired pathway. Side reactions can be problematic, and finding a single set of conditions (solvent, catalyst, temperature) that is optimal for multiple mechanistic steps can be difficult.
Representative Experimental Protocol: Four-Component Synthesis of a Dihydropyrano[2,3-c]pyrazole
This protocol is adapted from an ionic liquid-catalyzed green synthesis. [9]
-
Reaction Setup: In a flask, mix an aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and ethyl acetoacetate (1 mmol).
-
Catalyst Addition: Add the Brønsted acid ionic liquid [Et3NH][HSO4] (20 mol%) to the mixture. This ionic liquid acts as both the catalyst and the reaction medium.
-
Reaction Execution: Stir the mixture vigorously at room temperature for approximately 15 minutes.
-
Work-up: Upon completion (monitored by TLC), add water to the reaction mixture. The solid product will precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with water, and then with cold ethanol. The product is often pure enough without further purification. This method reports excellent yields, typically above 90%. [9]
Comparative Summary of Pyrazole Synthesis Methods
| Method | Key Reactants | General Conditions | Yield Range | Key Advantages | Key Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Acid or base catalysis, room temp to reflux | 70-95% | Simple, readily available starting materials. [1] | Poor regioselectivity with unsymmetrical substrates. [11] |
| 1,3-Dipolar Cycloaddition | Nitrile Imine, Alkyne | Base-mediated, often at room temperature | 70-90% | Excellent regioselectivity, mild conditions. [6] | Requires multi-step synthesis of precursors. |
| Multicomponent Reaction | Aldehyde, Malononitrile, Hydrazine, etc. | Often catalyzed, can be solvent-free or in green solvents | 80-95% | High efficiency and atom economy, rapid access to complexity. [7][9] | Optimization of conditions can be challenging. |
| Microwave-Assisted | Various (often Knorr or MCR reactants) | Microwave irradiation (e.g., 280 W) | 85-98% | Drastically reduced reaction times, often higher yields. [10][12][13] | Requires specialized microwave reactor equipment. |
Conclusion: Choosing the Right Tool for the Job
The choice of a synthetic method for a particular pyrazole target is a strategic decision guided by the desired substitution pattern, the availability of starting materials, and the importance of factors like regioselectivity, reaction time, and environmental impact.
-
For simple, symmetrical pyrazoles from bulk starting materials, the Knorr synthesis remains a reliable and cost-effective workhorse.
-
When a specific, single regioisomer of a polysubstituted pyrazole is required, the predictability of 1,3-dipolar cycloaddition is unparalleled.
-
To rapidly build molecular complexity and generate diverse libraries in an efficient and green manner, multicomponent reactions are the superior strategy.
-
Across all methods, the adoption of microwave-assisted synthesis offers a significant opportunity to accelerate discovery by dramatically reducing reaction times and often improving yields. [13] As a senior application scientist, my recommendation is to view these methods not as competing but as complementary tools in the synthetic chemist's arsenal. A thorough understanding of the causality behind each protocol—why a specific catalyst is chosen, how pH controls selectivity, or why a particular solvent is employed—is the key to moving from simply following a recipe to intelligently designing a synthetic route. The self-validating nature of a well-designed protocol, where high yields and clean conversions are reproducibly achieved, is the ultimate hallmark of a successful and trustworthy synthetic method.
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Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft1883 , 16 (2), 2597–2599. [Link]
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Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]
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Royal Society of Chemistry. Recent advances in the multicomponent synthesis of pyrazoles. Org. Biomol. Chem.2024 . [Link]
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Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]
-
MDPI. New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules2007 , 12(7), 1454-1463. [Link]
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ACS Publications. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega2021 , 6(42), 27897–27913. [Link]
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PubMed. New "green" approaches to the synthesis of pyrazole derivatives. [Link]
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Ingenta Connect. Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry2010 , 14(3), 253-267. [Link]
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PubMed. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. [Link]
-
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Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein J. Org. Chem.2024 , 20, 178-223. [Link]
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MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules2022 , 27(19), 6599. [Link]
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Indian Journal of Chemistry. A new approach for the synthesis of pyrazoles via 1,3-dipolar cycloaddition of nitrile imines to acetyl acetone. Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem.2002 , 41B(7), 1450-1452. [Link]
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Wiley Online Library. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Arch. Pharm.2025 . [Link]
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A Comparative Guide to the Biological Activity of Substituted Pyrazoles, Featuring 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile
Introduction: The Pyrazole Nucleus - A Privileged Scaffold in Medicinal Chemistry
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2] Its unique structural and electronic properties have rendered it a "privileged scaffold," meaning it is a recurring motif in a multitude of biologically active compounds across diverse therapeutic areas.[2][3] Pyrazole derivatives are integral to numerous FDA-approved drugs and are renowned for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5][6][7] The metabolic stability of the pyrazole ring and its capacity to serve as a bioisostere for other aromatic systems, while improving physicochemical properties like solubility, contribute to its prevalence in drug design.[1][5]
This guide provides a comparative analysis of the biological activities of various substituted pyrazole analogs. While comprehensive experimental data on 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile is not extensively available in the public domain, we will dissect its structural components and draw comparisons with well-characterized pyrazoles to infer its potential biological profile and guide future research. We will delve into supporting experimental data for related compounds, detail key assay methodologies, and visualize the underlying biological pathways and experimental workflows.
Dissecting the Subject: 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile
The structure of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile combines three key substituents on the pyrazole core, each expected to modulate its biological activity:
-
1-tert-butyl group: The bulky tert-butyl group at the N1 position can significantly influence the molecule's lipophilicity and steric profile. This can affect its ability to fit into the binding pockets of target proteins and may enhance membrane permeability. The synthesis of N-tert-butyl pyrazoles is a well-established process, often starting from tert-butylhydrazine.[8][9]
-
5-chloro group: Halogen atoms, particularly chlorine, are frequently incorporated into drug candidates to enhance biological activity.[10] The electronegativity of the chlorine atom at the C5 position can alter the electronic distribution of the pyrazole ring, potentially increasing binding affinity to target enzymes or receptors and influencing metabolic stability.
-
4-carbonitrile group: The cyano (C≡N) group at the C4 position is a strong electron-withdrawing group and a potential hydrogen bond acceptor. This functional group is present in many potent bioactive molecules and can be a key pharmacophoric feature for interaction with biological targets. The synthesis of pyrazole-4-carbonitriles is a common strategy in building complex heterocyclic systems.[11][12]
While direct biological data for this specific combination of substituents is scarce, the presence of these groups on other pyrazole scaffolds has been associated with significant bioactivity, particularly in oncology and infectious diseases.[10][13]
Comparative Biological Activities of Pyrazole Derivatives
The true potential of a pyrazole scaffold is realized through the strategic placement of various substituents. The following sections compare the experimentally determined activities of diverse pyrazole analogs.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Pyrazole derivatives have emerged as a rich source of anticancer agents, often functioning by inhibiting key enzymes in cell signaling pathways that are critical for cancer cell growth and survival.[3][4]
A primary mechanism of action for many anticancer pyrazoles is the inhibition of cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle.[14] By blocking CDK activity, these compounds can induce cell cycle arrest and trigger apoptosis (programmed cell death).[14] Other targeted pathways include those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3]
The following table summarizes the cytotoxic activity of several pyrazole derivatives against various human cancer cell lines, showcasing the potency that can be achieved within this class of compounds.
| Compound/Derivative | Cancer Cell Line | Target/Mechanism | IC₅₀ / GI₅₀ (µM) | Reference |
| Pyrazole-Indole Hybrid 7a | HepG2 (Liver Carcinoma) | CDK-2 Inhibition | 6.1 ± 1.9 | [15] |
| Pyrazole-Indole Hybrid 7b | HepG2 (Liver Carcinoma) | CDK-2 Inhibition | 7.9 ± 1.9 | [15] |
| Indolo–pyrazole 6c | SK-MEL-28 (Melanoma) | Tubulin Polymerization | 3.46 | [16] |
| Imidazo[2,1-b]thiazole-linked pyrazole | UO-31 (Renal) / SNB-75 (CNS) | Not Specified | Potent (value not given) | [4] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15 ) | A2780 (Ovarian) & 12 other lines | CDK2 Inhibition | 0.127–0.560 | [14] |
| 5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrile | MCF-7 (Breast) | Not Specified | 15.6 | [17] |
| Pyrazole Derivative 2 | A549 (Lung Adenocarcinoma) | Not Specified | 220.20 | [18] |
IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (50% growth inhibition) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.
Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes
Certain pyrazole derivatives are potent anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[7][19] The COX-2 enzyme is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators. Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors (like NSAIDs) that also block the constitutively expressed COX-1 enzyme. The well-known anti-inflammatory drug Celecoxib features a pyrazole core.[7]
| Compound/Derivative | Target | IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole Derivative 2a | COX-2 | 19.87 | - | [19] |
| Pyrazole Derivative 3b | COX-2 | 39.43 | 22.21 | [19] |
| Pyrazole Derivative 5b | COX-2 | 38.73 | 17.47 | [19] |
| Pyrazole Derivative 5e | COX-2 | 39.14 | 13.10 | [19] |
Antimicrobial Activity
The pyrazole nucleus is a common feature in compounds exhibiting potent activity against a range of bacterial and fungal pathogens.[1][10] For instance, certain aniline-derived pyrazoles have shown selective activity against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[1] The mechanism of antimicrobial action can vary, including the inhibition of essential enzymes like prokaryotic arylamine N-acetyltransferases in Mycobacterium tuberculosis.[20]
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3,5-diaryl-1H-pyrazole (Compound 353 ) | M. tuberculosis | < 10 | [20] |
| Trifluoromethyl phenyl-substituted pyrazole (46 ) | S. aureus, E. faecalis | Not Specified (Potent) | [1] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Key Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for common assays used to evaluate the compounds discussed.
Protocol 1: MTT Cell Viability (Cytotoxicity) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[18][21]
-
Compound Treatment: Prepare serial dilutions of the test pyrazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[21]
Protocol 2: Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of CDK2, a key regulator of the cell cycle.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate peptide by the CDK2 enzyme. The amount of phosphorylation is quantified, often using a fluorescence- or luminescence-based method.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl with MgCl₂ and DTT). Prepare solutions of recombinant CDK2/Cyclin E enzyme, a suitable substrate peptide (e.g., a histone H1-derived peptide), and ATP.
-
Compound Addition: In a 96-well or 384-well plate, add the test pyrazole compounds at various concentrations. Include a positive control inhibitor (e.g., Staurosporine) and a no-inhibitor control.
-
Enzyme and Substrate Addition: Add the CDK2/Cyclin E enzyme and the substrate peptide to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as an antibody-based assay (ELISA) that detects the phosphorylated peptide or a luminescence-based assay that measures the amount of remaining ATP.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.
Visualization of Pathways and Workflows
Kinase Inhibition Pathway
Many pyrazole-based anticancer agents function by inhibiting kinases like CDK2, which disrupts the cell cycle and prevents cancer cell proliferation.
Caption: Pyrazole analogs can inhibit CDK2, blocking the G1/S transition and halting cell proliferation.
MTT Assay Experimental Workflow
The MTT assay is a fundamental technique for assessing the cytotoxicity of potential drug candidates.
Caption: A streamlined workflow of the MTT assay for determining the cytotoxicity of pyrazole compounds.
Expert Insights and Future Directions
The versatility of the pyrazole scaffold is evident from the breadth of its biological activities.[6][22] Structure-activity relationship (SAR) studies consistently show that the nature and position of substituents on the pyrazole ring are critical for optimizing efficacy and selectivity.[2] For instance, the incorporation of specific aryl groups can direct activity towards COX-2 inhibition, while other substitutions can confer potent kinase inhibitory or antimicrobial properties.[1][19]
The available data strongly suggests that pyrazole derivatives will continue to be a fertile ground for the discovery of new therapeutic agents.[1] While 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile remains an under-investigated compound, its structural motifs are present in many potent molecules. This warrants its synthesis and systematic evaluation. Future research should focus on:
-
Synthesis and Characterization: A robust synthesis of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile to enable biological testing.
-
Broad-Spectrum Screening: Evaluating its activity in a panel of assays, including anticancer cytotoxicity screens (e.g., the NCI-60 panel), antimicrobial assays against resistant strains, and key enzyme inhibition assays (kinases, COX).
-
Comparative Analysis: Directly comparing its activity with structurally similar, well-characterized pyrazoles to build a clearer SAR profile for this class of compounds.
By leveraging the extensive knowledge base on pyrazole chemistry and biology, researchers can rationally design and test novel derivatives like 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, paving the way for the next generation of pyrazole-based therapeutics.
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Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PubMed Central. Available at: [Link]
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Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]
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Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. PubMed. Available at: [Link]
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Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available at: [Link]
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Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. PubMed Central. Available at: [Link]
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1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile. PubMed Central. Available at: [Link]
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A Comparative Spectroscopic Guide to 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, pyrazole scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The precise characterization of these molecules is fundamental to understanding their structure-activity relationships and ensuring their quality and purity. This guide provides an in-depth comparative analysis of the spectroscopic data for 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile , a key building block in the synthesis of various biologically active compounds. We will delve into the nuances of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, comparing it with structurally related analogs to provide a comprehensive analytical framework.
The Structural Significance of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile
The subject of our analysis, 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, possesses a unique combination of functional groups that make it a versatile synthon. The pyrazole core is a privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions. The tert-butyl group at the N1 position provides steric bulk, which can influence the molecule's conformation and metabolic stability. The chloro substituent at the C5 position and the carbonitrile group at C4 are key reactive handles for further chemical modifications, allowing for the construction of diverse molecular libraries.
To fully appreciate the spectroscopic signature of our target molecule, we will compare its expected data with that of known, structurally similar pyrazole derivatives. This comparative approach is crucial for identifying key spectral features and understanding the influence of different substituents on the spectroscopic output.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, we can piece together the molecular puzzle.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile is expected to be relatively simple, yet highly informative. The most prominent feature will be a singlet in the upfield region, corresponding to the nine equivalent protons of the tert-butyl group. The pyrazole ring itself has only one proton at the C3 position, which is expected to appear as a singlet in the aromatic region.
Table 1: Comparison of ¹H NMR Data for 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile and Analogous Compounds.
| Compound | Pyrazole H-3 (ppm) | tert-Butyl (ppm) | Other Protons (ppm) |
| 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile (Predicted) | ~ 8.0 (s, 1H) | ~ 1.6 (s, 9H) | - |
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide[1] | 5.74 (s, 1H, H-4) | 1.24 (s, 9H) | 3.40 (s, 3H, MeN), 2.48 (s, 6H, 2Me), 7.34-7.78 (m, 8H, Ar-H) |
| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[2] | - | - | 7.62 (t, 5H), 7.40-7.28 (m, 3H), 7.11 (d, 2H), 6.91 (d, 1H) |
The predicted chemical shift of the pyrazole proton in our target molecule is downfield due to the electron-withdrawing effects of the adjacent chloro and nitrile groups. In contrast, the H-4 proton in the N-tosylbenzenesulfonamide derivative appears significantly more upfield, highlighting the electronic influence of the substituents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. We expect to observe distinct signals for the quaternary carbons of the pyrazole ring, the carbonitrile carbon, and the carbons of the tert-butyl group.
Table 2: Comparison of ¹³C NMR Data for 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile and Analogous Compounds.
| Compound | Pyrazole C-3 (ppm) | Pyrazole C-4 (ppm) | Pyrazole C-5 (ppm) | Cyano C (ppm) | tert-Butyl C (ppm) | Other Carbons (ppm) |
| 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile (Predicted) | ~ 140 | ~ 95 | ~ 145 | ~ 115 | ~ 62 (C), ~ 30 (CH₃) | - |
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide[1] | 160.9 | 103.7 | 130.9 | - | 32.4 (C), 30.4 (CH₃) | 35.6 (MeN), 21.9 (2Me), 129.0-145.9 (Ar-C) |
| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[2] | 153.12 | 112.79 | 144.40 | 120.33 | - | 127.25-142.44 (Ar-C) |
The predicted chemical shifts for the pyrazole carbons in our target molecule are influenced by the electronegative chlorine and the anisotropic effect of the nitrile group. The C-4 carbon is expected to be significantly shielded, appearing at a lower chemical shift.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. For 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, the most characteristic absorption bands will be from the carbonitrile group and the aromatic pyrazole ring.
Table 3: Key IR Absorption Bands for 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile and Related Structures.
| Functional Group | Expected Wavenumber (cm⁻¹) for Target Compound | Observed Wavenumber (cm⁻¹) in Analogous Compounds |
| C≡N (Nitrile) | 2220 - 2240 | 2206 cm⁻¹ in 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[2] |
| C=N, C=C (Pyrazole ring) | 1500 - 1600 | 1595 cm⁻¹ in N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide[1] |
| C-H (sp³ - tert-butyl) | 2950 - 3000 | 2957 cm⁻¹ in N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide[1] |
| C-Cl | 700 - 800 | - |
The strong, sharp absorption band of the nitrile group is a key diagnostic feature. The exact position can be influenced by the electronic environment of the pyrazole ring.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural clues.
For 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile (C₈H₁₀ClN₃), the expected exact mass can be calculated. The fragmentation pattern is likely to involve the loss of the tert-butyl group, which is a stable carbocation, and potentially the loss of HCN or chlorine.
Table 4: Expected Mass Spectrometry Data for 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile.
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₀ClN₃ |
| Exact Mass [M]⁺ | 199.0563 |
| Key Fragment Ions (m/z) | [M - C₄H₉]⁺ (loss of tert-butyl), [M - Cl]⁺ |
The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a characteristic feature in the mass spectrum, with a prominent M+2 peak.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy Protocol
Caption: Workflow for acquiring an IR spectrum using an ATR accessory.
Mass Spectrometry Protocol
Caption: General workflow for obtaining a mass spectrum via electrospray ionization.
Conclusion
The comprehensive spectroscopic analysis of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, when benchmarked against its structural analogs, provides a robust framework for its unequivocal identification and characterization. The predicted ¹H and ¹³C NMR, IR, and MS data present a unique spectral fingerprint that is essential for quality control in synthesis and for advancing its application in drug discovery and development. The methodologies and comparative data presented in this guide are intended to empower researchers to confidently and accurately analyze this important chemical entity and its derivatives.
References
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH. Available at: [Link]
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A Comparative Guide to the X-ray Crystallography of Pyrazole Carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini
Introduction: The Structural Imperative of Pyrazole Carbonitrile Derivatives in Drug Discovery
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a carbonitrile (-C≡N) group into the pyrazole scaffold often enhances biological activity and modulates physicochemical properties. The three-dimensional arrangement of atoms within these pyrazole carbonitrile derivatives, definitively determined by single-crystal X-ray crystallography, is paramount for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[1][3]
This guide provides a comparative analysis of the crystallographic studies of pyrazole carbonitrile derivatives. It delves into the nuances of their synthesis and crystallization, compares crystallographic data of representative compounds, and explores the critical role of intermolecular interactions in their crystal packing. The objective is to equip researchers with the knowledge to navigate the challenges and leverage the power of X-ray crystallography in the development of novel pyrazole-based therapeutics.
I. The Foundation: Synthesis and Crystallization of Pyrazole Carbonitrile Derivatives
The journey to a high-quality crystal structure begins with the synthesis of the target molecule and subsequent purification to obtain single crystals suitable for X-ray diffraction.
Synthesis: A Multitude of Pathways
The synthesis of pyrazole carbonitrile derivatives is well-established, with several efficient methods available. Multicomponent reactions (MCRs) are particularly popular due to their high atom economy and operational simplicity.[1] A common MCR approach involves the one-pot reaction of an aldehyde, malononitrile, and a hydrazine derivative.[4] Greener protocols utilizing catalysts like sodium chloride or employing aqueous media have also been developed.[5]
Another prevalent method is the cyclocondensation of a hydrazine with a 1,3-difunctionalized precursor.[6] The choice of synthetic route can influence the purity of the final product, which is a critical factor for successful crystallization.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography. For pyrazole carbonitrile derivatives, recrystallization from common organic solvents is the most frequently employed technique.
Comparative Overview of Crystallization Techniques:
| Technique | Description | Common Solvents for Pyrazole Carbonitriles | Advantages | Disadvantages |
| Slow Evaporation | A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals. | Ethanol, Methanol, Acetone, Acetonitrile, Benzene[7] | Simple setup, effective for a wide range of compounds. | Can be slow, may lead to the formation of small or intergrown crystals. |
| Vapor Diffusion | A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization. | Dichloromethane/Hexane, Chloroform/Pentane | Precise control over the rate of crystallization, can yield high-quality crystals. | Requires careful selection of solvent/anti-solvent pairs. |
| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Not as commonly reported for this specific class but a viable option. | Can be a rapid method for crystal growth. | May lead to the formation of multiple small crystals if cooling is too fast. |
The choice of solvent is critical and often determined empirically. Ethanol is a frequently cited solvent for the recrystallization of pyrazole carbonitrile derivatives.[1] The interplay of solute-solvent interactions, polarity, and volatility all play a role in determining the final crystal quality.
II. Comparative Crystallographic Analysis of Pyrazole Carbonitrile Derivatives
The crystal structures of pyrazole carbonitrile derivatives reveal a diversity in their solid-state conformations and packing arrangements, largely influenced by the nature and position of substituents on the pyrazole ring and any attached aryl moieties.
Table 1: Comparison of Crystallographic Data for Representative Pyrazole Derivatives
| Compound | Chemical Name | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 1 | 5-amino-3-aryl-1H-pyrazole-4-carbonitrile derivative | - | - | N-H···N, N-H···O hydrogen bonds, π–π stacking | [8] |
| 2 | 3-methyl-4-diazo-5-benzamido-1H-pyrazole | Monoclinic | P2₁/c | Dimeric structure via hydrogen bonding | [9] |
| 3 | 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol | Monoclinic | P2₁/n | O-H···N, N-H···O hydrogen bonds, C-H···π interactions | [10] |
| 4 | 4-Iodo-1H-pyrazole | Orthorhombic | Pca2₁ | N-H···N hydrogen bonding forming catemeric chains | [11] |
| 5 | Pyrazole-pyrazoline hybrid derivative | Triclinic | P-1 | - | [7] |
Note: Specific unit cell parameters are detailed in the cited literature.
The data in Table 1 illustrates that even subtle changes in substitution can lead to different crystal systems and space groups, reflecting distinct packing efficiencies and intermolecular interactions. For instance, the halogenated pyrazole (Compound 4) forms catemeric chains through N-H···N hydrogen bonds, while the diazopyrazole derivative (Compound 2) exhibits a dimeric structure.[9][11]
III. The Role of Intermolecular Interactions in Crystal Packing
The supramolecular architecture of pyrazole carbonitrile derivatives in the solid state is dictated by a variety of intermolecular interactions. Understanding these forces is crucial for crystal engineering and for correlating solid-state structure with physical properties like solubility and stability.
Hydrogen Bonding: The Primary Directing Force
The pyrazole ring itself contains both hydrogen bond donors (N-H) and acceptors (the lone pair on the second nitrogen atom). The carbonitrile group can also act as a weak hydrogen bond acceptor. The presence of other functional groups, such as amino or hydroxyl groups, introduces additional possibilities for strong hydrogen bonding.
These interactions are often the primary determinants of the crystal packing, leading to the formation of well-defined motifs like dimers, chains (catemers), or more complex networks.[11][12] For example, in the crystal structure of 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol, a combination of O-H···N and N-H···O hydrogen bonds plays a significant role in the molecular assembly.[10]
π–π Stacking and Other Weak Interactions
The aromatic nature of the pyrazole ring and any attached aryl substituents allows for π–π stacking interactions, which contribute to the overall stability of the crystal lattice. These interactions are characterized by face-to-face or offset arrangements of the aromatic rings. Other weak interactions, such as C-H···π and van der Waals forces, also play a role in achieving efficient crystal packing.[10] The interplay of these various forces determines the final three-dimensional structure.
IV. Experimental Protocols: A Step-by-Step Guide to Structure Determination
The determination of a crystal structure via single-crystal X-ray diffraction follows a standardized workflow.
Generalized Experimental Workflow
Caption: Generalized workflow for the X-ray crystallographic analysis of pyrazole carbonitrile derivatives.
Detailed Step-by-Step Methodology
-
Crystal Selection and Mounting: A suitable single crystal is identified under a polarizing microscope and carefully mounted on a goniometer head.[3]
-
Data Collection: The mounted crystal is typically cooled in a stream of cold nitrogen (around 100-120 K) to minimize thermal vibrations.[3] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are recorded as the crystal is rotated.[3]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using computational methods such as direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and angles.[11]
-
Data Analysis and Visualization: The final refined structure provides precise information on the molecular geometry and intermolecular interactions. This data is then analyzed to understand the molecular conformation, crystal packing, and any supramolecular motifs. Software such as Mercury or Olex2 is commonly used for visualization and analysis.[11]
V. Visualization of Key Structural Concepts
Visual representations are invaluable for understanding the complex spatial arrangements in crystal structures.
Caption: Key intermolecular interactions governing the crystal packing of pyrazole carbonitrile derivatives.
VI. Conclusion and Future Perspectives
X-ray crystallography is an indispensable tool in the study of pyrazole carbonitrile derivatives, providing definitive structural evidence that is crucial for drug design and development. This guide has provided a comparative overview of the key aspects of the crystallographic analysis of this important class of compounds, from synthesis and crystallization to the detailed analysis of their solid-state structures.
The diversity of crystal packing motifs and intermolecular interactions observed in pyrazole carbonitrile derivatives underscores the profound influence of substituent effects. A thorough understanding of these structural nuances allows for the rational design of new derivatives with improved pharmacological profiles. Future work in this area will likely focus on co-crystallization to modulate physicochemical properties and the use of advanced crystallographic techniques to study dynamic processes in the solid state. The continued application of X-ray crystallography will undoubtedly accelerate the discovery of next-generation pyrazole-based therapeutics.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
A Senior Application Scientist's Guide to Bioisosteric Replacement of Functional Groups in Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous clinically successful drugs. Its versatility, synthetic tractability, and unique physicochemical properties make it a cornerstone of drug design. However, the journey from a promising pyrazole-containing hit to a viable drug candidate is often paved with challenges related to potency, selectivity, pharmacokinetics, and toxicity. Bioisosteric replacement, a strategic tool in the medicinal chemist's arsenal, offers a powerful approach to navigate these hurdles. This guide provides an in-depth comparison of common bioisosteric replacements for functional groups in pyrazole compounds, supported by experimental data and practical insights to inform your drug discovery programs.
The Rationale for Bioisosteric Replacement in Pyrazole Scaffolds
Bioisosterism, the substitution of a functional group with another that retains similar physical and chemical properties, aims to modulate the biological activity and/or the physicochemical profile of a molecule in a predictable manner. For pyrazole-based compounds, this strategy is employed to:
-
Enhance Target Affinity and Selectivity: Fine-tuning electronic and steric interactions within the target's binding pocket.
-
Improve Pharmacokinetic Properties: Modulating lipophilicity (LogP), aqueous solubility, and metabolic stability.
-
Mitigate Off-Target Effects and Toxicity: Eliminating or modifying functionalities associated with adverse effects.
-
Navigate Intellectual Property Landscapes: Creating novel chemical entities with distinct structures.
The pyrazole ring itself can act as a bioisostere for other aromatic systems like benzene or phenol, often leading to improved potency and physicochemical properties.
Caption: The core logic of bioisosteric replacement in pyrazole drug design.
Comparison of Key Bioisosteric Replacements for Amide and Carboxylic Acid Functionalities
Amide and carboxylic acid groups are frequently incorporated into pyrazole-based drug candidates to form key interactions with biological targets. However, they can also introduce liabilities such as poor metabolic stability and limited cell permeability. The following tables compare common heterocyclic bioisosteres for these critical functional groups.
Tetrazole as a Carboxylic Acid Bioisostere
The tetrazole ring is a widely recognized and successful bioisostere for the carboxylic acid group. It mimics the acidic proton and the charge distribution of the carboxylate anion at physiological pH.
| Property | Carboxylic Acid | 1H-Tetrazole | Rationale for Replacement & Key Considerations |
| pKa | ~4.5 | ~4.5 - 4.9 | Similar acidity ensures comparable ionic interactions with the target. |
| Lipophilicity (LogP) | Lower | Higher | Can improve membrane permeability and oral bioavailability. |
| Metabolic Stability | Susceptible to glucuronidation | Generally more resistant | Reduces the likelihood of rapid clearance and formation of reactive metabolites. |
| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor and acceptor | Mimics the key two-point hydrogen bonding interactions of carboxylic acids. |
| Synthetic Accessibility | Readily accessible | Can be synthesized from nitriles | Well-established synthetic routes are available. |
Case Study: In the development of angiotensin II receptor antagonists, replacing a carboxylic acid with a tetrazole in losartan led to a 10-fold increase in potency and significantly improved in vivo efficacy.
Oxadiazoles and Triazoles as Amide/Ester Bioisosteres
1,2,4-Oxadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles are frequently employed as bioisosteres for amide and ester functionalities to enhance metabolic stability and fine-tune electronic properties.
| Bioisostere | Parent Functional Group | Key Physicochemical Changes | Impact on Biological Activity & Considerations |
| 1,2,4-Oxadiazole | Amide/Ester | More resistant to hydrolysis. Can modulate dipole moment and hydrogen bonding capacity. | Often maintains or improves potency by mimicking the geometry of the amide bond. Can serve as a metabolically stable alternative. |
| 1,3,4-Oxadiazole | Amide/Ester | Generally less lipophilic (lower log D) than the 1,2,4-isomer. Also resistant to hydrolysis. | The decrease in lipophilicity can improve aqueous solubility. The choice between isomers allows for fine-tuning of physicochemical properties. |
| 1,2,4-Triazole | Amide | Can act as both a hydrogen bond donor and acceptor, mimicking the amide functionality. | Has been shown to improve potency and metabolic stability while maintaining key hydrogen bonding interactions. |
Case Study: In the development of CSNK2 inhibitors based on a pyrazolo[1,5-a]pyrimidine scaffold, the replacement of a key amide group with a 1,2,4-triazole resulted in improved potency and metabolic stability. Crystallographic evidence confirmed that the triazole successfully mimicked the hydrogen bonding interactions of the original amide.
Experimental Workflow for Bioisosteric Replacement Studies
A systematic approach is crucial for the successful implementation of bioisosteric replacements. The following workflow outlines the key steps from design to evaluation.
Caption: A typical experimental workflow for bioisosteric replacement studies.
Experimental Protocols
General Synthesis of a 1,3,5-Trisubstituted Pyrazole
A common method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol
-
Catalyst (e.g., nano-ZnO, optional)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted hydrazine (1 equivalent) to the solution.
-
If using a catalyst, add it to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of a 5-Substituted-1H-tetrazole from a Nitrile
This protocol describes the conversion of a nitrile-functionalized pyrazole to its corresponding tetrazole bioisostere.
Materials:
-
Nitrile-substituted pyrazole
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or triethylamine hydrochloride
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
Dissolve the nitrile-substituted pyrazole (1 equivalent) in DMF in a round-bottom flask.
-
Add sodium azide (1.5-3 equivalents) and ammonium chloride (1.5-3 equivalents) to the solution.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding an aqueous acid solution (e.g., 1M HCl) to protonate the tetrazole and neutralize any excess azide.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Expert Insights
The strategic application of bioisosteric replacement is a cornerstone of successful drug discovery campaigns centered on pyrazole scaffolds. The choice of a particular bioisostere should be guided by a thorough analysis of the structure-activity relationships (SAR) of the lead compound and a clear understanding of the desired property modulations.
-
For improving metabolic stability of amides and esters , 1,2,4-oxadiazoles and 1,2,4-triazoles are excellent starting points due to their hydrolytic resistance and ability to mimic key hydrogen bonding patterns.
-
To address issues of high lipophilicity , consider replacing a 1,2,4-oxadiazole with its more polar 1,3,4-isomer.
-
When seeking to replace a carboxylic acid to improve oral bioavailability , the tetrazole ring is a well-validated and often successful choice.
It is imperative to remember that the effects of bioisosteric replacements are highly context-dependent. A substitution that is beneficial in one chemical series may be detrimental in another. Therefore, a multi-parameter optimization approach, combining in silico design, efficient synthesis of a focused library of analogs, and comprehensive in vitro and in vivo evaluation, is essential for unlocking the full potential of this powerful drug design strategy.
References
- Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1657-1660.
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Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
- Brehmer, D., et al. (2024).
- Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838.
- Gomha, S. M., et al. (2017).
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Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]
- Nilsson, I., et al. (2012). Oxadiazoles in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 3(3), 181-184.
- Abdel-Wahab, B. F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6527.
- Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1667-1699.
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Antonini, I., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. Retrieved from [Link]
- Kumar, A., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(11), 7623-7647.
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Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Retrieved from [Link]
- Meanwell, N. A. (2018). Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid. Organic & Biomolecular Chemistry, 16(33), 5981-6021.
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ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Physicochemical and ADMET properties of pyrazole derivatives. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tetrazole: A Versatile Bioisostere in Drug Design. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Retrieved from [Link]
- Yilmaz, I., & Ceylan, S. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. Molecules, 28(9), 3845.
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Le, T. Q., & Stephenson, C. R. J. (2022). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society, 144(42), 19363-19369.
- Sharma, V., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6546.
- Mowbray, C. E., et al. (2009). Pyrazole NNRTIs 3: optimisation of physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 19(19), 5603-5606.
- Kushwaha, N. D., et al. (2023). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. European Journal of Medicinal Chemistry, 258, 115598.
- Kumar, S., & Kumar, R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-181.
- Talele, T. T. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(23), 14265-14342.
- Malik, M. A., et al. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 77(1-4), 15-39.
- Domke, J., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1361-1370.
-
Domke, J., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]
- Johnson, T. A., et al. (2011). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides. The Journal of Organic Chemistry, 76(9), 3146-3155.
- Butini, S., et al. (2023). Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. European Journal of Medicinal Chemistry, 256, 115456.
-
Brehmer, D., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. Retrieved from [Link]
- ResearchGate. (n.d.). *Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR1
A Comparative Guide to the Structure-Activity Relationships of Pyrazole Derivatives in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of novel therapeutics. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged structure due to its metabolic stability and versatile synthetic accessibility. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2]
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of various pyrazole derivatives. By examining key structural modifications and their impact on biological efficacy, supported by experimental data and detailed protocols, we aim to furnish researchers with the insights necessary to guide the rational design of next-generation pyrazole-based therapeutic agents.
I. Anticancer Activity: Targeting the Engines of Cell Proliferation
Pyrazole derivatives have emerged as a significant class of anticancer agents, primarily through their action as kinase inhibitors.[2][3] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. By strategically modifying the pyrazole core, researchers have developed potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[2]
Comparative SAR of Pyrazole Derivatives as Kinase Inhibitors
A common strategy in the design of pyrazole-based kinase inhibitors involves the synthesis of 3,5-diarylpyrazoles. The substituents on these aryl rings play a critical role in determining both the potency and selectivity of the compounds.
For instance, a series of 3,5-diaryl substituted pyrazole derivatives were evaluated for their in-vitro growth inhibitory activity against PC3 and DU145 human prostate cancer cell lines.[4] The results, summarized in the table below, highlight key SAR trends.
| Compound ID | R1 (at C3-phenyl) | R2 (at C5-phenyl) | PC3 IC50 (µM) | DU145 IC50 (µM) |
| 20 | H | H | >50 | >50 |
| 23 | 4-Cl | 4-F | 15.2 | 18.4 |
| 26 | 2-Br | 4-F | 8.9 | 10.1 |
| 28 | 4-OCH3 | 4-F | 12.5 | 14.8 |
| Data sourced from a study on 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents.[4] |
From this data, several key SAR insights can be drawn:
-
Halogen Substitution: The presence of halogens on the phenyl rings generally enhances anticancer activity compared to the unsubstituted parent compound (20). Specifically, a 2-bromo substitution on the C3-phenyl ring (compound 26) resulted in the most potent activity against both cell lines.[4]
-
Positional Isomerism: The position of the halogen substituent is crucial. The 2-bromo derivative (26) was more active than the 4-chloro derivative (23), suggesting that steric and electronic effects at the ortho position of the C3-phenyl ring are important for activity.
-
Electron-donating Groups: The presence of an electron-donating methoxy group at the para position of the C3-phenyl ring (compound 28) also conferred significant activity, indicating that electronic properties of the substituents are a key determinant of efficacy.[4]
These SAR observations can be visualized in the following logical relationship diagram:
Caption: SAR for Anticancer Pyrazole Derivatives.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The cytotoxic activity of the pyrazole derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., PC3, DU145)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Pyrazole derivatives dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
II. Anti-inflammatory Activity: Quelling the Fire of Inflammation
Pyrazole derivatives are well-established as potent anti-inflammatory agents, with celecoxib being a prominent example of a selective cyclooxygenase-2 (COX-2) inhibitor.[6] The inflammatory response is primarily mediated by prostaglandins, the synthesis of which is catalyzed by COX enzymes. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Comparative SAR of Pyrazole Derivatives as COX-2 Inhibitors
The selectivity of pyrazole derivatives for COX-2 over COX-1 is highly dependent on the nature and position of substituents on the pyrazole core. A study on new pyrazole-pyridazine hybrids provides a clear comparison of how structural modifications influence COX inhibition.[6]
| Compound ID | Core Structure | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1/COX-2) |
| 5a | Pyrazolone | 4-H | >100 | 20.71 | >4.83 |
| 5f | Pyrazolone | 3,4,5-trimethoxy | 14.34 | 1.50 | 9.56 |
| 6a | Aminopyrazole | 4-H | >100 | 56.73 | >1.76 |
| 6f | Aminopyrazole | 3,4,5-trimethoxy | 9.56 | 1.15 | 8.31 |
| Celecoxib | - | - | 5.42 | 2.16 | 2.51 |
| Data sourced from a study on new pyrazole–pyridazine hybrids as selective COX-2 inhibitors.[6] |
Key SAR observations from this series include:
-
Core Structure Influence: The pyrazolone-containing compounds (5a-f) generally exhibited more potent COX-2 inhibitory activity than the aminopyrazole derivatives (6a-f).[6]
-
Effect of Substituents: The presence of a 3,4,5-trimethoxyphenyl group (compounds 5f and 6f) dramatically increased COX-2 inhibitory potency and selectivity compared to the unsubstituted analogs (5a and 6a). This suggests that these bulky, electron-rich groups can form favorable interactions within the active site of COX-2.[6]
-
Superior Selectivity: Compounds 5f and 6f demonstrated significantly higher selectivity for COX-2 than the reference drug celecoxib, highlighting the potential for designing safer anti-inflammatory agents.
Caption: SAR for Anti-inflammatory Pyrazole Derivatives.
Experimental Protocol: In Vitro COX Inhibition Assay
The ability of pyrazole derivatives to inhibit COX-1 and COX-2 is typically evaluated using an in vitro enzyme immunoassay (EIA) kit.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Pyrazole derivatives dissolved in DMSO
-
Reference inhibitor (e.g., celecoxib)
-
96-well plates
-
EIA detection reagents
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
-
Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the assay buffer, heme, COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Reaction Incubation: Incubate the plate for 2 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Prostaglandin Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using an EIA. This typically involves a competitive binding assay where the PGE₂ in the sample competes with a PGE₂-alkaline phosphatase conjugate for a limited number of binding sites on a PGE₂-specific antibody.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (SI).
III. Antimicrobial Activity: Combating Resistant Pathogens
The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. Pyrazole derivatives have shown promise as a new class of antibacterial agents, with the potential to overcome existing resistance mechanisms.[1][7]
Comparative SAR of Pyrazole Derivatives Against MRSA
The antibacterial efficacy of pyrazole derivatives is highly dependent on the substituents attached to the pyrazole ring. A study on pyrazole-4-carbodithioates provides a clear SAR against MRSA.[1][7]
| Compound ID | R1 (at N1) | R2 (at C3) | R3 (at C5-OH) | MRSA MW2 MIC (µg/mL) |
| HMPC (1) | Phenyl | CH₃ | H | 4 |
| 8 | 4-Cl-Phenyl | CH₃ | H | 2 |
| 10 | 4-F-Phenyl | CH₃ | H | 1 |
| 15 | Phenyl | CF₃ | H | 16 |
| 20 | Phenyl | CH₃ | CH₃ | >64 |
| Data sourced from a study on structure-activity relationships of pyrazole-4-carbodithioates as antibacterials against MRSA.[1][7] |
Key SAR insights from this series are:
-
Essential Carbodithioate: The 4-carbodithioate functional group was found to be essential for anti-MRSA activity.[1]
-
N1-Aryl Substituent: Electron-withdrawing groups on the N1-phenyl ring, such as 4-fluoro (compound 10) and 4-chloro (compound 8), enhanced the antibacterial activity compared to the unsubstituted phenyl group (HMPC).[7]
-
C3-Substituent: Replacing the C3-methyl group with a more electron-withdrawing trifluoromethyl group (compound 15) led to a decrease in activity.
-
C5-Hydroxy Group: The free hydroxyl group at the C5 position is crucial for activity, as its methylation (compound 20) resulted in a complete loss of antibacterial effect.[1]
Caption: SAR for Antimicrobial Pyrazole Derivatives.
Experimental Protocol: Antimicrobial Screening (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the pyrazole derivatives against bacteria is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Bacterial strains (e.g., MRSA)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Pyrazole derivatives dissolved in DMSO
-
Standard antibiotic (e.g., vancomycin)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Compound Dilution: Serially dilute the pyrazole derivatives in CAMHB in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The pyrazole scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents. The comparative SAR analyses presented in this guide underscore the critical importance of systematic structural modification in optimizing the biological activity of pyrazole derivatives. For anticancer applications, substitutions on the aryl rings of 3,5-diarylpyrazoles significantly influence their kinase inhibitory potency. In the realm of anti-inflammatory agents, the core pyrazole structure and its substituents are key determinants of COX-2 selectivity. For antimicrobial discovery, specific functional groups on the pyrazole ring are essential for potent activity against resistant pathogens like MRSA.
The experimental protocols provided herein offer a standardized framework for the evaluation of new pyrazole derivatives, ensuring the generation of reliable and comparable data. By integrating these SAR insights and experimental methodologies, researchers can accelerate the design and development of next-generation pyrazole-based drugs with improved efficacy and safety profiles.
References
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- 5. Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles - ProQuest [proquest.com]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of pyrazole-4-carbodithioates as antibacterials against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile
In the landscape of pharmaceutical and agrochemical research, the molecular integrity of synthetic intermediates is paramount. The compound 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile stands as a critical building block in the synthesis of a variety of bioactive molecules. Its purity directly influences the yield, impurity profile, and ultimately, the safety and efficacy of the final product. This guide provides an in-depth comparison of analytical methodologies for the robust purity assessment of this key intermediate, grounded in scientific principles and practical laboratory experience.
The synthesis of pyrazole derivatives, while well-established, can present challenges in achieving high purity.[1][2][3] Potential impurities may arise from starting materials, side reactions, or degradation products. For 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, these can include regioisomers, unreacted starting materials like tert-butylhydrazine, and byproducts from the chlorination or cyanation steps. Therefore, a multi-faceted analytical approach is not just recommended but essential for comprehensive quality control.
Comparative Analysis of Purity Assessment Techniques
The choice of an analytical technique for purity determination hinges on the specific information required, such as the identification of unknown impurities, quantification of known impurities, or confirmation of the elemental composition. Below is a comparative overview of the most relevant techniques for 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantitative purity, detection and quantification of non-volatile impurities. | High sensitivity, excellent for quantitative analysis, widely applicable.[4][5] | May not detect volatile impurities, requires reference standards for impurity identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Detection and identification of volatile and semi-volatile impurities. | High sensitivity and specificity for volatile compounds, provides structural information of impurities.[6][7] | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural elucidation, identification and quantification of impurities with distinct NMR signals. | Provides detailed structural information, can be quantitative (qNMR).[8][9] | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. |
| Elemental Analysis (CHNS/O) | Combustion of the sample to convert elements into simple gases for quantification. | Determination of the percentage of Carbon, Hydrogen, Nitrogen, and other elements. | Confirms the elemental composition and empirical formula.[10][11][12] | Does not provide information on the nature of impurities, only overall elemental composition. |
In-Depth Methodologies and Experimental Protocols
A robust purity assessment workflow integrates multiple analytical techniques to provide a comprehensive profile of the synthesized compound.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution and sensitivity.[13] A reversed-phase method is typically the first choice for a molecule like 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[4]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[4][5]
-
Flow Rate: Typically 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., determined by a UV scan).
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., the mobile phase) to a known concentration.[4]
Causality Behind Choices: The C18 stationary phase provides good retention for moderately polar organic molecules. The gradient elution is crucial for separating compounds with a range of polarities, ensuring that both early-eluting (more polar) and late-eluting (less polar) impurities are resolved from the main peak. Trifluoroacetic acid is a common mobile phase modifier that improves peak shape.
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is indispensable for identifying volatile and semi-volatile impurities that might be missed by HPLC.[14][15] This is particularly important for detecting residual solvents or volatile byproducts from the synthesis.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a quadrupole detector).
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane column, is generally suitable for a broad range of organic compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the expected concentration of impurities.
-
Temperature Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to elute a wide range of volatile compounds.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of, for example, 40-450 amu.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Causality Behind Choices: The temperature programming is essential to separate compounds with different boiling points. EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation of unknown impurities.
Caption: Workflow for GC-MS impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for unambiguous structure confirmation and can also be used for quantitative analysis (qNMR).[8][9] Both ¹H and ¹³C NMR should be employed.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. The signals for the tert-butyl group and the pyrazole proton should be clearly visible and have the correct integration.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule.
-
Purity Assessment: The presence of unexpected signals in either the ¹H or ¹³C spectrum can indicate the presence of impurities. The relative integration of impurity signals to the main compound signals in the ¹H NMR can provide a semi-quantitative estimate of their levels.
Causality Behind Choices: A high-field spectrometer provides better signal dispersion, which is crucial for resolving complex spectra and identifying minor components. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte signals.
Elemental Analysis for Empirical Formula Verification
Elemental analysis provides the fundamental percentage of carbon, hydrogen, and nitrogen in the compound.[10][11] This is a classic method to confirm the empirical formula and, by extension, the purity of the compound.
Experimental Protocol: CHN Analysis
-
Instrumentation: An elemental analyzer.
-
Procedure: A small, accurately weighed amount of the sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.
-
Data Analysis: The measured percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile (C₉H₁₀ClN₃). The accepted deviation is typically within ±0.4%.[16]
Causality Behind Choices: This technique provides a bulk analysis of the sample. A significant deviation from the theoretical elemental composition indicates the presence of impurities that alter the overall elemental ratios.
A Self-Validating Purity Assessment Strategy
A trustworthy purity assessment protocol is a self-validating system. The results from each technique should be corroborative.
Caption: Inter-validation of analytical techniques.
For instance, a high purity value from HPLC should be supported by a clean NMR spectrum and elemental analysis results that are close to the theoretical values. If HPLC indicates 99.5% purity, but the ¹H NMR shows significant impurity peaks, this discrepancy must be investigated. It could be that the impurity co-elutes with the main peak in HPLC or does not have a UV chromophore.
Conclusion
Assessing the purity of a critical synthetic intermediate like 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile requires a meticulous and multi-pronged analytical strategy. Relying on a single technique provides an incomplete picture and introduces risks into the subsequent stages of drug development or chemical synthesis. By integrating the orthogonal techniques of HPLC, GC-MS, NMR, and elemental analysis, researchers can build a comprehensive and validated purity profile, ensuring the quality and reliability of their work. This integrated approach embodies the principles of scientific rigor and is the hallmark of a robust quality control system in any research and development setting.
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). EAG Laboratories. [Link]
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Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
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McGraw-Hill Education. (n.d.). ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. [Link]
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Wikipedia. (n.d.). Elemental analysis. [Link]
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Restek. (2015). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. [Link]
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Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]
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Hashimoto, S., Fushimi, A., & Tanabe, K. (2014). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 21(1), 481-490. [Link]
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IJCPA. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
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Williams, D. A., & Williams, C. M. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(4), 513-515. [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Synlett. [Link]
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A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2023). ChemistrySelect. [Link]
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Chromatography Online. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]
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Friebolin, H. (2010). Combination of 1H and 13C NMR Spectroscopy. In Basic One- and Two-Dimensional NMR Spectroscopy (pp. 199-204). Wiley-VCH. [Link]
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Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-293. [Link]
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Claramunt, R. M., et al. (1989). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 27(11), 1029-1034. [Link]
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Organic Letters. (2012). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. [Link]
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MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
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Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]
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Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
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MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
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The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (n.d.). Bentham Science. [Link]
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Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Journal of Food and Drug Analysis. [Link]
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PubMed. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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SpectraBase. (n.d.). Pyrazole, 3-tert-butyl-5-(4-chlorophenyl)-1-(4-nitrophenyl)-. [Link]
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comparative analysis of catalytic systems for pyrazole synthesis
<Comparative Analysis of Catalytic Systems for Pyrazole Synthesis: A Guide for Researchers
Introduction
The pyrazole nucleus is a cornerstone in modern medicinal chemistry and drug development, appearing in numerous blockbuster drugs.[1][2] Its remarkable biological activity and versatile structure have driven extensive research into efficient and sustainable synthetic methods.[2][3] Traditionally, the synthesis of pyrazoles often involves the condensation of hydrazines with 1,3-dicarbonyl compounds, a method known as the Knorr synthesis, which dates back to 1883.[4][5] While foundational, this and other classical methods can suffer from limitations such as harsh conditions, low regioselectivity, and the generation of hazardous waste.[3][6]
This guide provides a comparative analysis of modern catalytic systems for pyrazole synthesis, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, offering field-proven insights into the strengths and weaknesses of each approach. Our focus is on objectivity, supported by experimental data, to empower you to select the optimal catalytic system for your specific synthetic challenge. We will explore the dominant paradigms of transition-metal catalysis, the rise of organocatalysis, and the imperative of green chemistry.
I. Transition-Metal Catalyzed Systems: Precision and Power
Transition-metal catalysis has revolutionized pyrazole synthesis, offering high efficiency, regioselectivity, and broad substrate scope.[4][7] These methods often involve the formation of new C-C and C-N bonds under controlled conditions, providing access to complex pyrazole derivatives that are difficult to obtain through classical means.[7][8]
Copper-Catalyzed Systems
Copper catalysts are workhorses in pyrazole synthesis due to their low cost, low toxicity, and versatile reactivity.[9] They are particularly effective in multicomponent reactions and cycloadditions. For instance, copper salts can catalyze the aerobic cyclization of β,γ-unsaturated hydrazones, where molecular oxygen serves as the terminal oxidant.[2] In a comparative study of various copper salts for this transformation, CuOTf showed the best performance over CuOAc, CuBr, and Cu(OTf)2.[2] Copper(I) salts like CuCl have also been shown to be highly effective in the oxidative coupling of phenylhydrazones and maleimides to yield pyrazole derivatives, with an 86% yield being achieved with CuCl in DMSO.[2]
A significant advantage of copper catalysis is its utility in one-pot procedures that avoid the pre-synthesis of potentially unstable hydrazine precursors. For example, arylboronic acids can be coupled with Boc-protected diimide under copper catalysis to generate the hydrazine in situ, which then undergoes cyclocondensation to form the pyrazole.[10]
Representative Copper-Catalyzed Protocol: Aerobic Oxidative Cyclization[2]
-
To a reaction tube, add the β,γ-unsaturated hydrazone (0.2 mmol), CuOTf (0.02 mmol, 10 mol%), and a solvent such as DMSO.
-
Stir the mixture at a specified temperature (e.g., 80 °C) under an oxygen atmosphere (balloon).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.
Palladium-Catalyzed Systems
Palladium catalysts are renowned for their role in cross-coupling reactions, and they bring similar power to pyrazole synthesis. While traditional cross-coupling requires pre-functionalized pyrazoles, modern approaches focus on direct C-H functionalization, which is more atom-economical.[7] Palladium nanoparticles (PdNPs), generated in situ, have been used in a copper-free protocol for the regioselective synthesis of pyrazoles in an environmentally friendly PEG-400/H₂O medium.[4]
Other Notable Metal Catalysts
While copper and palladium are dominant, other transition metals offer unique advantages.
-
Silver (Ag): Silver triflate (AgOTf) has been shown to be a highly efficient catalyst for the rapid and regioselective synthesis of 3-CF₃-pyrazoles from trifluoromethylated ynones and hydrazines, achieving yields up to 99% at room temperature with just 1 mol% catalyst loading.[4]
-
Ruthenium (Ru): Ruthenium complexes, such as Ru₃(CO)₁₂, can catalyze the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to produce pyrazoles, with only water and hydrogen gas as byproducts, highlighting a green chemistry approach.[11]
-
Scandium (Sc): In the synthesis of 4-difluoromethyl pyrazole derivatives, the Lewis acid Sc(OTf)₃ demonstrated superior performance among a range of metal catalysts, achieving a 97% yield.[2]
Comparative Data for Transition-Metal Catalysts
| Catalyst System | Key Reactants | Typical Conditions | Yield Range | Key Advantages |
| CuOTf | β,γ-Unsaturated Hydrazones | O₂, 80 °C, DMSO | Good to Excellent | Uses O₂ as a green oxidant; economical catalyst.[2] |
| CuCl | Phenylhydrazone, Maleimide | 80 °C, DMSO | ~86% | High efficiency in oxidative coupling.[2] |
| AgOTf (1 mol%) | Trifluoromethylated Ynones, Hydrazines | Room Temperature, 1h | Up to 99% | Extremely high efficiency and regioselectivity for fluorinated pyrazoles.[4] |
| Sc(OTf)₃ / DBU | Perfluoroacetyl Diazoester, Ketones | Toluene | Up to 97% | Excellent performance for synthesizing perfluoroalkyl pyrazoles.[2] |
| In situ PdNPs | Hydrazones, Alkynes | PEG-400/H₂O | Good | Environmentally friendly medium, avoids pre-synthesized catalyst.[4] |
Catalytic Cycle Visualization
Below is a generalized catalytic cycle for a transition-metal-catalyzed C-H functionalization approach to pyrazole synthesis.
Caption: Generalized cycle for C-H functionalization.
II. Organocatalysis: The Metal-Free Alternative
Organocatalysis has emerged as a powerful, "green" alternative to metal-based systems, avoiding the issues of metal toxicity and contamination in the final products—a critical consideration in drug development.[12][13] These reactions often utilize simple, inexpensive, and readily available organic molecules like secondary amines to catalyze pyrazole formation with high regioselectivity.[13]
A notable example is the inverse-electron-demand [3+2] cycloaddition between carbonyl compounds (ketones, β-ketoesters, etc.) and diazoacetates, catalyzed by secondary amines.[13] This method is operationally simple, proceeds efficiently at room temperature, and benefits from the vast availability of starting materials.[13]
Causality in Organocatalysis: The 'Why'
The choice of an organocatalyst is dictated by the reaction mechanism. In the case of amine-catalyzed reactions of carbonyls, the secondary amine reversibly forms an enamine with the carbonyl substrate. This enamine intermediate has a higher-energy Highest Occupied Molecular Orbital (HOMO) compared to the starting ketone, which facilitates the [3+2] cycloaddition with the electron-deficient diazoacetate. This is a classic example of HOMO-raising activation, a central principle in organocatalysis.
Representative Organocatalyzed Protocol: [3+2] Cycloaddition[13]
-
To a solution of the carbonyl compound (e.g., a β-ketoester, 1.0 equiv) in a suitable solvent, add the diazoacetate (1.2 equiv).
-
Add the secondary amine catalyst (e.g., pyrrolidine, 20 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, concentrate the mixture and purify the residue by flash chromatography to yield the substituted pyrazole.
Organocatalysis Workflow
Sources
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Safety Operating Guide
Navigating the Disposal of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, a heterocyclic compound featuring a chlorinated pyrazole core and a nitrile group. Our focus is to equip you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Assessment: Understanding the Risks
Structural Analogue Analysis: The safety data for the closely related compound, 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile, indicates that it should be handled as a hazardous substance requiring disposal at a licensed chemical destruction plant or via controlled incineration[1]. It is prudent to assume that the chloro-analogue possesses a similar hazard profile.
Functional Group Analysis:
-
Chlorinated Organic Compound: Organochlorine compounds are known for their potential toxicity and persistence in the environment.[2] Many are classified as hazardous waste and require specific disposal methods to prevent environmental contamination.[3]
-
Nitrile Group (-CN): Organic compounds containing a nitrile group can be toxic. Upon combustion or under certain acidic conditions, they have the potential to release highly toxic hydrogen cyanide gas.[4]
-
Pyrazole Core: Pyrazole derivatives exhibit a wide range of biological activities.[5] While many are explored for therapeutic uses, this inherent bioactivity necessitates careful handling as a potentially toxic substance.
Based on this analysis, 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile must be treated as a hazardous chemical waste .
Table 1: Hazard Profile and Precautionary Measures
| Hazard Category | Potential Risks | Recommended Precautions |
| Health Hazards | May be harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation.[6] Potential for long-term health effects with repeated exposure. | Wear appropriate Personal Protective Equipment (PPE), including a laboratory coat, chemical-resistant gloves (nitrile is a suitable option), and safety goggles.[4] All handling of the solid or solutions should be conducted in a certified chemical fume hood. |
| Physical Hazards | As a solid, it may form combustible dust clouds in the air. Thermal decomposition at high temperatures can release toxic and corrosive gases.[7] | Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Avoid the creation of dust. |
| Environmental Hazards | Potentially persistent in the environment and harmful to aquatic life. Improper disposal can lead to long-term contamination. | Do not discharge down the drain or dispose of in general waste.[1] Prevent entry into waterways and soil. |
Laboratory Handling and Waste Segregation: A Proactive Approach
Proper handling and segregation of chemical waste at the point of generation are critical to prevent accidental reactions and ensure compliant disposal.
Personal Protective Equipment (PPE)
When handling 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat should be worn at all times.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. All handling of the solid compound should be performed in a chemical fume hood.
Waste Collection and Labeling
All waste containing 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, including unreacted material, contaminated consumables (e.g., weighing paper, pipette tips), and solutions, must be collected in a designated hazardous waste container.
-
Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile". Also, include the approximate concentration and any other components in the waste mixture.
Incompatible Materials
To prevent dangerous chemical reactions, segregate waste containing 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile from the following:
-
Strong Oxidizing Agents: Such as nitric acid, perchloric acid, and permanganates.[8]
-
Strong Bases: May promote decomposition or unwanted reactions.
-
Strong Acids: Contact with strong acids could potentially lead to the release of hydrogen cyanide from the nitrile group.
Spill and Emergency Procedures: Rapid and Safe Response
Accidental spills should be handled promptly and safely by trained personnel.
Minor Spills (Contained within a fume hood)
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in section 2.1.
-
Containment: If it is a liquid spill, contain it with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb flammable solutions.
-
Cleanup: Carefully sweep up the solid material or the absorbent containing the spilled liquid and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor or Environmental Health and Safety (EHS) department.
Major Spills (Outside of a fume hood or a large volume)
-
Evacuate: Immediately evacuate the area and alert all personnel to evacuate.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain any vapors.
-
Emergency Call: Contact your institution's emergency response team or EHS department immediately. Provide them with the chemical name and any other relevant information.
-
Do Not Attempt to Clean: Do not attempt to clean up a major spill unless you are a trained emergency responder.
Disposal Protocol: Step-by-Step Guidance
The recommended and most environmentally sound method for the disposal of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile is high-temperature incineration at a licensed hazardous waste disposal facility.
Waste Accumulation and Storage
-
Designated Area: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation: Ensure the waste container is segregated from incompatible materials as described in section 2.3.
Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.
-
Provide Information: Be prepared to provide the full chemical name, quantity of waste, and any other components in the waste container.
-
Follow Institutional Procedures: Adhere to all institutional and local regulations for hazardous waste pickup and disposal.
The Rationale for Incineration
High-temperature incineration is the preferred disposal method for chlorinated organic compounds for several reasons:
-
Complete Destruction: Incineration at temperatures typically above 850°C ensures the complete thermal decomposition of the organic molecule.[9]
-
Acid Gas Scrubbing: Licensed incinerators are equipped with flue gas treatment systems, such as scrubbers, to neutralize and remove harmful byproducts like hydrogen chloride (HCl) and nitrogen oxides (NOx) that are formed during combustion.[9]
-
Prevention of Environmental Release: This method prevents the release of the persistent and potentially toxic parent compound into the environment.
The following diagram illustrates the decision-making process for the disposal of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile.
Caption: Disposal workflow for 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible management of chemical waste is not merely a regulatory requirement but a professional obligation.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.).
- State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (n.d.).
- Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). EPA NEPS.
- EPA HAZARDOUS WASTE CODES. (n.d.).
- SAFETY DATA SHEET. (2025, May 7). Sigma-Aldrich.
- 5-broMo-1-tert-butyl-1H-pyrazole-4-carbonitrile - Safety Data Sheet. (2022, August 11). ChemicalBook.
- 5 - SAFETY DATA SHEET. (n.d.).
- Fisher Scientific - SAFETY DATA SHEET. (2021, December 28).
- 5.4.1.1 Incidental Spill Cleanup Procedures. (n.d.). Environment, Health and Safety.
- Chemical spill cleanup procedures. (2021, September 2). J&K Scientific LLC.
- Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor.
- Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
- How to Dispose of Nitrile Gloves? (n.d.). Earth Safe PPE.
- Pool Chemical Spill Response Plan. (2019, November 13).
- Chemical Release (Spill) Response Guideline. (n.d.). University of Lethbridge.
- Chemical Spill Procedures - Step By Step Guide. (n.d.). Chem Klean.
- Proper Disposal of 4-Hydrazinyl-3-nitrobenzonitrile: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
- The products of combustion of chlorinated plastics. (2025, August 6). ResearchGate.
- Cyanide. (n.d.). Wikipedia.
- Detection, Treatment and Remediation for Organochlorines. (n.d.). MATEC Web of Conferences.
Sources
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- 4. Cyanide - Wikipedia [en.wikipedia.org]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. globalresearchonline.net [globalresearchonline.net]
Navigating the Synthesis Frontier: A Practical Guide to Handling 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile
For the innovative researcher, novel compounds like 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile represent uncharted territory, holding the potential for significant breakthroughs in drug development and materials science. However, with great potential comes the critical responsibility of ensuring safety. This guide provides essential, experience-driven safety and handling protocols for this compound. As a Senior Application Scientist, my aim is to move beyond mere compliance, offering a framework for proactive safety that builds confidence and protects both the researcher and the integrity of the research.
Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile is not publicly available. The following guidance is synthesized from the safety profiles of structurally similar pyrazole carbonitriles and related chlorinated heterocyclic compounds. It is imperative to treat this substance with a high degree of caution, assuming it may possess hazards similar to its analogs, including potential skin, eye, and respiratory irritation. This guide should supplement, not replace, a comprehensive, lab-specific risk assessment.
Hazard Recognition: A Proactive Stance in the Absence of Data
Given the chemical structure—a chlorinated pyrazole with a nitrile group—we must anticipate certain hazards. The nitrile functional group can be toxic, and chlorinated organic compounds often exhibit irritant properties. Structurally similar compounds are classified as causing skin, eye, and respiratory irritation.[1][2] Therefore, all handling procedures should be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the recommended PPE for handling 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, categorized by the nature of the laboratory operation.
| Operation | Eyes/Face | Hands | Body | Respiratory |
| Weighing and Aliquoting (Solid) | Chemical splash goggles and a face shield | Double-gloving with nitrile gloves | Full-length lab coat (flame-retardant recommended) | Not typically required if performed within a certified chemical fume hood |
| Solution Preparation and Transfers | Chemical splash goggles and a face shield | Nitrile gloves (inspect for integrity before use) | Full-length lab coat | Not typically required if performed within a certified chemical fume hood |
| Running Reactions and Work-up | Chemical splash goggles and a face shield | Nitrile gloves | Full-length lab coat | Not typically required if performed within a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator with appropriate cartridges if spill is large or outside of a fume hood |
The 'Why' Behind the Choices:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are essential to protect against splashes. A face shield worn over goggles provides an additional layer of protection, particularly when handling larger quantities or during procedures with a higher risk of splashing.[3]
-
Hand Protection: Nitrile gloves offer good resistance to a broad range of chemicals. Double-gloving is a prudent measure that provides an extra barrier and allows for the safe removal of the outer glove if it becomes contaminated. Always inspect gloves for any signs of degradation or punctures before use.[4]
-
Body Protection: A full-length lab coat protects your skin and personal clothing from accidental spills. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of this compound should ideally be conducted within a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available or in the event of a significant spill, an air-purifying respirator with cartridges appropriate for organic vapors and particulates should be used.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risk. The following workflow provides a logical sequence for safely handling 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile from receipt to disposal.
Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile.
Procedural Steps:
-
Preparation is Paramount:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[3]
-
Safety Equipment: Before starting any work, ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible and have been recently tested.
-
Gather Materials: Assemble all necessary equipment and reagents before introducing the compound to the work area.
-
-
Handling the Chemical:
-
Avoid Inhalation and Contact: Take all necessary precautions to avoid breathing dust or vapors and to prevent direct contact with skin, eyes, and clothing.[3][5]
-
Weighing: If the compound is a solid, weigh it out carefully within the fume hood to contain any dust.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
-
Personal Hygiene:
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal is a critical final step in the safe handling of any chemical.
-
Waste Segregation:
-
Solid Waste: Collect any solid waste contaminated with the compound (e.g., filter paper, contaminated gloves) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal Procedures:
-
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3]
-
By adopting these rigorous safety protocols, you can confidently work with novel compounds like 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile, ensuring that your pursuit of scientific advancement is built on a foundation of safety and responsibility.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
